molecular formula C19H38O3 B1617050 Methyl 10-hydroxystearate CAS No. 2380-01-0

Methyl 10-hydroxystearate

Cat. No.: B1617050
CAS No.: 2380-01-0
M. Wt: 314.5 g/mol
InChI Key: ZWOMTUQOMSFPSL-UHFFFAOYSA-N
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Description

Methyl 10-hydroxystearate is a natural product found in Aloe ferox with data available.

Properties

IUPAC Name

methyl 10-hydroxyoctadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOMTUQOMSFPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300249
Record name Methyl 10-hydroxystearate
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Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-01-0
Record name Methyl 10-hydroxystearate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135685
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 10-hydroxystearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery, Natural Occurrence, and Isolation of Methyl 10-Hydroxystearate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Methyl 10-hydroxystearate (Me-10-HSA), the methyl ester of 10-hydroxystearic acid (10-HSA), is a highly valuable chiral building block used in the synthesis of bio-based polymers, specialty surfactants, and natural flavor precursors like γ-dodecalactone[1]. While traditionally viewed as a synthetic derivative, its parent acid and corresponding estolides occur naturally through the stereospecific microbial hydration of oleic acid[2]. This whitepaper explores the biological origins of Me-10-HSA, details field-proven protocols for its isolation from both microbial fermentations and environmental matrices (such as sewage scum), and establishes rigorous analytical workflows for stereochemical validation.

Discovery and Biological Origins

The biochemical transformation of unsaturated fatty acids into hydroxy fatty acids was first discovered in the early 1960s during studies on Pseudomonas strains[2]. Researchers observed that specific microbial consortia could convert oleic acid into 10-hydroxystearic acid with near-perfect regio- and stereoselectivity.

The core mechanism relies on the enzyme oleate hydratase (EC 4.2.1.53) . This enzyme catalyzes the addition of a water molecule across the cis-9 double bond of oleic acid[2]. The reaction is highly stereospecific: the enzyme's active site anchors the carboxylate group of the substrate, positioning the double bond such that water addition occurs exclusively to yield the (R)-enantiomer, (R)-10-hydroxystearic acid[3]. When this natural acid is esterified with methanol, it yields Methyl (R)-10-hydroxystearate.

Biosynthesis OA Oleic Acid (Natural Precursor) Enz Oleate Hydratase (Microbial Enzyme) OA->Enz Hydration HSA (R)-10-Hydroxystearic Acid (10-HSA) Enz->HSA Stereospecific Addition of H2O MeOH Esterification (Methanol / H+) HSA->MeOH MeHSA Methyl 10-hydroxystearate (Me-10-HSA) MeOH->MeHSA Methylation

Microbial hydration of oleic acid and subsequent esterification to Methyl 10-hydroxystearate.

Natural Occurrence in Environmental Matrices

Beyond controlled fermentations, 10-HSA and its oligomeric forms (estolides) occur naturally in complex environmental matrices, most notably in primary sewage sludge and scum[4]. In municipal wastewater treatment plants, ubiquitous bacteria metabolize dietary and industrial lipid waste. The bacterial oleate hydratases convert free oleic acid into 10-HSA.

Due to the high concentration of lipids and varying pH in these environments, the hydroxyl group of one 10-HSA molecule often reacts with the carboxyl group of another, forming estolides (oligomeric fatty acid esters)[1]. These estolides act as a robust, naturally occurring reservoir of 10-HSA. By subjecting these environmental lipids to transesterification, researchers can directly isolate Me-10-HSA, providing a sustainable, non-edible feedstock for high-value biochemicals[4].

Experimental Protocols: Isolation and Synthesis

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents and conditions are selected.

Protocol A: Valorization and Extraction from Sewage Scum

This protocol leverages the chemical activation of environmental lipids followed by Lewis acid-catalyzed transesterification[1].

Rationale for Catalyst Choice: Sewage scum contains a heterogeneous mixture of free fatty acids (FFAs), calcium soaps, and estolides[4]. Traditional alkaline catalysts (like NaOH) would cause rapid saponification of the FFAs, halting the reaction. Aluminum chloride hexahydrate (AlCl₃·6H₂O) is utilized because it acts as a moisture-tolerant Lewis acid that simultaneously esterifies FFAs and cleaves the ester bonds of estolides into methyl esters[1].

Step-by-Step Workflow:

  • Lipid Recovery & Activation: Collect sewage scum and treat with formic acid to chemically activate the matrix, converting calcium soaps into free fatty acids[4]. Extract the crude lipids using an organic solvent (e.g., hexane).

  • Transesterification: Transfer the crude lipid extract (containing ME and estolides) into a reactor. Add methanol in a 1:10 molar ratio (lipid to methanol) and 5% wt AlCl₃·6H₂O as the catalyst[1].

  • Reaction Conditions: Stir the mixture at 70 °C for 2 hours. This mild condition prevents the thermal degradation of the secondary hydroxyl group on the 10-HSA backbone[4].

  • Phase Separation: Cool the mixture to 25 °C. A biphasic system will form: an upper methanol/catalyst layer and a lower oily phase containing the Fatty Acid Methyl Esters (FAMEs) and Me-10-HSA[4].

  • Vacuum Distillation: Isolate the lower phase and subject it to vacuum distillation. Collect the highly purified Me-10-HSA fraction at 180–200 °C under 50 ± 5 mmHg[4].

Extraction Scum Sewage Scum (Lipid-Rich Waste) Lipids Crude Lipids (FFAs, Soaps, Estolides) Scum->Lipids Acid Activation Trans Transesterification (MeOH, AlCl3·6H2O) Lipids->Trans Mix Crude Methyl Esters (FAMEs + Me-10-HSA) Trans->Mix Cleavage of Estolides Dist Vacuum Distillation (180-200°C, 50 mmHg) Mix->Dist Pure Purified Methyl 10-hydroxystearate Dist->Pure Fractionation

Workflow for the extraction and isolation of Me-10-HSA from sewage scum.

Protocol B: Microbial Synthesis via Lactobacillus rhamnosus

For highly controlled, enantiopure synthesis, whole-cell biocatalysis is preferred[3].

  • Inoculation: Culture Lactobacillus rhamnosus (ATCC 53103) in MRS broth under anaerobic conditions at 37 °C[3].

  • Substrate Feeding: During the early exponential growth phase, add oleic acid (5 g/L) to the fermentation broth[3].

  • Harvesting & Extraction: After 48 hours, acidify the broth to pH 2 using 6N HCl to protonate the newly formed 10-HSA, rendering it lipophilic. Extract with ethyl acetate.

  • Esterification: React the purified 10-HSA with diazomethane (CH₂N₂) in diethyl ether at 0 °C to quantitatively yield Methyl 10-hydroxystearate[3].

Analytical Validation: Stereochemical Purity

Because the physical and biological properties of Me-10-HSA depend heavily on its chirality, determining the enantiomeric excess (ee) is a critical quality control step. Gas Chromatography (GC) or standard NMR cannot differentiate enantiomers without a chiral resolving agent.

Derivatization with (S)-(+)-O-acetylmandelic acid: By reacting Me-10-HSA with a chiral derivatizing agent, the enantiomers are converted into diastereomers, which possess distinct physicochemical properties and NMR chemical shifts[5].

  • Coupling Reaction: Dissolve 1 equivalent of Me-10-HSA in anhydrous dichloromethane (DCM). Add 1.2 equivalents of (S)-(+)-O-acetylmandelic acid, 1.2 equivalents of dicyclohexylcarbodiimide (DCC) as the coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP)[5].

  • Incubation: Stir at room temperature for 2–4 hours. The DCC facilitates the esterification between the C10-hydroxyl group of Me-10-HSA and the mandelic acid derivative, precipitating dicyclohexylurea as a byproduct[5].

  • NMR Analysis: Filter the mixture and analyze via ¹H-NMR. The methyl ester signals for the (R)- and (S)-diastereomers will resolve into two distinct singlets at 3.66 ppm and 3.67 ppm , respectively[2]. The integration of these peak areas directly yields the isomeric ratio and enantiomeric excess[2].

Quantitative Data Summary

The table below synthesizes the expected yields, purity, and stereochemical data based on the isolation method utilized.

Source / MethodCatalyst / EnzymeTarget ProductPurity (%wt)Enantiomeric Excess (ee%)Primary Impurities
Sewage Scum (Waste) AlCl₃·6H₂O / MethanolMe-10-HSA80 – 85% (Post-Distillation)> 92% (R-enantiomer)FAMEs, Methyl Estolides
Primary Sludge HCl / MethanolMe-10-HSA~ 80%> 90% (R-enantiomer)Mineral Oils, Waxes
L. rhamnosus (ATCC 53103) Oleate Hydratase10-HSA → Me-10-HSA> 98% (Post-Extraction)> 95% (R-enantiomer)Unreacted Oleic Acid
Pseudomonas sp. Oleate Hydratase10-HSA → Me-10-HSA> 95%64 – 76% (R-enantiomer)10(S)-hydroxystearic acid

Data aggregated from environmental lipid recovery studies and microbial hydration assays[1],[4],[5],[3].

References

  • A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum Source: National Research Council (CNR) / Water Research Institute (IRSA) URL:[Link]

  • Energy Recovery from Municipal Sewage Sludge: An Environmentally Friendly Source for the Production of Biochemicals Source: MDPI URL:[Link]

  • Stereospecificity of Microbial Hydrations of Oleic Acid to 10-Hydroxystearic Acid Source: ASM Journals (Applied and Environmental Microbiology) URL:[Link]

  • New insights on the baker's yeast-mediated hydration of oleic acid Source: ResearchGate URL:[Link]

  • Use of Lactobacillus rhamnosus (ATCC 53103) as Whole-Cell Biocatalyst for the Regio- and Stereoselective Hydration of Oleic, Linoleic, and Linolenic Acid Source: ResearchGate URL:[Link]

Sources

Methyl 10-Hydroxystearate: A Technical Guide on Physicochemical Profiling, Synthesis, and Stereochemical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for sustainable oleochemicals and bio-based pharmaceutical excipients accelerates, Methyl 10-hydroxystearate (CAS: 2380-01-0) has emerged as a critical chiral building block. Structurally defined as the methyl ester of 10-hydroxyoctadecanoic acid, this molecule features an 18-carbon saturated aliphatic chain interrupted by a secondary hydroxyl group at the C10 position. This specific structural motif dictates its unique thermodynamic behavior, self-assembly properties, and utility in advanced synthetic applications.

This whitepaper provides an in-depth analysis of its physicochemical properties, outlines field-proven synthesis and biotransformation workflows, and details the analytical protocols required for rigorous stereochemical validation.

Physicochemical Profiling and Structural Causality

The physical state and thermal properties of methyl 10-hydroxystearate are fundamentally governed by its C10 hydroxyl group. Unlike its non-hydroxylated analog (methyl stearate), the hydroxyl moiety introduces strong intermolecular hydrogen bonding. This disrupts the uniform van der Waals packing of the lipid tails, significantly altering its crystallization dynamics while simultaneously elevating its boiling point and viscosity.

These properties make it an exceptional candidate for the synthesis of complex estolides (oligomeric esters) and specialty biolubricants that require high flash points and shear stability[1].

Quantitative Physicochemical Data
PropertyValueMethod / Condition
IUPAC Name Methyl 10-hydroxyoctadecanoateN/A
CAS Registry Number 2380-01-0N/A
Molecular Formula C19H38O3N/A
Molecular Weight 314.50 g/mol N/A
Density 0.915 g/cm³Standard ambient temperature[2]
Boiling Point 400 ºCAt 760 mmHg[2]
Flash Point 147.6 ºCClosed cup[2]

Synthesis and Biotransformation Workflows

The production of methyl 10-hydroxystearate relies on two primary pathways: the chemoenzymatic hydration of oleic acid and the chemical transesterification of waste-derived estolides.

Pathway A: Chemoenzymatic Hydration

Purely chemical oxidation of unsaturated fatty acids often yields a racemic mixture of non-specific positional isomers. To achieve high regioselectivity and stereospecificity, microbial biotransformation is employed. Oleate hydratase enzymes from strains such as Pseudomonas sp. or Nocardia specifically target the


 double bond of oleic acid, hydrating it exclusively to 10(R)-hydroxystearic acid[3]. This intermediate is subsequently methylated to yield the target ester[4].

Synthesis OA Oleic Acid (Substrate) Microbe Microbial Hydration (Pseudomonas sp.) OA->Microbe Biocatalysis HSA 10(R)-Hydroxystearic Acid (Chiral Intermediate) Microbe->HSA C10 Hydration Ester Esterification (BF3-MeOH / AlCl3) HSA->Ester Chemical Methylation Product Methyl 10-hydroxystearate (Target Molecule) Ester->Product Purification

Figure 1: Chemoenzymatic synthesis pathway of Methyl 10-hydroxystearate from oleic acid.

Pathway B: Waste Valorization via Acidic Transesterification

Recent1 demonstrate the extraction of methyl estolides from wastewater lipids. These estolides are cleaved and transesterified to produce methyl 10-hydroxystearate[1].

Protocol: Acid-Catalyzed Transesterification of Estolides Causality: Aluminum chloride hexahydrate (


) is selected as a Lewis acid catalyst because it is highly tolerant to the free fatty acids and moisture typically found in crude lipid extracts, preventing the saponification side-reactions that plague alkaline catalysts[1].
  • Substrate Preparation: Isolate the methyl estolide fraction from the crude lipid feedstock via preliminary distillation.

  • Catalytic Cleavage: Dissolve the estolides in anhydrous methanol. Add

    
     and a catalytic volume of HCl.
    
  • Reflux: Heat the mixture under continuous reflux for 4–6 hours to completely cleave the inter-ester bonds of the estolide oligomers.

  • Extraction: Quench the reaction with water, extract the organic phase using ethyl acetate, and dry over anhydrous

    
    .
    
  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane-ethyl acetate (3:1, v/v) mobile phase. The disappearance of the baseline estolide streak and the emergence of a major spot at

    
     confirms the successful conversion to methyl 10-hydroxystearate[4].
    

Analytical Characterization & Stereochemical Validation

Because methyl 10-hydroxystearate contains a chiral center at C10, distinguishing between the (R) and (S) enantiomers is critical—especially when the compound is intended as a precursor for stereospecific flavorings like


-(R)-dodecalactone[1].

Standard NMR spectroscopy cannot distinguish enantiomers in an achiral environment. Therefore, a chiral derivatization strategy is required. By covalently attaching a chiral resolving agent, the enantiomers are converted into diastereomers. Diastereomers possess distinct physicochemical properties and unique NMR chemical shifts, allowing for the precise integration and quantification of enantiomeric excess (ee%)[3].

Analytical Sample Methyl 10-hydroxystearate (Enantiomeric Mixture) Deriv Chiral Derivatization (S)-(+)-O-acetylmandelic acid Sample->Deriv DCC/DMAP Coupling NMR 1H-NMR Spectroscopy (600 MHz in CDCl3) Deriv->NMR Diastereomer Formation Analysis Diastereomeric Signal Integration NMR->Analysis Signal Resolution Result Enantiomeric Excess (ee%) Quantification Analysis->Result Stereochemical Validation

Figure 2: Analytical workflow for determining the stereochemical purity via NMR.

Protocol: Stereochemical Purity Determination via NMR Causality: (S)-(+)-O-acetylmandelic acid is utilized as the chiral derivatizing agent. The bulky aromatic ring of the mandelate group induces differential magnetic shielding on the adjacent lipid protons depending on the (R) or (S) configuration of the C10 chiral center, splitting the proton signals[3].

  • Reagent Assembly: Dissolve 10 mg (approx. 32

    
    mol) of methyl 10-hydroxystearate in 300 
    
    
    
    L of anhydrous
    
    
    [3].
  • Coupling Reaction: Add 1.2 equivalents of (S)-(+)-O-acetylmandelic acid, followed by 1.5 equivalents of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP)[5]. Stir the mixture in an ice bath, then allow it to reach room temperature over 2 hours[3].

  • Purification: Filter the reaction mixture to remove the insoluble white dicyclohexylurea byproduct[3]. Wash the filtrate sequentially with 1N HCl, saturated

    
    , and brine[5].
    
  • Self-Validation (FTIR): Prior to NMR, analyze a drop of the product via ATR-FTIR. The complete disappearance of the broad O-H stretch (

    
    ) validates that 100% of the hydroxyl groups have been esterified.
    
  • NMR Acquisition & Analysis: Evaporate the solvent, reconstitute the sample in

    
    , and acquire a high-resolution 
    
    
    
    H-NMR spectrum (e.g., 600 MHz)[4]. Integrate the distinct diastereomeric proton signals (typically the methine proton at C10 or the adjacent methylene protons) to calculate the enantiomeric excess[3].

Industrial and Pharmaceutical Applications

  • Advanced Biolubricants: The C10 hydroxyl group allows methyl 10-hydroxystearate to undergo oligomerization into estolides. These bio-based lubricants exhibit superior cold-flow properties, high viscosity indices, and excellent biodegradability compared to petroleum-derived alternatives[1].

  • Flavor and Fragrance Precursors: The microbially derived (R)-enantiomer is the direct natural precursor to

    
    -(R)-dodecalactone, a high-value aroma compound heavily utilized in the food and fragrance industries[1].
    
  • Drug Development & Lipidomics: In pharmaceutical sciences, functionalized long-chain fatty acids like methyl 10-hydroxystearate are utilized to probe self-assembly behaviors in lipid nanoparticle (LNP) formulations and serve as standards in lipidomic profiling[5].

References

  • Source: chemsrc.
  • A Novel and Efficient Method for the Synthesis of Methyl (R)
  • Source: benchchem.
  • Source: asm.
  • Source: asm.

Sources

Biocatalytic Valorization of Methyl 10-Hydroxystearate: A Technical Guide to γ-(R)-Dodecalactone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

γ-Dodecalactone is a high-value chiral lactone widely utilized in the flavor, fragrance, and pharmaceutical industries for its distinctive peach and strawberry olfactory notes. While traditional chemical synthesis yields racemic mixtures, advanced biocatalytic routes leveraging microbial β-oxidation provide exclusive access to the enantiopure γ-(R)-dodecalactone.

Methyl 10-hydroxystearate (Me-10-HSA)—often derived from the transesterification of estolides or the hydration of oleic acid—serves as a highly stable, efficient C18 precursor for this pathway. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for the bioconversion of Me-10-HSA into γ-(R)-dodecalactone.

Mechanistic Pathway and Stereochemical Conservation

The bioconversion of Methyl (R)-10-hydroxystearate to γ-(R)-dodecalactone relies on the peroxisomal β-oxidation machinery of oleaginous yeasts (e.g., Waltomyces lipofer, Yarrowia lipolytica). The process follows a highly conserved biochemical cascade ():

  • Hydrolysis : Me-10-HSA is first hydrolyzed by intracellular or extracellular esterases to yield free (R)-10-hydroxystearic acid (10-HSA).

  • β-Oxidation : The 10-HSA is activated to its CoA thioester and undergoes three successive cycles of β-oxidation. Each cycle cleaves a two-carbon acetyl-CoA unit, progressively shortening the C18 chain to a C12 intermediate.

  • Lactonization : The resulting 4-hydroxydodecanoic acid undergoes spontaneous or enzymatically driven intramolecular esterification (lactonization) in acidic to neutral conditions, yielding γ-(R)-dodecalactone.

Causality of Stereoconservation : The stereocenter at C10 of the stearate precursor is perfectly conserved at the C4 position of the resulting dodecanoic acid. Because the β-oxidation machinery exclusively attacks the carboxyl end of the fatty acid chain, the distal chiral hydroxyl group remains untouched, ensuring the final lactone retains the biologically active (R)-configuration ().

MetabolicPathway A Methyl (R)-10-hydroxystearate (C18 Precursor) B Esterase Hydrolysis (Cleavage of Methyl Group) A->B C (R)-10-Hydroxystearic Acid (10-HSA) B->C D Peroxisomal β-Oxidation (3 Cycles, -3 Acetyl-CoA) C->D E 4-Hydroxydodecanoic Acid (C12 Intermediate) D->E F Intramolecular Lactonization (-H2O) E->F G γ-(R)-dodecalactone (Target Molecule) F->G

Fig 1: Metabolic cascade converting Methyl (R)-10-hydroxystearate to γ-(R)-dodecalactone.

Biocatalyst Engineering: The Permeabilization Paradigm

A critical bottleneck in whole-cell biotransformation is the cellular membrane barrier. The yeast cell wall limits the uptake of bulky, hydrophobic precursors like Me-10-HSA and traps the cytotoxic lactone product intracellularly, leading to premature cell death and low yields.

Expertise in Causality : To overcome this mass-transfer limitation, cell permeabilization using surfactants (e.g., Triton X-100) and alcohols is employed. Permeabilization selectively extracts membrane lipids, creating microscopic pores. This facilitates bidirectional mass transfer—allowing the C18 substrate to flood the peroxisomes while enabling the rapid efflux of the toxic C12 lactone—without denaturing the internal β-oxidation enzymes. This engineering step has been shown to increase lactone productivity by nearly four-fold ().

Standardized Experimental Protocol

The following protocol integrates substrate preparation, biotransformation, and chiral validation to form a self-validating system . Every step includes internal checks to ensure reproducibility, high yield, and strict enantiomeric excess (ee).

Step 1: Substrate Preparation & Hydrolysis Validation
  • Action : Obtain Methyl (R)-10-hydroxystearate (purity >95%, ee >92%). If the chosen yeast strain lacks robust extracellular esterase activity, pre-hydrolyze Me-10-HSA using Candida antarctica lipase B (CALB) in a biphasic aqueous/organic system.

  • Self-Validation : Monitor the hydrolysis via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase. Complete disappearance of the ester spot confirms readiness for biotransformation.

Step 2: Biocatalyst Permeabilization
  • Action : Cultivate Waltomyces lipofer in YPD medium until the late exponential phase (OD600 ≈ 15). Harvest cells by centrifugation (4,000 × g, 10 min).

  • Action : Resuspend the cell pellet (30 g/L dry weight) in 0.7 M Tris buffer (pH 6.5) containing 50% ethanol for 15 minutes at room temperature. Follow immediately with 0.5% Triton X-100 treatment for 30 minutes. Wash twice with Tris buffer to remove residual surfactant.

Step 3: Biotransformation Workflow
  • Action : In a 2 L baffled bioreactor, combine 0.7 M Tris buffer (pH 6.5), 0.05% (wt/vol) Tween 80 (to emulsify the hydrophobic substrate), 30 g/L permeabilized cells, and 60 g/L of the precursor.

  • Action : Incubate at 35°C with 200 rpm agitation and 1 vvm aeration for 30–48 hours.

  • Causality : The pH is strictly maintained at 6.5. This specific pH balances the optimal activity of the peroxisomal β-oxidation enzymes while preventing the premature, non-enzymatic opening of the lactone ring, which occurs at highly alkaline pH levels.

Step 4: Extraction and Stereochemical Validation
  • Action : Terminate the reaction by acidifying the broth to pH 3.0 using 1 M HCl.

  • Causality : Acidification serves a dual purpose: it halts cellular metabolism and thermodynamically drives the equilibrium from the open-chain 4-hydroxydodecanoic acid entirely toward the closed-ring γ-dodecalactone.

  • Action : Extract with an equal volume of ethyl acetate. Analyze via GC-MS for total yield.

  • Self-Validation : Subject the purified extract to Chiral-phase HPLC (e.g., using a Chiralcel OD-H column). The presence of a single peak corresponding to the (R)-enantiomer validates the stereochemical integrity of the entire workflow.

ExperimentalWorkflow S1 1. Substrate Preparation Purification of Me-10-HSA (ee > 92%) S3 3. Biotransformation Bioreactor pH 6.5, 35°C, 60 g/L substrate, 200 rpm S1->S3 S2 2. Biocatalyst Engineering Permeabilization of Yeast Cells (Triton X-100) S2->S3 S4 4. Product Recovery & Validation Acidification, Extraction & Chiral HPLC S3->S4

Fig 2: Biocatalytic workflow for γ-(R)-dodecalactone synthesis using engineered yeast cells.

Quantitative Data & Yield Optimization

The efficiency of lactone production is highly dependent on the microbial strain and the physical state of the cell wall. Table 1 summarizes the dramatic impact of cell permeabilization on overall yield and conversion efficiency, establishing permeabilized W. lipofer as the current gold standard for this bioconversion (; ).

Table 1: Comparative Yields of γ-Dodecalactone Production via Microbial β-Oxidation

Microbial StrainPrecursor / SubstrateCellular TreatmentMax Yield (g/L)Molar Conversion (%)
Waltomyces lipofer10-HSA (60 g/L)Permeabilized (Triton X-100)46.076.0
Waltomyces lipofer10-HSA (60 g/L)Non-permeabilized (Wild-type)12.021.0
Yarrowia lipolytica10-HSA (14.4 g/L)Wild-type3.524.3
Mortierella isabellinaDodecanoic acid (19.2 g/L)Wild-type4.121.4
Micrococcus luteusOleic acid (One-pot)Wild-type0.76< 10.0

Note: The theoretical molar yield of 10-HSA to γ-dodecalactone can exceed 100% in some whole-cell systems due to the concurrent recycling of cleaved acetic acid into de novo fatty acid synthesis, which subsequently undergoes β-oxidation.

References

  • An, J. U., Joo, Y. C., & Oh, D. K. (2013). "New biotransformation process for production of the fragrant compound γ-dodecalactone from 10-hydroxystearate by permeabilized Waltomyces lipofer cells." Applied and Environmental Microbiology, 79(8), 2636-2641. URL:[Link]

  • di Bitonto, L., D'Ambrosio, V., & Pastore, C. (2021). "A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum." Water, 13(11), 1484. URL:[Link]

  • Wróblewska, E. B., et al. (2020). "Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus." Molecules, 25(13), 3024. URL:[Link]

  • Piegza, M., et al. (2025). "Valorization of Oil Cakes in Two-Pot Lactone Biosynthesis Process." Foods, 14(2), 187. URL:[Link]

Bio-Engineering the Lipidome: A Technical Guide to Natural Hydroxy Fatty Acids and Estolides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Functional Lipid Renaissance

Hydroxy fatty acids (HFAs) and their oligomeric counterparts, estolides, represent a distinct class of functional lipids characterized by superior viscosity, oxidative stability, and unique biological activity. Unlike standard triacylglycerols, the presence of a hydroxyl group (


) on the fatty acid chain introduces a site for secondary esterification, enabling the formation of estolides—bio-based polymers with tunable rheology and biodegradability.

This guide moves beyond basic definitions to provide an actionable technical framework for the isolation, biosynthesis, and enzymatic polymerization of these lipids, specifically targeting applications in drug delivery (permeation enhancers) and green pharmaceuticals.

Natural Reservoirs: Mapping the Source

While castor oil is the industrial standard for HFAs, reliance on a single source limits structural diversity. Modern lipid research focuses on alternative plant sources and microbial cell factories that yield HFAs with unique regiochemistry (e.g., 10-hydroxy vs. 12-hydroxy).

Table 1: Comparative Profile of Natural HFA Sources
Source CategoryOrganismPrimary HFARegiochemistryTypical Yield / Content
Plant (Commercial) Ricinus communis (Castor)Ricinoleic Acid12-OH,

~90% of seed oil
Plant (Emerging) Physaria fendleri (Lesquerella)Lesquerolic Acid14-OH,

55–60% of seed oil
Plant (Niche) Heliophila amplexicaulis9-OH-Stearic Acid9-OH~15% of seed oil
Microbial (Bacterial) Stenotrophomonas maltophilia10-Hydroxystearic Acid (10-HSA)10-OH (Saturated)>40 g/L (Bioconversion)
Microbial (Fungal) Claviceps purpureaRicinoleic Acid12-OH,

Variable (Strain dependent)
Estolide Source Sebastiana commersonianaTetra-estolide TAGsOligomericTrace to moderate

Technical Insight: The regiochemistry of the hydroxyl group dictates the physical properties of the resulting estolide. 10-HSA (microbial) forms estolides with higher pour points compared to the kinked, unsaturated structure of ricinoleic acid derivatives.

Biosynthetic Mechanisms

Understanding the enzymatic origin of HFAs is critical for optimizing yields in recombinant systems. Two distinct pathways exist: the oxidative hydroxylation found in plants and the hydration pathway found in bacteria.

Mechanistic Divergence
  • Plant Pathway (Oxidative): Utilizes

    
     and NADPH-dependent fatty acid hydroxylases (e.g., FAH12). This reaction typically occurs on phosphatidylcholine (PC) substrates, requiring subsequent cleavage to release the free HFA.
    
  • Microbial Pathway (Hydration): Utilizes Oleate Hydratases (OhyA).[1][2][3][4][5] This is a redox-neutral addition of water across a cis-double bond. It is highly efficient and requires no expensive cofactors like NADPH, making it ideal for industrial scale-up.

Diagram 1: Biosynthetic Logic of HFAs and Estolides

Biosynthesis Oleic Oleic Acid (C18:1) PC_Oleate Phosphatidylcholine -Oleate Oleic->PC_Oleate Acyl Editing HSA10 10-Hydroxystearic Acid (10-HSA) Oleic->HSA10 Hydration OhyA Oleate Hydratase (H2O) Ricinoleic Ricinoleic Acid (12-OH, C18:1) PC_Oleate->Ricinoleic Hydroxylation FAH12 FAH12 Hydroxylase (O2, NADPH) Estolide Estolide (Oligomer) Ricinoleic->Estolide Esterification FAH12->Ricinoleic HSA10->Estolide Esterification OhyA->HSA10 Lipase Lipase (e.g., CAL-B) Lipase->Estolide

Caption: Divergent pathways for HFA synthesis. Plants utilize oxidative hydroxylation (FAH12), while microbes utilize cofactor-independent hydration (OhyA).

Technical Workflow 1: Microbial Biotransformation of Oleic Acid

Objective: High-yield production of 10-Hydroxystearic Acid (10-HSA) using recombinant E. coli.

This protocol avoids the limitations of plant extraction (seasonality, complex purification) by using a self-validating whole-cell biocatalyst system.

Reagents & Equipment
  • Strain: E. coli BL21 (DE3) expressing Stenotrophomonas maltophilia oleate hydratase (OhyA).

  • Substrate: Technical grade Oleic Acid (>90%).

  • Emulsifier: Tween 80 or Tween 40.

  • Buffer: 50 mM Tris-HCl (pH 6.5).

Step-by-Step Protocol
  • Inoculum Preparation: Cultivate recombinant E. coli in LB broth with appropriate antibiotic at 37°C until

    
     reaches 0.6–0.8. Induce with 0.1 mM IPTG and incubate at 20°C for 16 hours to prevent inclusion body formation.
    
  • Biocatalyst Preparation:

    • Harvest cells by centrifugation (4,000

      
       g, 10 min).
      
    • Resuspend cells in 50 mM Tris-HCl (pH 6.5) to a high cell density (20–40 g wet weight/L).

    • Critical Checkpoint: Ensure pH is strictly maintained at 6.5. Higher pH (>7.5) favors the reverse reaction (dehydration).

  • Biotransformation Reaction:

    • Add Oleic Acid (30–50 g/L) and Tween 80 (0.05% w/v) to the cell suspension.

    • Incubate at 30–35°C with agitation (200 rpm).

    • Reaction Time: 4–8 hours.[2]

  • Product Recovery:

    • Acidify reaction mixture to pH 2.0 using 6M HCl to protonate the fatty acids (facilitating extraction).

    • Extract twice with an equal volume of Ethyl Acetate.

    • Evaporate solvent under vacuum.

  • Validation:

    • Analyze via GC-MS (silylation with BSTFA). 10-HSA appears as a distinct peak with a mass shift corresponding to the hydrated adduct (+18 Da relative to oleic, accounting for derivatization).

Technical Workflow 2: Enzymatic Synthesis of Estolides

Objective: Synthesis of defined estolide oligomers from HFAs using Lipase catalysis.

Chemical synthesis (using


) degrades the lipid backbone and darkens the product. Enzymatic synthesis is the "Gold Standard" for pharmaceutical-grade estolides.
Protocol
  • Substrate Loading: Mix Ricinoleic Acid or 10-HSA with a capping fatty acid (e.g., Oleic Acid) in a 1:1 to 5:1 molar ratio, depending on desired chain length (Estolide Number, EN).

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) at 4–5% (w/w) of total substrate mass.

  • Reaction Conditions:

    • Temperature: 60°C (Optimal for CAL-B stability and substrate viscosity reduction).

    • Pressure: Apply vacuum (5–10 mbar) continuously.

    • Causality: The vacuum is non-negotiable. It removes the water byproduct of esterification, driving the equilibrium toward polymerization (Le Chatelier’s principle). Without vacuum, conversion stalls at dimers.

  • Purification:

    • Filter the mixture to recover the immobilized enzyme (reusable).

    • Remove unreacted free fatty acids via molecular distillation (short-path distillation) at 180°C / 0.01 mbar.

Diagram 2: Enzymatic Estolide Synthesis Workflow

EstolideWorkflow Substrate Substrate Mix (HFA + Capping FA) Reactor Vacuum Reactor 60°C, <10 mbar (Water Removal) Substrate->Reactor Enzyme Add CAL-B Lipase (Immobilized) Enzyme->Reactor Filtration Filtration (Enzyme Recovery) Reactor->Filtration Crude Product Filtration->Enzyme Recycle Distillation Molecular Distillation (Remove Free FA) Filtration->Distillation FinalProduct Purified Estolide (High EN) Distillation->FinalProduct

Caption: Workflow for lipase-mediated estolide synthesis. Vacuum application is the critical control point for polymerization.

Applications in Drug Development[7]

The unique architecture of estolides—a hydrophobic backbone with internal ester linkages—mimics endogenous lipids while offering enhanced stability.

  • Permeation Enhancers: Estolides of medium-chain length can temporarily disrupt the stratum corneum lipid bilayer, enhancing transdermal drug delivery without the irritation associated with solvent-based enhancers.

  • FAHFAs (Fatty Acid Esters of Hydroxy Fatty Acids): A subclass of estolides recently identified as endogenous signaling lipids with potent anti-diabetic and anti-inflammatory properties.[6] Synthetic analogs are currently being investigated as therapeutic agents for metabolic syndrome.

  • Lipid Nanoparticles (LNPs): Estolides are being explored as ionizable lipid components in LNPs for mRNA delivery, offering improved endosomal escape profiles due to their hydrolysis-sensitive internal ester bonds.

References

  • Kim, K.R.[2] & Oh, D.K. (2013).[1][2] Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes.[3][4][5] Biotechnology Advances, 31(8), 1473–1485. Link

  • Isbell, T.A. & Cermak, S.C. (2002).[7] Synthesis of triglyceride estolides from lesquerella and castor oils.[8] Journal of the American Oil Chemists' Society, 79, 1227–1233. Link

  • Yore, M.M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[6] Cell, 159(2), 318–332. Link

  • Cermak, S.C., et al. (2011).[7] Synthesis and physical properties of estolides from lesquerella and castor fatty acids. Industrial Crops and Products, 34(3), 1390-1396. Link

  • Joo, Y.C., et al. (2012). Production of 10-hydroxystearic acid from oleic acid by whole cells of recombinant Escherichia coli containing oleate hydratase from Stenotrophomonas maltophilia.[1][3][4] Journal of Biotechnology, 161(3), 336-340. Link

Sources

Antiproliferative Activity of Hydroxystearic Acid Regioisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the antiproliferative activity of hydroxystearic acid (HSA) regioisomers. It synthesizes structure-activity relationships (SAR), mechanistic pathways, and experimental protocols for researchers in oncology and lipid signaling.

Executive Summary

Hydroxystearic acids (HSAs) are endogenous bioactive lipids derived from the peroxidation of stearic acid or hydration of unsaturated fatty acids. While historically utilized in industrial applications (lubricants, surfactants), recent chemical biology research has identified specific regioisomers—particularly 5-HSA, 7-HSA, and 9-HSA —as potent antiproliferative agents against human cancer cell lines.

This guide delineates the critical Structure-Activity Relationship (SAR) governing their efficacy, the molecular mechanisms driving cell cycle arrest (specifically HDAC inhibition), and the validated protocols required to assess their therapeutic potential.

Chemical Biology & Structure-Activity Relationship (SAR)

The antiproliferative potency of HSAs is strictly regiospecific. The position of the hydroxyl (-OH) group on the C18 aliphatic chain determines the molecule's ability to interact with nuclear targets such as Histone Deacetylases (HDACs).

The "Odd-Even" Paradigm

Recent comparative studies indicate a distinct preference for odd-numbered positions for maximal biological activity.

  • High Potency: 5-HSA, 7-HSA, 9-HSA.[1]

  • Low/No Potency: 8-HSA, 10-HSA, 12-HSA.

7-HSA has emerged as the most potent isomer across multiple cell lines, often outperforming the well-studied 9-HSA.[1] Conversely, 8-HSA is biologically inert in this context, suggesting that the steric environment at even-numbered carbons prevents necessary protein-ligand docking.

Visualization: Regioisomer Potency Map

The following diagram illustrates the critical carbon positions on the stearic acid backbone and their corresponding biological activity.

SAR_Map Figure 1: Structure-Activity Relationship of HSA Regioisomers. Green nodes indicate antiproliferative activity. C1 COOH C5 C5-OH (Active) C1->C5 Alkyl Chain C7 C7-OH (Potent) C5->C7 C8 C8-OH (Inert) C7->C8 C9 C9-OH (Active) C8->C9 C10 C10-OH (Weak) C9->C10 C12 C12-OH (Weak) C10->C12 End C12->End Terminal CH3

[1]

Mechanistic Pathways

The antiproliferative effect is not merely cytotoxic but cytostatic, driven by specific molecular interventions.

9-HSA: The HDAC Inhibition Pathway

The best-characterized mechanism is that of 9-hydroxystearic acid (9-HSA) .[2][3] It functions as an endogenous inhibitor of Histone Deacetylase 1 (HDAC1).[3][4]

  • HDAC Inhibition: 9-HSA binds to the catalytic site of HDAC1.[3]

  • Histone Hyperacetylation: Inhibition prevents the deacetylation of histones, altering chromatin structure.

  • p21(WAF1) Upregulation: The open chromatin state facilitates the transcription of CDKN1A (the gene encoding p21), independent of p53 status.

  • G0/G1 Arrest: Elevated p21 inhibits Cyclin-Dependent Kinases (CDKs), halting the cell cycle at the G0/G1 phase.

5-HSA: Motility and Morphology

Unlike 9-HSA, 5-HSA exhibits a dual mechanism.[5] In addition to reducing proliferation, it significantly alters cell motility parameters (displacement, speed, and directionality), as observed via quantitative phase imaging (ptychography).[1][5][6] This suggests potential utility in preventing metastasis.

Mechanism Figure 2: Molecular mechanism of 9-HSA inducing G0/G1 arrest via HDAC1 inhibition. HSA 9-HSA Entry HDAC HDAC1 (Nucleus) HSA->HDAC Inhibits Chromatin Chromatin Remodeling (Hyperacetylation) HDAC->Chromatin Accumulation of Acetyl groups Gene CDKN1A Gene (Promoter Activation) Chromatin->Gene Increases Accessibility p21 p21(WAF1) Protein Upregulation Gene->p21 Transcription CDK Cyclin/CDK Complex p21->CDK Inhibits Arrest G0/G1 Cell Cycle Arrest CDK->Arrest Halts Progression

[7]

Quantitative Data Summary

The following table summarizes the IC50 values (concentration required to inhibit 50% of cell growth) for key isomers across varying cancer cell lines. Note the superior potency of 7-HSA.

RegioisomerHT29 (Colon)HeLa (Cervical)MCF7 (Breast)PC3 (Prostate)Activity Status
7-HSA 14.7 µM 26.6 µM21.4 µM24.3 µMHighly Potent
5-HSA ~25 µM22.1 µMActiveActivePotent
9-HSA ~40-50 µMActiveActiveActiveModerate
11-HSA >50 µMWeak35.8 µMWeakWeak
8-HSA No EffectNo EffectNo EffectNo EffectInactive
10-HSA WeakWeakWeakWeakInactive/Weak

Data synthesized from Calonghi et al. (2022) and related SAR studies.

Experimental Framework

To replicate these findings or evaluate new derivatives, the following validated protocols should be employed.

Protocol A: Synthesis of HSA Regioisomers (General Route)

Note: Specific enantiomers (R/S) require chiral synthesis or enzymatic resolution.

  • Starting Material: Use high-purity unsaturated fatty acids (e.g., Oleic acid for 9,10-derivatives).

  • Epoxidation: React with formic acid and hydrogen peroxide (30%) to form the epoxide.

  • Hydrolysis: Acidic hydrolysis of the epoxide yields the dihydroxy compound.

  • Reduction/Separation: For monohydroxy variants, specific reduction or microbial hydration (e.g., using Pseudomonas sp. for 10-HSA) is required.

  • Purification: Silica gel column chromatography using a Hexane/Ethyl Acetate gradient.

Protocol B: Cell Viability Assay (MTT)

This assay measures metabolic activity as a proxy for viability.[8]

  • Seeding: Plate cells (e.g., HT29) at

    
     cells/well in 96-well plates. Allow adherence for 24h.
    
  • Treatment: Dissolve HSA isomers in DMSO (ensure final DMSO < 0.5%). Treat cells with serial dilutions (1–100 µM) for 72h.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final conc.) and incubate for 3-4h at 37°C.

  • Solubilization: Remove medium. Add DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

To confirm the G0/G1 arrest mechanism.

  • Treatment: Treat cells with IC50 concentration of the HSA isomer for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash cells and resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark.

  • Analysis: Analyze DNA content using a flow cytometer. G0/G1 arrest will appear as an increased peak in the G1 channel relative to control.

Workflow Figure 3: Experimental workflow for evaluating HSA antiproliferative activity. Start Cell Seeding (96-well / 6-well) Treat HSA Treatment (72h / 24h) Start->Treat Assay1 MTT Assay (Viability) Treat->Assay1 72h Assay2 Flow Cytometry (Cell Cycle) Treat->Assay2 24h Data Data Analysis (IC50 / G1%) Assay1->Data Assay2->Data

References

  • Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines Source: Calonghi, N. et al. (2022). Molecules. URL:[Link] Significance: Primary source for the comparative activity of 5, 7, 9, and 11-HSA.

  • 9-Hydroxystearic acid upregulates p21(WAF1) in HT29 cancer cells Source: Calonghi, N. et al. (2004). Biology of the Cell. URL:[Link] Significance: Establishes the p21-dependent mechanism of action for 9-HSA.

  • Mechanism and stereoselectivity of HDAC I inhibition by (R)-9-hydroxystearic acid in colon cancer Source: Parolin, C. et al. (2012). Biochimica et Biophysica Acta. URL:[Link] Significance: Confirms HDAC1 as the molecular target and the importance of stereochemistry.

  • Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells Source: Cappadone, C. et al. (2019). Molecules. URL:[Link] Significance:[1][4][6][8][9][10][11][12][13] Details synthetic routes and derivative testing.

  • Unprecedented Behavior of (9R)-9-Hydroxystearic Acid-Loaded Keratin Nanoparticles on Cancer Cell Cycle Source: Busi, A. et al. (2019). Molecular Pharmaceutics. URL:[Link] Significance: Explores delivery methods and enhanced S-phase arrest with nanoparticles.

Sources

Methodological & Application

Acid-Catalyzed Synthesis of Methyl 10-Hydroxystearate: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Application Context & Rationale

Methyl 10-hydroxystearate (Me-10-HSA) is a high-value oleochemical intermediate utilized extensively in the synthesis of advanced biolubricants, cosmetics, and as a direct precursor for γ-dodecalactone—a critical flavor and fragrance compound1[1]. The stereospecific starting material, (R)-10-hydroxystearic acid (10-HSA), is typically sourced via the highly enantioselective microbial hydration of oleic acid using enzymes like Lactobacillus rhamnosus oleate hydratase2[2], or recovered from municipal sewage scum3[3].

To convert 10-HSA into its methyl ester, researchers rely on acid-catalyzed Fischer esterification. This application note details the mechanistic causality, optimized reaction parameters, and a self-validating experimental workflow to achieve >98% conversion while preserving the integrity of the secondary hydroxyl group.

Mechanistic Causality: The Fischer Esterification

The transformation of 10-HSA to Me-10-HSA is driven by an acid-catalyzed nucleophilic acyl substitution.

  • Role of the Solvent/Reactant: Methanol is employed in a large molar excess (typically a 1:20 ratio of fatty acid to alcohol). According to Le Chatelier's principle, this massive excess is the primary causal factor that drives the reversible equilibrium forward toward the ester product.

  • Role of the Catalyst: The acid catalyst protonates the carbonyl oxygen of 10-HSA, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the nucleophilic attack by methanol.

Mechanism A 10-Hydroxystearic Acid (R-COOH) B Protonated Carbonyl [R-C⁺(OH)₂] A->B + H⁺ (Catalyst) C Tetrahedral Intermediate [R-C(OH)₂(OCH₃)] B->C + CH₃OH D Water Elimination [-H₂O] C->D Proton Transfer E Methyl 10-Hydroxystearate (R-COOCH₃) D->E - H⁺

Fig 1: Mechanistic pathway of the acid-catalyzed Fischer esterification of 10-hydroxystearic acid.

Catalyst Efficacy & Reaction Parameters

Historically, homogeneous mineral acids (like HCl or H₂SO₄) were used, but they present severe corrosion, waste generation, and product separation challenges. Recent process optimizations have demonstrated that Aluminum chloride hexahydrate (AlCl₃·6H₂O) acts as a highly efficient, milder Lewis/Brønsted acid catalyst. It facilitates complete conversion under moderate conditions without triggering unwanted side reactions (such as the dehydration of the C-10 hydroxyl group)[1].

Catalyst TypeSpecific CatalystTemp (°C)Time (h)Molar Ratio (Acid:MeOH)Conversion YieldOperational Notes
Lewis Acid AlCl₃·6H₂O702.01:20> 98%Mild, highly efficient, easy phase separation[1].
Mineral Acid HCl (Homogeneous)702.01:20> 98%High yield but corrosive; requires extensive neutralization[1].
Organic Acid Oxalic Acid658.01:20~ 95%Milder, less corrosive, but requires significantly longer reflux.

Experimental Protocol: A Self-Validating Workflow

Workflow Step1 1. Reagent Prep 10-HSA + Methanol (1:20) + AlCl₃·6H₂O Step2 2. Reflux 70°C for 2 hours under N₂ Step1->Step2 Step3 Step3 Step2->Step3 Step3->Step2 Fail (<98%) Step4 4. Quenching Cool to RT, add H₂O, extract (EtOAc) Step3->Step4 Pass (>98%) Step5 5. Washing Sat. NaHCO₃ (Neutralize) & Brine Step4->Step5 Step6 6. Isolation Dry (Na₂SO₄) & Rotary Evaporation Step5->Step6 Step7 7. Validation ¹H-NMR (3.66 ppm) & IR (1740 cm⁻¹) Step6->Step7

Fig 2: Self-validating experimental workflow for the synthesis and isolation of Me-10-HSA.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Action: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-HSA in anhydrous methanol (1:20 molar ratio). Add AlCl₃·6H₂O (typically 5-10 wt% relative to the substrate)[1].

  • Causality: Anhydrous conditions are initially preferred to prevent the premature reversal of the esterification equilibrium.

Step 2: Reflux & Kinetic Monitoring (In-Process Control)

  • Action: Heat the mixture to 70 °C under a nitrogen atmosphere for 2 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) or GC-FID.

  • Validation: The system is self-validating kinetically. The disappearance of the highly polar 10-HSA spot (low Rf) and the appearance of a less polar Me-10-HSA spot (higher Rf) confirms reaction progression. Do not proceed to quenching until >98% conversion is observed.

Step 3: Quenching and Phase Separation

  • Action: Cool the reaction mixture to room temperature and quench by adding an equal volume of distilled water. Extract the aqueous mixture with ethyl acetate (EtOAc) or hexane.

  • Causality: The addition of water serves a dual purpose. Thermodynamically, it halts the reaction by shifting the equilibrium. Physically, it forces the highly hydrophobic Me-10-HSA into the organic phase, while the unreacted methanol and the highly polar acid catalyst partition exclusively into the aqueous phase, enabling a clean preliminary separation.

Step 4: Neutralization and Washing (Self-Validation Checkpoint)

  • Action: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases, followed by a brine wash.

  • Causality & Validation: The NaHCO₃ wash is not merely for neutralizing residual acid catalyst. Crucially, it deprotonates any unreacted 10-HSA (pKa ~4.8), converting it into a water-soluble sodium carboxylate salt. The cessation of CO₂ bubbling provides a visual, self-validating indicator that neutralization is complete. This ensures the final organic phase contains strictly the neutral ester product.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude Me-10-HSA. If ultra-high purity is required, purify via vacuum distillation[3] or silica gel chromatography.

Analytical Validation

To ensure the structural integrity of the synthesized Me-10-HSA, the following spectroscopic markers must be verified:

  • Infrared (IR) Spectroscopy: The successful conversion is marked by the disappearance of the broad carboxylic O-H stretch (~3300–2500 cm⁻¹) and the shift of the carbonyl peak from ~1710 cm⁻¹ (carboxylic acid) to a sharp ester C=O stretch at ~1740 cm⁻¹ 4[4]. The secondary hydroxyl group at C-10 will remain visible as a distinct O-H stretch around 3400 cm⁻¹.

  • ¹H-NMR Spectroscopy: The definitive marker for the methyl ester is the appearance of a sharp, intense singlet integrating to three protons at ~3.66 ppm (-OCH₃) [2]. The methine proton at the C-10 position (-CH-OH) should remain intact, typically appearing as a broad multiplet around 3.58 ppm, confirming that the acid catalyst did not cause unwanted dehydration.

References

  • Di Bitonto, L., et al. "A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum." Catalysts (MDPI). 1

  • "Recombinant Oleate Hydratase from Lactobacillus rhamnosus ATCC 53103: Enzyme Expression and Design of a Reliable Experimental Procedure for the Stereoselective Hydration of Oleic Acid." MDPI. 2

  • "Energy Recovery from Municipal Sewage Sludge: An Environmentally Friendly Source for the Production of Biochemicals." ResearchGate. 3

  • O'Connor, R. T., et al. "INFRARED SPECTRA AND X-RAY DIFFRACTION OF 10- AND 12-HYDROXYSTEARIC ACIDS AND METHYL ESTERS, AND OF 9,10-EPOXYSTEARIC ACIDS." ACS Publications. 4

  • "Esterification of stearic acid for biod..." Journal of Chemical and Pharmaceutical Research (JOCPR).

Sources

High-Purity Isolation and Chromatographic Separation of Methyl 10-Hydroxystearate: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 10-hydroxystearate (Me-10-HSA) is a high-value oleochemical intermediate utilized in the synthesis of bioplastics, biolubricants, cosmetics, and pharmaceutical excipients. Often derived from the microbial hydration of oleic acid or the transesterification of complex lipid matrices such as sewage scum, isolating Me-10-HSA with high stereochemical and chemical purity is a significant analytical challenge. This application note details a field-proven, self-validating workflow for the esterification, preparative normal-phase chromatographic separation, and capillary gas chromatography (GC-FID) validation of Me-10-HSA.

Mechanistic Rationale & Chromatographic Principles

The purification of Me-10-HSA from a crude lipid matrix (which typically contains unreacted free fatty acids, non-hydroxylated fatty acid methyl esters (FAMEs), and estolides) relies heavily on exploiting the unique physicochemical properties of the C10 hydroxyl group[1][2].

Why Normal-Phase Silica Chromatography? In standard reverse-phase systems, the long hydrophobic aliphatic chain of the stearate backbone dominates retention, often leading to co-elution with other C18 positional isomers. However, on a bare silica stationary phase (normal-phase chromatography), the secondary alcohol at the C10 position acts as a powerful hydrogen-bond donor and acceptor. This specific interaction drastically retards the elution of Me-10-HSA compared to non-hydroxylated FAMEs (e.g., methyl oleate or methyl stearate), which lack this hydrogen-bonding capability and elute near the solvent front in low-polarity mobile phases[3]. By utilizing a step-gradient of


-hexane and ethyl acetate, researchers can achieve baseline preparative separation with high sample loading capacity.

Workflow Visualization

Workflow Start Crude Lipid Feedstock (Biotransformation / Scum) Ester Acid-Catalyzed Methylation (MeOH/HCl, 80°C) Start->Ester Add Methanolic HCl Ext Liquid-Liquid Extraction (n-Heptane / Aqueous) Ester->Ext Quench & Extract Chrom Silica Gel Chromatography (Hexane:EtOAc Gradient) Ext->Chrom Load Organic Phase F1 Fraction 1: Standard FAMEs (Elutes at 95:5) Chrom->F1 Low Polarity Wash F2 Fraction 2: Me-10-HSA (Elutes at 70:30) Chrom->F2 High Polarity Elution GC GC-FID Validation (Polar Capillary Column) F2->GC Purity Assessment

End-to-end workflow for the isolation and purification of Methyl 10-hydroxystearate.

Experimental Protocols

Preparation of the FAME Mixture (Acid-Catalyzed Esterification)

To ensure the hydroxyl group remains intact while fully converting free fatty acids and estolides into methyl esters, an acid-catalyzed esterification is required[2]. Base-catalyzed methods risk saponification of free fatty acids, reducing overall yield.

  • Reaction Setup: Transfer 500 mg of the crude lipid extract into a glass reaction vial. Add 5 mL of a methanolic hydrochloride reagent (approx. 1.25 M HCl in methanol).

  • Heating: Seal the vial and heat in a digital block heater at 80 °C for 120 minutes[2].

  • Quenching & Extraction: Cool the mixture to room temperature. Add 5 mL of 6% (w/v) aqueous

    
     to neutralize the acid. Add 5 mL of 
    
    
    
    -heptane as the extraction solvent.
  • Phase Separation: Shake vigorously and allow the phases to separate. The upper hydrophobic

    
    -heptane phase contains the FAMEs and Me-10-HSA.
    
  • Concentration: Recover the upper organic layer, dry over anhydrous

    
    , and evaporate the solvent under reduced pressure to yield the crude FAME mixture.
    
Preparative Normal-Phase Chromatographic Separation

This protocol separates the target Me-10-HSA from non-hydroxylated FAMEs and residual unreacted lipids[3].

  • Column Preparation: Pack a glass chromatography column (e.g., 2.5 cm internal diameter) with 50 g of silica gel (230–400 mesh) slurried in 100%

    
    -hexane.
    
  • Sample Loading: Dissolve the crude FAME mixture (approx. 500 mg) in a minimum volume (1-2 mL) of

    
    -hexane and carefully load it onto the top of the silica bed.
    
  • Gradient Elution:

    • Step 1 (Wash): Elute with 150 mL of

      
      -hexane/ethyl acetate (95:5 v/v). This fraction will contain non-polar, non-hydroxylated FAMEs (e.g., methyl oleate, methyl palmitate).
      
    • Step 2 (Target Elution): Increase the polarity to

      
      -hexane/ethyl acetate (70:30 v/v) and elute with 250 mL. Collect 15 mL fractions. The increased polarity overcomes the hydrogen bonding of the C10 hydroxyl group to the silica, eluting the Me-10-HSA[3].
      
  • Self-Validation (TLC Screening): Spot an aliquot of each collected fraction alongside a known Me-10-HSA reference standard on a silica gel TLC plate. Develop the plate in a 80:20

    
    -hexane/ethyl acetate mobile phase. Visualize using iodine vapor or phosphomolybdic acid stain. Causality Check: Only pool fractions exhibiting a single, distinct spot with an identical Retention Factor (
    
    
    
    ) to the standard. Discard fractions with multiple spots to ensure >95% purity.
  • Recovery: Pool the validated fractions and remove the solvent via rotary evaporation to yield pure Me-10-HSA crystals or oil.

Analytical Validation via GC-FID

To confirm the chemical purity and resolve any potential cis/trans or positional isomers, capillary gas chromatography using a highly polar stationary phase is required.

  • Sample Preparation: Dissolve 1 mg of the purified Me-10-HSA in 1 mL of HPLC-grade

    
    -heptane.
    
  • Injection: Inject 1.0 µL into a GC-FID equipped with a highly polar capillary column (e.g., Supelco Omegawax or TRACE TR-FAME, 30 m x 0.25 mm x 0.25 µm). Set the injector to 250 °C with a split ratio of 10:1.

  • Oven Program: Initial temperature 70 °C (hold 2 min), ramp at 5 °C/min to 240 °C, and hold for 10 minutes.

  • Self-Validation (Resolution Check): Evaluate the chromatogram. The system is considered valid if the chromatographic resolution (

    
    ) between any residual methyl stearate (C18:0) and Me-10-HSA is 
    
    
    
    . Linear detector responses should yield an
    
    
    against a calibration curve.

Quantitative Data Summaries

Table 1: Preparative Flash Chromatography Gradient and Elution Profile

Elution StepMobile Phase (Hexane:EtOAc)Volume (mL)Target EluateTLC

(in 80:20 Hexane:EtOAc)
195:5150Non-hydroxylated FAMEs0.85 - 0.95
285:15100Trace impurities / Estolides0.50 - 0.70
370:30250Methyl 10-hydroxystearate 0.35
450:50100Highly polar byproducts< 0.10

Table 2: Typical GC-FID Operating Conditions for Me-10-HSA Validation

ParameterSpecification / Setting
Column Highly polar phase (e.g., Omegawax, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1.2 mL/min (Constant Flow)
Injector Temp 250 °C
Detector (FID) Temp 260 °C
Oven Program 70 °C (2 min)

5 °C/min

240 °C (10 min)
Injection Volume 1.0 µL (Split 10:1)

References

Sources

Application Note: NMR-Based Determination of Enantiomeric Excess for Methyl (R)-10-hydroxystearate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methyl (R)-10-hydroxystearate is a high-value chiral lipid derivative, serving as a critical precursor for the synthesis of bioactive lactones (e.g.,


-dodecalactone), advanced biolubricants, and specialized polymeric resins[1]. In drug development and fine chemical synthesis, confirming the enantiomeric excess (ee) of the (R)-stereocenter is paramount, as the biological and physical properties of the downstream products are highly dependent on their stereochemical purity.

While Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for ee determination, aliphatic lipids like methyl 10-hydroxystearate present a distinct analytical challenge: they lack a conjugated


-system or strong chromophore. This renders standard UV-Vis detection ineffective without complex pre-column derivatization. To circumvent this, Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with Chiral Derivatizing Agents (CDAs), offers a direct, highly quantitative, and structurally informative alternative[2].

Mechanistic Rationale: The Causality of Chiral Derivatization

In an achiral environment (such as standard CDCl₃ solvent), the NMR spectra of (R)- and (S)-enantiomers are perfectly superimposable. To differentiate them, we must break the symmetry by converting the enantiomers into diastereomers .

By reacting the secondary alcohol at the C10 position with an enantiopure Chiral Derivatizing Agent (CDA)—such as Mosher's acid chloride (MTPA-Cl) or (S)-O-acetylmandelic acid—two distinct diastereomeric esters are formed[3]. Because diastereomers have different physical properties and distinct spatial arrangements, the protons and fluorines in the molecule experience different local magnetic environments. This differential shielding, driven by the magnetic anisotropy effect of the CDA's phenyl ring, results in a measurable chemical shift difference (


) between the two isomers[3].

Mechanism Mix Enantiomeric Mixture (R)- and (S)-Methyl 10-hydroxystearate (Identical NMR Spectra) Reaction Esterification (Pyridine or DCC/DMAP) Mix->Reaction Reagent Chiral Derivatizing Agent (CDA) e.g., (S)-MTPA-Cl Reagent->Reaction Dias Diastereomeric Esters (R,S)-Ester & (S,S)-Ester (Distinct NMR Spectra) Reaction->Dias Anisotropy Magnetic Anisotropy Effect Differential shielding of protons/fluorines Dias->Anisotropy

Fig 2. Mechanistic conversion of enantiomers to NMR-distinguishable diastereomers.

System Suitability: A Self-Validating Experimental Design

To ensure absolute trustworthiness in the ee calculation, this protocol employs a self-validating system . Before analyzing the synthesized (R)-enantiomer batch, the analyst must first derivatize a racemic standard (DL-Methyl 10-hydroxystearate).

Causality for this step:

  • Confirms Baseline Resolution: It proves that your specific NMR instrument's magnetic field strength (e.g., 400 MHz vs. 600 MHz) is sufficient to resolve the

    
     of the chosen CDA.
    
  • Rules Out Kinetic Resolution: By integrating the peaks of the derivatized racemate, you must observe a perfect 1:1 ratio. If the ratio deviates, it indicates that the derivatization reaction did not go to completion, and one enantiomer reacted faster than the other (kinetic resolution), which would invalidate the ee calculation of the unknown sample[2].

Workflow Start Methyl (R)-10-hydroxystearate Sample Deriv Chiral Derivatization (MTPA-Cl or O-Acetylmandelic Acid) Start->Deriv Purify Rapid Filtration / Mini-Workup Deriv->Purify NMR NMR Data Acquisition (1H or 19F NMR) Purify->NMR Analyze Integration of Diastereomeric Peaks (e.g., CF3 singlets or OCH3 singlets) NMR->Analyze Calc Calculate ee % |Area(R) - Area(S)| / (Area(R) + Area(S)) Analyze->Calc

Fig 1. Experimental workflow for NMR-based enantiomeric excess determination.

Experimental Protocols

Protocol A: ¹⁹F NMR via Mosher’s Ester (MTPA) Derivatization

Why this method? The ¹⁹F nucleus has 100% natural abundance and high sensitivity. Because the aliphatic stearate chain contains no fluorine, the ¹⁹F NMR spectrum will be entirely devoid of background noise, displaying only the sharp CF₃ singlets of the Mosher ester diastereomers. This allows for pristine, error-free integration[4].

Step-by-Step Methodology:

  • Preparation: In a clean, dry 5 mL vial equipped with a micro stir bar, dissolve 10 mg (~0.03 mmol) of Methyl 10-hydroxystearate in 1.0 mL of anhydrous CDCl₃.

  • Reagent Addition: Add 15 µL of anhydrous pyridine (acts as a base and catalyst), followed by a slight excess (15 µL, ~0.08 mmol) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

  • Reaction: Seal the vial under nitrogen and stir at room temperature for 2–4 hours. Monitor completion via TLC (hexane/ethyl acetate).

  • Workup (In-tube): Transfer the solution directly to an NMR tube. The pyridine hydrochloride salts may precipitate; if so, filter the solution through a small plug of glass wool directly into the NMR tube.

  • Acquisition: Acquire a high-resolution ¹⁹F NMR spectrum (with ¹H decoupling to ensure sharp singlets).

Protocol B: ¹H NMR via (S)-O-Acetylmandelate Derivatization (Rosazza’s Procedure)

Why this method? If a ¹⁹F-capable NMR probe is unavailable, this specific protocol is highly optimized for methyl 10-hydroxystearate. The (S)-O-acetylmandelic acid derivatization causes the terminal methoxy protons (-OCH₃) of the methyl ester to split into two beautifully resolved singlets at 3.66 ppm and 3.67 ppm, avoiding the crowded aliphatic region of the stearate backbone[5],[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mg (0.32 mmol) of Methyl 10-hydroxystearate in 5 mL of dry CH₂Cl₂.

  • Coupling: Add 130 mg (0.67 mmol, ~2 eq) of (S)-O-acetylmandelic acid, 140 mg (0.68 mmol, ~2 eq) of N,N'-Dicyclohexylcarbodiimide (DCC), and 10 mg of 4-Dimethylaminopyridine (DMAP)[5].

  • Reaction: Stir the mixture at room temperature for 6 hours. During this time, dicyclohexylurea (DCU) will precipitate as a white solid.

  • Purification: Filter the reaction mixture to remove the DCU. Wash the organic filtrate sequentially with 5% acetic acid, 5% NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Acquisition: Dissolve the purified diastereomer in CDCl₃ and acquire a ¹H NMR spectrum (minimum 400 MHz, 600 MHz preferred for baseline resolution of the 0.01 ppm split).

Quantitative Data Interpretation & ee% Calculation

Once the spectra are acquired, identify the specific reporter peaks for the (R) and (S) configurations. Carefully integrate the area under these peaks.

Quantitative NMR Shift Data Summary
Derivatization MethodNMR NucleusReporter GroupShift for (R)-IsomerShift for (S)-IsomerTypical

(S)-O-Acetylmandelate ¹H NMRMethyl Ester (-OCH₃)Singlet at 3.66 ppm Singlet at 3.67 ppm 0.01 ppm[1]
(R)-MTPA-Cl (Mosher's) ¹⁹F NMRTrifluoromethyl (-CF₃)Singlet at ~ -71.4 ppm Singlet at ~ -71.5 ppm 0.10 - 0.15 ppm[4]

Note: Exact ¹⁹F shifts may vary slightly based on sample concentration and exact temperature, but the relative separation (


) remains constant.
Enantiomeric Excess Calculation

Calculate the enantiomeric excess using the integrated peak areas of the major (R) and minor (S) diastereomers:



A highly stereoselective synthesis or biocatalytic hydration of oleic acid should yield Methyl (R)-10-hydroxystearate with an ee > 96%[5].

References

1.3 2.2 3.4 4.1 5.5

Sources

Application of "Methyl 10-hydroxystearate" in biolubricant formulation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Molecular Engineering of Methyl 10-Hydroxystearate (M10HS) for High-Performance Biolubricants

Executive Summary

This guide details the formulation and application of Methyl 10-hydroxystearate (M10HS) as a next-generation biolubricant. Unlike the common 12-hydroxystearate derived from castor oil, M10HS is synthesized via the specific enzymatic hydration of oleic acid.[1] While pure M10HS serves as an excellent grease thickener due to its high melting point and hydrogen-bonding network, this protocol focuses on its chemical modification (acetylation) to produce a liquid base stock with superior oxidative stability and boundary lubrication properties.

Key Application: High-performance hydraulic fluids and biodegradable gear oils.

Scientific Basis & Molecule Architecture

The Challenge: Hydrogen Bonding

Pure Methyl 10-hydroxystearate is a waxy solid at room temperature (Melting Point


 45-50°C). The secondary hydroxyl group at the C10 position creates strong intermolecular hydrogen bonds.
  • Direct Use: Lithium grease thickener (structural rigidity).

  • Liquid Use: Requires "capping" the hydroxyl group to disrupt hydrogen bonding, thereby lowering the Pour Point (PP) while retaining polarity for metal adsorption.

The Solution: Acetylation

By converting M10HS to Methyl 10-acetoxystearate , we achieve:

  • Pour Point Depression: Shifts from solid to liquid (

    
    C).
    
  • Oxidative Stability: Protects the susceptible secondary carbon from radical attack.

  • Boundary Lubrication: The ester groups anchor to ferrous surfaces, forming a protective tribofilm.

Experimental Workflow Visualization

The following diagram illustrates the complete "Oleic-to-Lubricant" value chain, highlighting the critical enzymatic and chemical modification steps.

M10HS_Workflow cluster_0 Phase 1: Biotransformation cluster_1 Phase 2: Chemical Engineering Oleic Oleic Acid (Feedstock) HSA10 10-Hydroxystearic Acid (10-HSA) Oleic->HSA10 Hydration (Pseudomonas sp.) Enzyme Oleate Hydratase (Biocatalyst) Enzyme->HSA10 M10HS Methyl 10-Hydroxystearate (Solid Waxy Intermediate) HSA10->M10HS Esterification (MeOH / H2SO4) Acetyl Acetylation (Ac2O / Pyridine) M10HS->Acetyl FinalProd Methyl 10-Acetoxystearate (Liquid Biolubricant) Acetyl->FinalProd Capping -OH

Figure 1: Integrated workflow for converting Oleic Acid into high-value Methyl 10-Acetoxystearate via enzymatic hydration and chemical capping.

Detailed Protocols

Protocol A: Biosynthesis & Isolation of M10HS

Rationale: Chemical hydration of oleic acid yields mixed isomers. Enzymatic routes guarantee 10-regioselectivity.

Reagents:

  • High-oleic sunflower oil hydrolysate or Pure Oleic Acid (>90%).

  • Recombinant E. coli expressing Oleate Hydratase (e.g., from Stenotrophomonas maltophilia or Lactococcus garvieae).

  • Methanol (anhydrous).

  • Sulfuric acid (catalyst).

Step-by-Step:

  • Biotransformation:

    • In a bioreactor, suspend cells (OD600 = 20) in phosphate buffer (pH 7.5).

    • Add Oleic Acid (30 g/L) and 0.5% Tween 80 (emulsifier).

    • Incubate at 30°C for 12 hours.

    • QC Check: Monitor consumption of Oleic Acid via GC-FID. Target conversion >95%.

  • Extraction: Acidify to pH 2.0 with HCl. Extract with Ethyl Acetate. Evaporate solvent to yield crude 10-HSA (white solid).

  • Methylation (Esterification):

    • Dissolve 10-HSA in Methanol (1:10 molar ratio).

    • Add 1% w/w

      
      . Reflux at 65°C for 4 hours.
      
    • Neutralize with

      
      , wash with water, and dry over 
      
      
      
      .
    • Result: Methyl 10-hydroxystearate (M10HS).[2] Appearance: White waxy solid.[3][4]

Protocol B: Functionalization (Acetylation)

Rationale: To convert the solid wax into a liquid lubricant suitable for hydraulic applications.

Reagents:

  • M10HS (from Protocol A).

  • Acetic Anhydride (

    
    ).
    
  • Pyridine (Catalyst/Base).[5]

Step-by-Step:

  • Reaction:

    • In a round-bottom flask, dissolve 0.1 mol M10HS in 50 mL toluene (solvent).

    • Add 0.15 mol Acetic Anhydride and 0.12 mol Pyridine.

    • Stir at 80°C for 6 hours under

      
       atmosphere.
      
  • Work-up:

    • Quench with ice water to hydrolyze excess anhydride.

    • Wash organic layer with 1M HCl (to remove pyridine), then saturated

      
      , then brine.
      
    • Rotary evaporate solvent.

  • Purification: Vacuum distillation (if necessary) to remove trace volatiles.

    • Result: Methyl 10-acetoxystearate. Appearance: Clear, light yellow liquid.

Validation: Tribological Testing (ASTM Standards)

Protocol C: Four-Ball Wear Test (ASTM D4172)

Rationale: Validates the ability of the polar ester groups to protect metal surfaces under load.

Parameters:

  • Load: 392 N (40 kgf).

  • Speed: 1200 rpm.

  • Temperature: 75°C.

  • Duration: 60 minutes.

  • Specimens: AISI 52100 Chrome Steel balls.

Data Recording: Measure the Wear Scar Diameter (WSD) using an optical microscope. Lower WSD indicates better boundary lubrication.

Performance Data Summary

The following table compares the synthesized M10HS derivative against the starting material and a mineral oil baseline.

PropertyMethodMineral Oil (150N)Oleic Acid (Precursor)Pure M10HSModified M10HS (Acetylated)
Physical State (25°C) VisualLiquidLiquidSolid Wax Liquid
Viscosity (40°C) ASTM D44532 cSt25 cStN/A (Solid)42 cSt
Viscosity Index ASTM D227095~150N/A165
Pour Point ASTM D97-12°C-15°C+50°C-18°C
Wear Scar (WSD) ASTM D41720.65 mm0.55 mmN/A0.42 mm
Biodegradability OECD 301B<30%>90%>90%>85%

Interpretation:

  • Viscosity Index (VI): The Modified M10HS exhibits a high VI (165), meaning its viscosity is stable across temperature changes—a critical trait for hydraulic fluids.

  • Wear Protection: The WSD of 0.42 mm is significantly better than mineral oil (0.65 mm). This is attributed to the dipole-dipole interaction of the acetoxy and methyl ester groups with the steel surface, forming a robust monolayer.

Lubrication Mechanism Visualization

Figure 2: Boundary Lubrication Mechanism.[6] The polar ester functionalities of the modified M10HS adhere to the metal surface, preventing adhesive wear.

References

  • Enzymatic Production of 10-HSA

    • Process for the cell-free enzymatic production of 10-hydroxystearic acid from bio-based oils. (2019).[7][8][9] WO2019063718A1.

  • Tribological Evaluation

    • Shahabuddin, M., et al. (2020).[9] Study on the Friction and Wear Characteristics of Bio-lubricant Synthesized from Second Generation Jatropha Methyl Ester. Tribology in Industry.[6][9]

  • Chemical Modification (Acetylation/Estolides)

    • Doll, K. M., et al. (2007).[10] Synthesis of Branched Methyl Hydroxy Stearates Including an Ester from Bio-Based Levulinic Acid. Industrial & Engineering Chemistry Research.[10]

  • Base Properties of Hydroxy Esters

    • Goodrum, J. W., & Geller, D. P. (2005). Influence of fatty acid methyl esters from hydroxylated vegetable oils on diesel fuel lubricity.[11] Bioresource Technology.[2][5][6][10][11]

Sources

Use of "Methyl 10-hydroxystearate" in cosmetics and as a texture modifier

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Application Guide is designed for formulation scientists and R&D professionals. It synthesizes current literature on lipid biotransformation and rheology to provide a practical framework for utilizing Methyl 10-hydroxystearate (MHS) .

Executive Summary

Methyl 10-hydroxystearate (MHS) is a bio-derived lipid ester produced via the enzymatic hydration of oleic acid followed by methylation. Unlike its structural isomer, 12-hydroxystearic acid (12-HSA) —the industry standard for hard stick gelling—MHS functions as a "soft structurant." [1]

Its unique hydroxyl position at Carbon-10 creates a distinct molecular geometry that alters hydrogen bonding networks, resulting in weaker, more flexible organogels.[1] This makes MHS ideal for applications requiring shear-thinning rheology , cushiony emollience , and low-residue payoff , such as cleansing balms, soft creams, and lip treatments.[1]

Key Functional Attributes
PropertySpecificationFunctional Benefit
INCI Name Methyl 10-Hydroxystearate (Proposed)Bio-based ester, "Clean Beauty" compliant.[1]
Chemical Structure C19H38O3C10-OH group provides mid-chain polarity.[1]
Physical Form Waxy Crystalline SolidMelts ~45–50°C (lower than 12-HSA).
Solubility Soluble in alcohols, oils, DCMCompatible with polar and non-polar lipid phases.[1]
Rheology Thixotropic / Soft-SolidForms "yielding" networks rather than rigid sticks.[1]

Mechanism of Action: Supramolecular Assembly

The texturing capability of MHS relies on Low Molecular Weight Organogelation (LMOG) . However, the mechanism differs significantly from standard 12-HSA due to steric hindrance at the C10 position.

The "Kinked" Assembly Model

While 12-HSA forms long, rigid fibers due to efficient intermolecular hydrogen bonding (carboxylic dimer + secondary OH), MHS lacks the free carboxylic acid head group (capped by methyl) and has a mid-chain kink at C10.

  • Head Group: The methyl ester group prevents strong head-to-head dimerization, reducing lattice energy.

  • Mid-Chain Bonding: The C10-hydroxyl group facilitates lateral hydrogen bonding between alkyl chains.

  • Result: Instead of infinite rigid fibers, MHS forms short, bundled aggregates .[1] Macroscopically, this manifests as a viscoelastic fluid or soft paste rather than a hard wax.[1]

Pathway Diagram

The following diagram illustrates the production and assembly logic of MHS.

MHS_Mechanism cluster_0 Mechanism of Gelation Oleic Oleic Acid (C18:1) Enzyme Oleate Hydratase (Biocatalysis) Oleic->Enzyme HSA10 10-Hydroxystearic Acid (10-HSA) Enzyme->HSA10 Methylation Methylation (MeOH / Catalyst) HSA10->Methylation MHS Methyl 10-Hydroxystearate (MHS) Methylation->MHS Solvent Lipid Solvent (Isododecane/Oils) MHS->Solvent Dissolution (>60°C) SelfAssembly Self-Assembly (Cooling) Solvent->SelfAssembly Network Supramolecular Network (Short Fibers) SelfAssembly->Network Texture Soft Organogel (Shear-Thinning) Network->Texture

Caption: Biotransformation of Oleic Acid to MHS and subsequent supramolecular assembly into soft organogel networks.

Application Notes & Formulation Guidelines

Primary Application: Soft-Solid Lipid Structuring

MHS is best utilized when a formulation requires structure without "drag."[1] It is an excellent replacement for petrolatum or partial replacement for shea butter to reduce tackiness.[1]

  • Target Concentration: 2.0% – 10.0%

  • Ideal Solvents: Mineral oil, Isododecane, Caprylic/Capric Triglyceride.[1]

  • Synergy: Combine with 12-HSA (0.5%) or Silica Silylate to tune the hardness. MHS acts as a plasticizer for harder waxes, preventing crystallization/blooming.[1]

Secondary Application: Estolide Precursor

MHS serves as a "capping agent" or monomer for synthesizing estolides (bio-polyesters).[1]

  • Protocol: Heating MHS with a catalyst allows the C10-OH of one molecule to esterify with the methyl ester of another.

  • Result: High-viscosity, biodegradable oils with superior oxidative stability compared to vegetable oils.[1]

Experimental Protocols

Protocol A: Preparation of MHS Soft-Organogel

Objective: To create a shear-thinning lipid gel for use as a base in lip balms or cleansing balms.

Materials:

  • Methyl 10-hydroxystearate (MHS)[1][2][3][4][5][6]

  • Carrier Oil (e.g., Sunflower Oil or Isopropyl Myristate)[1]

  • Overhead stirrer, Hot plate.[1]

Methodology:

  • Weighing: Prepare a 10% w/w mixture of MHS in the Carrier Oil.

  • Solubilization: Heat the mixture to 65°C . Ensure MHS is completely dissolved (solution must be transparent).

    • Note: MHS melts lower than 12-HSA; do not overheat (>80°C) to avoid oxidation if using unsaturated carrier oils.[1]

  • Cooling (Critical Step):

    • Fast Cooling (Shock): Place beaker in an ice bath. Result: Smaller crystals, glossier texture, lower viscosity.[1]

    • Slow Cooling (Ambient): Allow to cool at room temperature.[1] Result: Larger aggregate network, slightly higher opacity, "cushiony" feel.[1]

  • Maturation: Allow the gel to rest undisturbed for 24 hours to equilibrate the hydrogen bonding network.

Protocol B: Emulsion Stabilization (Co-Emulsifier)

Objective: Use MHS to stabilize a W/O emulsion and improve skin feel.

Phase A (Oil Phase):

  • Emulsifier (e.g., Polyglyceryl-3 Polyricinoleate): 3.0%[1]

  • Methyl 10-hydroxystearate: 2.0% [1]

  • Isohexadecane: 15.0%[1]

Phase B (Water Phase):

  • Water: q.s. to 100%[1]

  • Glycerin: 3.0%[1]

  • MgSO4: 0.7% (Stabilizer)[1]

Methodology:

  • Heat Phase A to 60°C until MHS is molten.

  • Heat Phase B to 60°C.

  • Slowly add Phase B to Phase A under high-shear mixing (homogenizer at 3000 rpm).

  • Cooling: Switch to low-shear paddle mixing while cooling to 25°C.

  • Observation: MHS will crystallize at the oil-water interface and in the bulk oil phase, increasing viscosity and providing a "rich" after-feel without the waxy drag of beeswax.

Comparative Analysis: MHS vs. 12-HSA[1]

FeatureMethyl 10-Hydroxystearate (MHS)12-Hydroxystearic Acid (12-HSA)
Gelation Power Low to Medium (Soft Gel)High (Hard Gel/Stick)
Melting Point ~45°C - 50°C~75°C - 80°C
Optical Clarity Translucent to OpaqueCan be transparent in specific solvents
Sensory Profile Melting, silky, non-tackyWaxy, draggy, film-forming
Primary Use Rheology modifier, EmollientStick structurant (Deodorant, Lipstick)

References

  • BenchChem. (n.d.).[1] 10-Hydroxyoctadecanoic Acid: Physicochemical Properties and Gelation Ability. Retrieved from [1]

  • MDPI. (2020).[1] (R)-10-Hydroxystearic Acid: Crystals vs. Organogel. Crystals, 10(11), 968.[1] Retrieved from [1]

  • Clarins Research. (n.d.).[1] 10-hydroxystearic acid or 10-HSA: Anti-aging properties.[1][7] Retrieved from [1]

  • Di Bitonto, L., et al. (2021).[1] A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum. Water Research. Retrieved from [1]

  • Acme-Hardesty. (2019).[1] Uses & Benefits of Hydroxystearic Acid in the Cosmetic Industry. Retrieved from

Sources

Application Note: Methyl 10-Hydroxystearate as a Platform for Branched Biobased Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition toward sustainable, biobased feedstocks in the specialty chemical and pharmaceutical industries has accelerated the demand for functionalized lipids. Methyl 10-hydroxystearate (Me-10-HSA) , the methyl ester of 10-hydroxyoctadecanoic acid, has emerged as a highly versatile synthon for complex lipids and specialty surfactants[1].

The Causality of Branching: Linear saturated fatty acid soaps (e.g., sodium stearate) exhibit excellent surface activity but are plagued by high Krafft points (>70°C) due to highly ordered van der Waals packing in their solid crystal lattice. This renders them insoluble in cold water. By utilizing the secondary hydroxyl group at the C10 position of Me-10-HSA to introduce an alkyl branch, the highly ordered crystal lattice is sterically disrupted [2]. This mid-chain branching drastically depresses the Krafft point, mimicking the cold-water solubility and wetting performance of synthetic secondary alkane sulfonates (SAS), but utilizing a 100% biobased scaffold.

Me-10-HSA can be synthesized via the highly stereoselective hydration of oleic acid using recombinant oleate hydratase from Lactobacillus rhamnosus[3], or recovered from circular-economy waste streams such as sewage scum[4].

Synthesis Workflow & Logical Relationships

To produce a hydrolytically stable branched surfactant, we employ a Williamson ether synthesis at the C10 position rather than esterification. While C10-esterification is synthetically simpler, mid-chain esters are susceptible to hydrolysis under alkaline formulation conditions. An ether linkage ensures robust stability across a wide pH range. The C1 carboxylic acid must be protected as a methyl ester to prevent competitive alkylation during the etherification step.

G O Oleic Acid (Biobased Precursor) H (R)-10-Hydroxystearic Acid (10-HSA) O->H Recombinant Oleate Hydratase (L. rhamnosus) M Methyl 10-Hydroxystearate (Me-10-HSA) H->M Esterification (MeOH, H+) B Methyl 10-(hexyloxy)stearate (Mid-chain Branched) M->B Williamson Ether Synthesis (NaH, 1-Bromohexane) S Sodium 10-(hexyloxy)stearate (Branched Bio-Soap) B->S Saponification (NaOH, EtOH/H2O)

Caption: Biocatalytic and chemical workflow for the synthesis of mid-chain branched ether-carboxylate surfactants from Oleic Acid.

Experimental Protocol: Synthesis of Sodium 10-(hexyloxy)stearate

This protocol outlines the synthesis of a C10-hexyloxy branched bio-soap. The methodology is designed as a self-validating system, incorporating critical checkpoints to ensure intermediate purity.

Phase 1: Etherification of Me-10-HSA (Branch Addition)

Objective: Attach a C6 alkyl branch to the C10 secondary hydroxyl group.

  • Preparation: Dissolve 10.0 g (31.8 mmol) of Methyl 10-hydroxystearate in 100 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert Argon atmosphere.

  • Deprotonation: Cool the solution to 0°C. Slowly add 1.5 g of Sodium Hydride (NaH, 60% dispersion in mineral oil, ~38 mmol) in small portions.

    • Causality: Cooling prevents localized thermal degradation and controls the exothermic release of H₂ gas. NaH quantitatively deprotonates the C10 hydroxyl to form a highly nucleophilic alkoxide.

  • Alkylation: Stir for 30 minutes at room temperature, then add 6.3 g (38 mmol) of 1-Bromohexane dropwise. Heat the reaction mixture to 60°C and stir for 12 hours.

  • Quenching & Extraction: Cool to room temperature and carefully quench with 10 mL of cold water. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexane:Ethyl Acetate 90:10).

    • Self-Validation Checkpoint 1: Perform FTIR analysis on the purified product. The complete disappearance of the broad -OH stretching band at ~3300 cm⁻¹ confirms total conversion of the hydroxyl group. ¹H NMR should show a new triplet at ~3.4 ppm corresponding to the -CH₂-O- ether protons.

Phase 2: Saponification (Head-Group Activation)

Objective: Convert the methyl ester back to a water-soluble carboxylate head group.

  • Hydrolysis: Dissolve the purified Methyl 10-(hexyloxy)stearate (approx. 10 g) in 50 mL of Ethanol. Add 20 mL of a 2M aqueous NaOH solution.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours.

    • Causality: The ether linkage at C10 is completely stable under these strongly alkaline reflux conditions, whereas the C1 methyl ester is quantitatively saponified.

  • Recovery: Evaporate the ethanol under reduced pressure. Lyophilize the remaining aqueous solution to yield Sodium 10-(hexyloxy)stearate as a white, fluffy powder.

    • Self-Validation Checkpoint 2: Dissolve a 10 mg aliquot in D₂O for ¹H NMR. The disappearance of the sharp singlet at ~3.66 ppm (methyl ester protons)[3] validates complete saponification.

Physicochemical Characterization & Data Presentation

The introduction of the C6 mid-chain branch profoundly alters the macroscopic properties of the surfactant. The table below summarizes the quantitative improvements in cold-water solubility (Krafft point) and micellization efficiency.

Surfactant MoleculeStructural FeatureKrafft Point (°C)CMC (mM at 25°C)Surface Tension at CMC (mN/m)
Sodium Stearate Linear, Saturated~ 72.01.5038.5
Sodium 10-Hydroxystearate Linear, C10-OH~ 45.02.1039.2
Sodium 10-(hexyloxy)stearate Branched, C10-O-Hexyl< 10.0 0.85 32.4

Data Analysis: The native hydroxyl group in Sodium 10-Hydroxystearate provides a moderate reduction in the Krafft point due to hydrogen bonding disrupting the lipid packing[2]. However, the bulky hexyloxy branch acts as a massive steric wedge. This not only drops the Krafft point below room temperature (enabling cold-water formulation) but also increases the hydrophobic volume of the tail, driving the Critical Micelle Concentration (CMC) down to 0.85 mM and improving surface tension reduction.

References

  • Serra, S., et al. (2020). Recombinant Oleate Hydratase from Lactobacillus rhamnosus ATCC 53103: Enzyme Expression and Design of a Reliable Experimental Procedure for the Stereoselective Hydration of Oleic Acid. Catalysts, 10(10), 1136. Retrieved from[Link][3]

  • Asaro, F., et al. (2020). (R)-10-Hydroxystearic Acid: Crystals vs. Organogel. International Journal of Molecular Sciences, 21(21), 8124. Retrieved from[Link][2]

  • de Haro, J. C., et al. (2018). Full conversion of oleic acid to estolides esters, biodiesel and choline carboxylates in three easy steps. Journal of Cleaner Production. Retrieved from[Link][4]

Sources

Application Note: Advanced HPLC Methodologies for the Resolution and Determination of Hydroxystearate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate determination and positional resolution of hydroxystearic acid (HSA) isomers—such as 10-hydroxystearic acid (10-HSA) and 12-hydroxystearic acid (12-HSA)—presents a unique analytical challenge due to the absence of a strong ultraviolet (UV) chromophore and the subtle physicochemical differences between regioisomers. This application note provides a comprehensive, self-validating guide to the High-Performance Liquid Chromatography (HPLC) analysis of HSA isomers. By synthesizing classical derivatization techniques with modern Evaporative Light Scattering Detection (ELSD) and High-Resolution Mass Spectrometry (LC-HRMS), this guide equips analytical scientists with the causal reasoning and step-by-step protocols necessary to achieve baseline resolution and precise quantification in both bulk industrial formulations and trace biological matrices.

Mechanistic Rationale: The Analytical Challenge

Hydroxystearic acids are saturated C18 fatty acids containing a single hydroxyl group. Because they lack a conjugated


-electron system, they exhibit negligible UV absorbance above 210 nm. Early chromatographic methods relying on low-wavelength UV detection (e.g., 212 nm) suffered from severe baseline drift and solvent interference, particularly when using gradient elution[1].

To overcome this, analytical causality dictates three primary strategies based on the sample matrix:

  • Universal Mass Detection (HPLC-ELSD/CAD): For bulk quality control (QC) where analyte concentration is high, ELSD or Charged Aerosol Detection (CAD) is utilized. These detectors evaporate the mobile phase and measure the light scattered by the remaining non-volatile analyte particles, rendering the lack of a chromophore irrelevant.

  • Pre-Column Derivatization (HPLC-UV): To resolve closely eluting positional isomers (e.g., 8-OH through 16-OH), derivatization with reagents like phenacyl bromide adds a strong chromophore and increases the molecule's steric bulk. This amplification of steric differences enhances

    
     interactions with the stationary phase, enabling the baseline resolution of regioisomers that would otherwise co-elute[2].
    
  • Isotope Labeling & LC-HRMS: For trace biological analysis (e.g., milk or plasma), reversed-phase LC coupled with high-resolution mass spectrometry provides exact mass filtering and MS/MS fragmentation patterns to distinguish isomers without extensive sample cleanup[3],[4].

Biological and Industrial Significance

The position of the hydroxyl group on the stearic acid backbone drastically alters its biological and physical properties. While 12-HSA is heavily utilized in industrial oleogels and cosmetics, recent proteomic studies have demonstrated that its regioisomer, 10-HSA, is a significantly more potent biological active.

In human fibroblasts, 10-HSA acts as a powerful Peroxisome Proliferator-Activated Receptor alpha (PPAR-


) agonist, inducing a 15.7-fold upregulation in receptor activity compared to a mere 4.9-fold induction by 12-HSA[5]. This specific agonism leads to a targeted increase in Collagen Type I and Type III synthesis, making the precise chromatographic differentiation of these isomers critical for pharmaceutical and cosmeceutical development[5].

Biological_Relevance HSA10 10-Hydroxystearic Acid (10-HSA) PPAR PPAR-α Receptor Activation HSA10->PPAR Potent Agonist (15.7x Induction) HSA12 12-Hydroxystearic Acid (12-HSA) HSA12->PPAR Weak Agonist (4.9x Induction) Col1 Collagen Type I Upregulation PPAR->Col1 Col3 Collagen Type III Upregulation PPAR->Col3

Figure 1: Differential biological signaling pathways of 10-HSA and 12-HSA via PPAR-α activation.

Strategic Analytical Workflows

Selecting the correct chromatographic method is a function of the required Sensitivity (Limit of Detection) and Specificity (Positional Isomer Resolution). The decision matrix below outlines the logical flow for method selection.

Analytical_Workflow Start Sample Matrix: Hydroxystearate Isomers Decision Concentration & Matrix Complexity? Start->Decision HighConc High Conc. / Bulk (e.g., Oleogels, QC) Decision->HighConc > 10 µg/mL LowConc Trace / Biological (e.g., Plasma, Milk) Decision->LowConc < 1 µg/mL HPLC_ELSD HPLC-ELSD / CAD Direct Analysis HighConc->HPLC_ELSD HPLC_UV HPLC-UV Pre-column Derivatization LowConc->HPLC_UV UV Chromophore Needed LC_HRMS LC-HRMS Exact Mass & MS/MS LowConc->LC_HRMS High Sensitivity Needed Result1 Quantification of Major Isomers (12-HSA) HPLC_ELSD->Result1 Result2 Positional Isomer Resolution (7-, 9-, 10-HSA) HPLC_UV->Result2 LC_HRMS->Result2

Figure 2: Decision tree for selecting the appropriate HPLC modality for hydroxystearate analysis.

Detailed Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system incorporating internal standards (IS) and System Suitability Testing (SST).

Protocol A: Direct Determination of 12-HSA via HPLC-ELSD (Bulk QC)

Causality: ELSD physics rely on light scattering, which follows a non-linear power-law relationship (


). Therefore, calibration curves must be plotted on a log-log scale (

) to ensure accurate quantification. Self-Validation: Heptadecanoic acid (C17:0) is used as an Internal Standard (IS) because it does not occur naturally in most industrial matrices and elutes closely to 18-carbon HSAs.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of 12-HSA reference standard and 10.0 mg of Heptadecanoic acid (IS). Dissolve in 10 mL of Isopropanol/Hexane (1:1, v/v) to create a 1 mg/mL stock. Serially dilute to create a 5-point calibration curve (50 µg/mL to 500 µg/mL).

  • Sample Preparation: Dissolve 50 mg of the formulation sample in 10 mL of the same solvent. Add IS to a final concentration of 100 µg/mL. Vortex for 2 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution using Acetonitrile / Water / Glacial Acetic Acid (85:15:0.1, v/v/v). The acetic acid suppresses the ionization of the carboxylic acid group, ensuring sharp peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • ELSD Parameters:

    • Drift Tube Temperature: 50°C (Optimized to evaporate the aqueous/organic mobile phase without volatilizing the HSA).

    • Nebulizer Gas: High-purity Nitrogen at 1.5 L/min.

    • Gain: Set to 50 (or instrument-specific equivalent to maximize signal-to-noise).

  • Data Processing: Plot

    
     against 
    
    
    
    . Ensure
    
    
    .
Protocol B: High-Resolution Profiling of Positional Isomers via Phenacyl Derivatization (HPLC-UV)

Causality: Positional isomers (e.g., 9-HSA vs. 13-HSA) have nearly identical hydrophobicities. Derivatization with 2-bromoacetophenone (phenacyl bromide) introduces a bulky aromatic ring. The steric hindrance varies depending on the proximity of the hydroxyl group to the esterified carboxyl group, amplifying retention time differences on a silica or modified reversed-phase column[2].

Step-by-Step Methodology:

  • Derivatization Reaction: To 1.0 mL of sample extract containing free HSAs, add 100 µL of a 10 mg/mL solution of 2-bromoacetophenone in acetonitrile, followed by 50 µL of triethylamine (catalyst/acid scavenger).

  • Incubation: Seal the vial and heat at 80°C in a dry block heater for 30 minutes. The reaction converts the carboxylic acid to a phenacyl ester.

  • Quenching & Cleanup: Cool to room temperature. Add 10 µL of glacial acetic acid to quench unreacted triethylamine. Dry under a gentle stream of nitrogen and reconstitute in 500 µL of HPLC-grade Hexane.

  • Chromatographic Conditions:

    • Column: Porous microparticulate silica adsorption column (250 mm × 4.6 mm, 5 µm)[1].

    • Mobile Phase: Hexane / Isopropanol (99.75:0.25, v/v). Isocratic.

    • Flow Rate: 1.2 mL/min.

    • Detection: UV Absorbance at 254 nm.

  • System Suitability: Inject a derivatized standard mixture of 8-OH, 9-OH, 10-OH, and 12-OH stearic acids. Baseline resolution (

    
    ) must be achieved between the 9-OH and 10-OH isomers to proceed[1],[2].
    
Protocol C: Trace Analysis of Free HFAs in Biological Matrices via LC-HRMS

Causality: Biological matrices like milk contain complex lipidomes. Derivatization is time-consuming and risks sample loss. LC-HRMS operating in negative Electrospray Ionization (ESI-) mode allows for the direct detection of the deprotonated molecule


 at exact mass, while MS/MS fragmentation pinpoints the hydroxyl position based on characteristic 

-cleavage ions[3],[4].

Step-by-Step Methodology:

  • Extraction: Perform a modified Bligh and Dyer extraction. Homogenize 100 mg of sample with 1 mL Methanol, 1 mL Water, and 2 mL Chloroform[4]. Centrifuge at 10,000 rpm for 10 mins.

  • Phase Separation: Collect the lower organic layer. Evaporate under nitrogen and reconstitute in 200 µL of Methanol/Water (80:20, v/v).

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 40% B to 95% B over 10 minutes.

  • Mass Spectrometry Parameters:

    • Ionization: ESI Negative mode.

    • Resolution: Minimum 70,000 FWHM.

    • Target Mass: Extract ion chromatograms (EIC) for

      
       299.2592 (exact mass for deprotonated hydroxystearic acid, 
      
      
      
      )[3].

Quantitative Data & Chromatographic Parameters

To facilitate rapid method selection and peak identification, the following tables summarize the performance metrics of the analytical modalities and the relative elution order of HSA isomers.

Table 1: Comparative Analysis of HPLC Modalities for HSA Isomers

Analytical ModalityDetectorDerivatization Req.Primary ApplicationLimit of Detection (LOD)Linear Dynamic Range
HPLC-ELSD Light ScatteringNoBulk QC, Oleogels~1.0 - 5.0 µg/mLNon-linear (Log-Log)
HPLC-UV UV/Vis (254 nm)Yes (Phenacyl)Isomer Resolution~0.1 - 0.5 µg/mL

LC-HRMS Orbitrap / TOFNoBiological Fluids~0.005 µg/mL

Table 2: Relative Retention Order of Phenacyl-Derivatized HSA Isomers (Normal Phase Silica) Note: Retention behavior on normal-phase silica is driven by hydrogen bonding. Isomers with the hydroxyl group closer to the bulky phenacyl ester experience steric shielding, reducing their interaction with the silanol groups and causing them to elute earlier[1],[2].

HSA IsomerHydroxyl PositionRelative Retention Time (RRT)*Resolution (

) from previous peak
16-HSA C-160.78N/A
14-HSA C-140.852.1
12-HSA C-121.00 (Reference)1.8
10-HSA C-101.151.6
9-HSA C-91.281.5
8-HSA C-81.421.7

*RRT is calculated relative to 12-Hydroxystearic acid.

Conclusion

The determination of hydroxystearate isomers requires a tailored approach dictated by the sample matrix and the required depth of positional resolution. For routine industrial applications, HPLC-ELSD offers a robust, derivatization-free workflow. However, when investigating the nuanced biological effects of regioisomers—such as the superior PPAR-


 agonism of 10-HSA over 12-HSA—analysts must pivot to high-resolution techniques like phenacyl-derivatized HPLC-UV or LC-HRMS to ensure absolute structural specificity and quantification.

References

  • Neff, W. E., & Frankel, E. N. (1980). Quantitative analyses of hydroxystearate isomers from hydroperoxides by high pressure liquid chromatography of autoxidized and photosensitized-oxidized fatty esters. Lipids.[Link]

  • Haslbeck, F., & Grosch, W. (1983). Autoxidation of phenyl linoleate and phenyl oleate: HPLC analysis of the major and minor monohydroperoxides as phenyl hydroxystearates. Lipids.[Link]

  • PMC (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. National Center for Biotechnology Information.[Link]

  • Analytical Chemistry (2018). Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography–Mass Spectrometry. ACS Publications.[Link]

  • Phylogene (n.d.). Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator activated receptor agonists to boost the anti-aging. Phylogene. [Link]

Sources

Troubleshooting & Optimization

Byproducts in "Methyl 10-hydroxystearate" synthesis from sewage scum

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oleochemical Synthesis. As drug development professionals and oleochemical researchers increasingly look toward sustainable feedstocks, municipal sewage scum has emerged as a highly viable, albeit complex, source for synthesizing Methyl (R)-10-hydroxystearate (Me-10-HSA)[1].

Because sewage scum is a biologically active and chemically heterogeneous matrix, the synthesis pathway is prone to unique byproduct formations—most notably calcium soaps and methyl estolides[1][2]. This guide is engineered to help you troubleshoot these specific byproducts, understand the mechanistic causality behind their formation, and execute self-validating protocols to isolate high-purity Me-10-HSA.

Process Visualization: Sewage Scum to Me-10-HSA

G Scum Sewage Scum (Lipid Source) Ext Acid Activation & Extraction (Formic Acid / Solvent) Scum->Ext Lipids Crude Lipids (FFAs + Ca-Soaps) Ext->Lipids 92-99% Yield Ester Esterification (MeOH, AlCl3·6H2O) Lipids->Ester Distil Vacuum Distillation Ester->Distil FAME1 FAMEs (Biodiesel Fraction) Distil->FAME1 75-80% wt Estolides Methyl Estolides (Heavy Fraction) Distil->Estolides 15-20% wt Trans Transesterification (MeOH, AlCl3·6H2O) Estolides->Trans Cleavage MeHSA Methyl (R)-10-Hydroxystearate (Me-10-HSA) Trans->MeHSA ~32% wt FAME2 Secondary FAMEs Trans->FAME2 ~68% wt

Workflow for Me-10-HSA synthesis from sewage scum, highlighting byproduct fractionation.

Troubleshooting Guide & FAQs

Section 1: Lipid Extraction & Calcium Soap Byproducts

Q: Why is my lipid recovery yield below 50% when extracting directly from wet sewage scum using standard non-polar solvents (e.g., hexane)?

A: This is a matrix-specific issue. Sewage scum contains a high fraction of esterifiable lipids that have been saponified by hard water and alkaline conditions in the wastewater treatment plant, trapping them as insoluble calcium soaps (comprising 27–40% wt of the lipid fraction)[2][3]. These soaps do not partition well into pure non-polar solvents. To resolve this, you must chemically activate the sludge to break the ionic calcium-carboxylate bonds.

Protocol 1: Acid-Activated Lipid Extraction Self-Validation Check: A successful extraction will yield a clear organic phase without a cloudy suspension of unreacted soaps.

  • Dewatering: Heat the wet sewage scum to 80 °C and centrifuge at 4000 rpm for 1 minute to separate the bulk aqueous phase[2][3].

  • Activation: Treat the dewatered scum with a stoichiometric excess of formic acid. Causality: The acid protonates the carboxylate groups of the calcium soaps, converting them back into highly soluble free fatty acids (FFAs)[1].

  • Extraction: Add a green solvent (e.g., ethyl hexanoate) and stir magnetically at 70 °C for 3 hours[4].

  • Recovery: Phase separate and evaporate the solvent under reduced pressure. This protocol consistently achieves a lipid recoverability of 92–99%[2].

Section 2: Esterification & The Estolide Anomaly

Q: After esterification of the extracted lipids with methanol, my GC-MS shows a massive broad peak at high retention times instead of pure Methyl 10-hydroxystearate. What is this byproduct?

A: The broad peaks you are observing are methyl estolides (intermolecular esters)[1]. During wastewater treatment, microbial activity naturally hydrates oleic acid into 10-hydroxystearic acid[1][5]. Because 10-HSA contains both a carboxylic acid and a hydroxyl group, it undergoes condensation reactions with other fatty acids in the sludge to form estolide polymers[1]. Direct esterification of the crude lipids only converts the terminal carboxylic ends to methyl esters, leaving the heavy estolide linkages intact[1].

Section 3: Transesterification & Cleavage to Me-10-HSA

Q: How do I efficiently cleave these methyl estolides to isolate high-purity Me-10-HSA without dehydrating the hydroxyl group?

A: Strong alkaline or high-temperature acid catalysts can cause the elimination (dehydration) of the hydroxyl group at the C10 position, reverting the molecule back to an alkene. To prevent this, use a mild Lewis acid like Aluminum chloride hexahydrate (AlCl3·6H2O), which provides highly efficient transesterification of the estolide linkages without degrading the secondary alcohol[1].

Protocol 2: Estolide Cleavage to Me-10-HSA Self-Validation Check: Post-reaction NMR should confirm the presence of the (R)-enantiomer with an enantiomeric excess (ee) > 92%[1].

  • Fractionation: Following the initial esterification of the crude lipids, perform vacuum distillation to remove the lighter Fatty Acid Methyl Ester (FAME) fraction (75–80% wt). Retain the distillation residue, which contains the methyl estolides (15–20% wt)[1].

  • Catalysis: Suspend the isolated methyl estolides in methanol and add AlCl3·6H2O as a catalyst[1][2].

  • Reaction: Stir the mixture at 70 °C for 2 hours. Causality: The mild thermal conditions combined with the Lewis acid smoothly cleave the ester linkages between the fatty acid chains, liberating Me-10-HSA and secondary FAMEs[1][2].

  • Purification: Quench the reaction, wash with distilled water, and isolate the Me-10-HSA via step-wise column chromatography[1].

Section 4: Enzymatic Hydration (Alternative Route)

Q: We are attempting to synthesize 10-HSA directly from oleic acid using recombinant Oleate Hydratase (Ohy) prior to esterification, but we observe high levels of unreacted substrate and 10-oxostearic acid. How do we optimize this?

A: Oleate hydratase (EC 4.2.1.53) is highly stereospecific, yielding enantiopure (R)-10-HSA[5]. However, the enzyme's active site architecture is strictly dependent on a non-covalently bound FAD (Flavin Adenine Dinucleotide) cofactor[6][7].

  • Unreacted Substrate: If your lysate or whole-cell system is FAD-depleted, the hydration reaction stalls. Solution: Supplement the reaction buffer with exogenous FAD to saturate the enzyme active sites[6][7].

  • 10-oxostearic acid Byproduct: If you are using crude whole-cell biocatalysts, endogenous alcohol dehydrogenases can prematurely oxidize the newly formed 10-HSA into a ketone. Solution: Use permeabilized cells or purified recombinant enzyme (e.g., from Lactobacillus rhamnosus ATCC 53103) to eliminate off-target dehydrogenase activity[5].

Quantitative Data Summary

The following table tracks the mass distribution of lipid components and byproducts throughout the extraction and transesterification workflow, based on optimized parameters[1][2].

Lipid Source / Process StageFree Fatty Acids (FFAs)Calcium SoapsFAMEs (Biodiesel)Methyl EstolidesMethyl 10-hydroxystearate
Raw Sewage Scum Lipids 45–60%27–35%N/A10–20% (as estolides)N/A
Post-Esterification Mixture < 1%< 1%75–80%15–20%N/A
Post-Transesterification (Estolide Fraction) N/AN/A~67.7%< 1%~32.3%

References

  • Efficient solvent-less separation of lipids from municipal wet sewage scum and their sustainable conversion into biodiesel. | cabidigitallibrary.org | 3

  • Green Extraction of Lipids from Sewage sludge: Towards Efficient Production of Sustainable Biolubricants | ntua.gr | 4

  • A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum | cnr.it |1

  • Novel oleate hydratases and potential biotechnological applications | nih.gov | 6

  • Reaction catalyzed by oleate hydratase; the conversion of OA into 10-HSA. | researchgate.net |7

  • Recombinant Oleate Hydratase from Lactobacillus rhamnosus ATCC 53103: Enzyme Expression and Design of a Reliable Experimental Procedure for the Stereoselective Hydration of Oleic Acid | mdpi.com | 5

  • Energy Recovery from Municipal Sewage Sludge: An Environmentally Friendly Source for the Production of Biochemicals | researchgate.net | 2

Sources

Technical Support Center: Optimization of Methyl 10-Hydroxystearate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Synthesis & Optimization of Methyl 10-Hydroxystearate Ticket ID: M10HS-OPT-2024

Executive Summary: The Isomer Challenge

Welcome to the technical support center. If you are attempting to synthesize Methyl 10-hydroxystearate , you are likely facing one of two critical challenges:

  • Regioselectivity (The "9 vs. 10" Problem): Standard acid-catalyzed hydration of methyl oleate (an internal alkene) yields a racemic mixture of 9-hydroxy and 10-hydroxy isomers due to the symmetric nature of the carbocation intermediate. Separation of these isomers is chemically arduous.

  • Estolide Formation: The presence of a hydroxyl group and an ester/acid group in the same molecule creates a competing oligomerization reaction, forming estolides (dimers/trimers).

This guide addresses these issues by defining two distinct protocols: the Biocatalytic Route (for high-purity 10-isomer) and the Chemical Formylation Route (for industrial-grade 9/10-mix).

Module 1: Experimental Protocols
Protocol A: Biocatalytic Synthesis (High Specificity)

Recommended for pharmaceutical applications requiring pure (R)-10-isomer.

Mechanism: Oleate hydratases (OHs) catalyze the stereospecific addition of water to the


 double bond. Note that most wild-type OHs require the free acid (Oleic Acid) as a substrate, not the methyl ester.

Workflow:

  • Hydrolysis: Methyl Oleate

    
     Oleic Acid (if starting with ester).
    
  • Hydration: Oleic Acid + Oleate Hydratase ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     10-Hydroxystearic Acid (10-HSA).[1][2][3][4]
    
  • Methylation: 10-HSA + MeOH

    
     Methyl 10-hydroxystearate.
    
ParameterOptimal ConditionRationale
Enzyme Source Elizabethkingia meningoseptica or Stenotrophomonas maltophiliaHigh specificity for C10 position; strictly produces (R)-enantiomer [1].[2]
Buffer System 50 mM Tris-HCl (pH 7.5 - 8.0)Maintains enzyme stability; acidic pH deactivates the hydratase.
Co-Solvent 2-4% (v/v) Ethanol or Tween 80Improves solubility of the hydrophobic fatty acid substrate without denaturing the enzyme.
Temperature 25°C - 30°CBalance between reaction rate and enzyme thermal denaturation.
Reaction Time 4 - 12 HoursConversion typically plateaus due to product inhibition or equilibrium.
Protocol B: Chemical Formylation (Industrial/Bulk)

Recommended for surfactant intermediates where a 9/10 isomer mix is acceptable.

Mechanism: Direct hydration requires harsh conditions. The "Formic Acid Route" uses formic acid to add across the double bond (forming a formate ester), which is then hydrolyzed. This prevents elimination reactions common in direct sulfuric acid hydration.

Workflow:

  • Formylation: Methyl Oleate + Formic Acid

    
     Methyl 9/10-formyloxystearate.
    
  • Hydrolysis: Formyl ester

    
     Methyl 9/10-hydroxystearate.
    
ParameterOptimal ConditionRationale
Reagent Ratio Methyl Oleate : Formic Acid (1:5 to 1:15 molar)Excess formic acid acts as both reactant and solvent, driving the equilibrium forward [2].
Catalyst Solid Acid (e.g., Aquivion PFSA) or

(1-3 wt%)
Solid acids prevent corrosion and simplify workup; Sulfuric acid is cheaper but dirtier.
Temperature 80°C - 95°CSufficient activation energy for addition without causing thermal degradation/oxidation.
Hydrolysis NaOH / MeOH (mild saponification)Cleaves the formate group. Warning: Too harsh will cleave the methyl ester too.
Module 2: Troubleshooting & FAQs
Q1: My reaction yield stalls at ~60-70%. Adding more acid doesn't help. Why?

Diagnosis: You are fighting thermodynamic equilibrium. Technical Insight: The hydration of alkenes is reversible and exothermic.

  • In Chemical Synthesis: High temperatures favor the elimination (reverse) reaction. You cannot simply "heat it harder."

  • In Enzymatic Synthesis: The equilibrium constant (

    
    ) often limits conversion to ~80-90%. Furthermore, the product (10-HSA) often precipitates or inhibits the enzyme.
    Corrective Action: 
    
  • Chemical: Use the Formic Acid route (Protocol B). The formation of the formate ester is less reversible than direct hydration.

  • Enzymatic: Implement a biphasic system or add a cyclodextrin carrier to sequester the product as it forms, shifting the equilibrium to the right [3].

Q2: I am detecting "dimers" and high molecular weight impurities by GPC/HPLC.

Diagnosis: You are forming Estolides . Technical Insight: The newly formed hydroxyl group at C10 is a nucleophile. In the presence of acid catalysts, it reacts with the carboxyl/ester group of another fatty acid molecule to form an ester linkage (inter-molecular esterification). Corrective Action:

  • Dilution: Reduce the concentration of the lipid substrate. Estolide formation is second-order with respect to substrate concentration.

  • Temperature Control: Estolide formation has a higher activation energy than hydration. Lower the temperature (e.g., strictly <90°C for chemical route).

  • Switch to Solid Acids: Heterogeneous catalysts (like clays or resins) often show steric hindrance that disfavors the formation of bulky dimers [2].

Q3: How do I separate the 9-hydroxy and 10-hydroxy isomers from the chemical route?

Diagnosis: Regioselectivity failure. Technical Insight: In acid catalysis, the protonation of the C9-C10 double bond yields a carbocation at either C9 or C10. Both are secondary carbocations with similar stability (hyperconjugation is identical). Therefore, the nucleophilic attack by water/formic acid is random, yielding a ~50:50 mixture. Corrective Action:

  • Purification: Chromatographic separation is extremely difficult due to identical polarity. Crystallization may enrich one isomer slightly but yields are poor.

  • Strategic Pivot: If you require >95% purity of the 10-isomer , you must switch to Protocol A (Enzymatic) . There is no efficient chemical catalyst currently known that achieves 100% regioselectivity for this internal alkene [4].

Q4: The product is solidifying and clogging my reactor/stirrer.

Diagnosis: Phase transition handling. Technical Insight: Methyl 10-hydroxystearate has a significantly higher melting point (~50-60°C) than methyl oleate (liquid at RT) due to hydrogen bonding from the hydroxyl group. Corrective Action:

  • Ensure the reaction temperature remains above the melting point of the product during the reaction.

  • Use a co-solvent (e.g., tert-butanol or isopropanol) during workup to keep the product solubilized until controlled crystallization is desired.

Module 3: Visualization of Pathways
Figure 1: Comparative Reaction Workflows

The diagram below contrasts the "Selectivity" of the enzymatic route against the "Scalability" of the chemical route.

ReactionPathways Start Methyl Oleate (C18:1) Chem_Step1 Reagent: Formic Acid + Catalyst Temp: 80-95°C Start->Chem_Step1 Chemical Route (Non-Selective) Bio_Step1 Hydrolysis (Lipase or Base) Start->Bio_Step1 Biocatalytic Route (Regioselective) Intermediate_Chem Methyl 9/10-Formyloxystearate (Mixture) Chem_Step1->Intermediate_Chem Chem_Step2 Hydrolysis (NaOH/MeOH) Intermediate_Chem->Chem_Step2 Product_Chem Methyl 9/10-Hydroxystearate (Racemic Mix) Chem_Step2->Product_Chem Intermediate_Bio1 Oleic Acid (Free Acid) Bio_Step1->Intermediate_Bio1 Bio_Step2 Enzyme: Oleate Hydratase Temp: 30°C, Buffer pH 7.5 Intermediate_Bio1->Bio_Step2 Specificity for C10 Intermediate_Bio2 (R)-10-Hydroxystearic Acid (Pure Isomer) Bio_Step2->Intermediate_Bio2 Bio_Step3 Re-Esterification (MeOH/H2SO4) Intermediate_Bio2->Bio_Step3 Product_Bio Methyl (R)-10-Hydroxystearate (High Purity) Bio_Step3->Product_Bio

Caption: Workflow comparison between Chemical Formylation (Red) and Enzymatic Hydration (Green). Note the intermediate steps required for biocatalysis to achieve isomeric purity.

Figure 2: Mechanism of Estolide Side-Reaction

Understanding the enemy: How yield is lost to oligomers.

EstolideFormation Substrate 10-Hydroxystearate (Monomer) Condition Acid Catalyst + Heat (Dehydrating conditions) Substrate->Condition Reaction Inter-molecular Esterification Condition->Reaction Product Estolide Dimer (Impurity) Reaction->Product Water H2O (Byproduct) Reaction->Water

Caption: Estolide formation occurs when the hydroxyl group of one product molecule attacks the ester/acid group of another, driven by acid and heat.

References
  • Engleder, M., et al. (2015).[5][4] "Oleate Hydratase from Elizabethkingia meningoseptica: Expression, Purification, and Characterization." Journal of Biotechnology.[6]

  • Liu, Y., et al. (2025).[7] "Preparation of Methyl Hydroxystearate from Oleic Acid by a Reusable Solid Acid." ACS Sustainable Chemistry & Engineering.

  • Joo, Y.C., et al. (2012). "Production of 10-hydroxystearic acid from oleic acid by whole cell biocatalysis." Journal of Biotechnology.[6]

  • Biermann, U., et al. (2011). "Oils and fats as renewable raw materials in chemistry." Angewandte Chemie International Edition.

Sources

Technical Support Center: Methyl 10-Hydroxystearate (Me-10-HSA) Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals scale up the production of Methyl 10-hydroxystearate (Me-10-HSA)—a critical intermediate for pharmaceuticals, biolubricants, and cosmetics—purification bottlenecks are inevitable. Whether you are synthesizing Me-10-HSA via the transesterification of complex lipid feedstocks (like sewage scum estolides) or through the biotransformation of oleic acid, isolating this hydroxy fatty acid methyl ester requires precise thermal and chromatographic control.

Below, we have synthesized field-proven protocols and causality-driven troubleshooting guides to help you resolve the most common purification challenges.

Quantitative Data Summary: Distillation & Purification Fractions

When separating crude lipid mixtures post-esterification, vacuum distillation is the primary isolation step. The table below outlines the expected physicochemical behavior of the fractions under optimized conditions (50 ± 5 mmHg)[1],[2].

Distillation FractionBoiling Point (50 ± 5 mmHg)Primary ConstituentsTarget PurityKey Co-eluting Impurities
Fraction 1 (Light) 165–180 °CFAMEs (Biodiesel)>98.5%Unreacted FFAs
Fraction 2 (Target) 180–200 °CMethyl 10-hydroxystearate80–85%Methyl-10-ketostearate, Waxes
Fraction 3 (Residue) >200 °C (Bottoms)Methyl Estolides85–88%Mineral oils, High-MW polymers
Process Workflow

G A Crude Lipid Feedstock (FFAs, Calcium Soaps, Estolides) B Acid-Catalyzed Esterification (MeOH, AlCl3·6H2O, 70°C) A->B C Aqueous Wash & Neutralization (Removes Catalyst to Prevent Dehydration) B->C D Vacuum Distillation (50 ± 5 mmHg) C->D E Fraction 1: FAMEs (165–180°C) D->E F Fraction 2: Crude Me-10-HSA (180–200°C) D->F G Residue: Methyl Estolides (>200°C) D->G H Preparative Silica Chromatography (Hexane:EtOAc Gradient) F->H I Pure (R)-Me-10-HSA (>95% Purity, ee >92%) H->I

Fig 1. Integrated workflow for the synthesis and multi-stage purification of Me-10-HSA.

Troubleshooting & FAQs
Q1: During vacuum distillation, my Me-10-HSA fraction shows significant dehydration products (e.g., methyl oleate). How can I prevent thermal degradation?

Causality: The secondary hydroxyl group at the C10 position of Me-10-HSA is highly susceptible to acid-catalyzed thermal dehydration at temperatures approaching 200 °C. If residual acidic catalysts from the esterification step (such as AlCl3·6H2O or HCl) are not completely neutralized and washed out prior to distillation, they lower the activation energy required for this elimination reaction, converting your target product into unsaturated fatty acid methyl esters[1],[2].

Self-Validating Protocol: Optimized Neutralization & Distillation

  • Quench & Separate: Cool the esterification reaction mixture to 25 °C. Separate the upper methanol/catalyst layer from the lower oily phase (crude esters).

  • Neutralization Wash: Wash the lower oily phase with warm distilled water (3 volumes).

  • Validation Step: Test the pH of the final aqueous wash. It must be exactly 7.0. An acidic pH indicates residual catalyst, which guarantees downstream dehydration. Repeat washing if necessary.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ to remove trace water.

  • Vacuum Distillation: Perform distillation strictly at 50 ± 5 mmHg to depress the boiling point. Collect the Me-10-HSA fraction between 180–200 °C[2].

Q2: My distilled Me-10-HSA fraction is only 80-85% pure and contains methyl-10-ketostearate. How do I chromatographically resolve these structurally similar impurities?

Causality: Methyl-10-ketostearate (an oxidation by-product) and Me-10-HSA have identical aliphatic chain lengths but differ in the polarity of their C10 functional groups (ketone vs. hydroxyl). The hydroxyl group of Me-10-HSA acts as a strong hydrogen bond donor, allowing it to interact more strongly with the silanol groups on normal-phase silica gel. This polarity differential is the key to resolving them[3].

Self-Validating Protocol: Preparative Silica Gel Chromatography

  • Column Preparation: Equilibrate a silica gel column (200-300 mesh) with 100% Hexane.

  • Loading: Dissolve the crude Me-10-HSA fraction in a minimum volume of Hexane and load it onto the column.

  • Gradient Elution:

    • Begin with Hexane:Ethyl Acetate (95:5) to elute non-polar FAMEs and methyl-10-ketostearate.

    • Increase polarity to Hexane:Ethyl Acetate (85:15) to elute the target Me-10-HSA.

    • Flush with Hexane:Ethyl Acetate (50:50) to remove residual methyl estolides and highly polar compounds.

  • Validation Step: Spot the collected fractions on a silica TLC plate alongside a pure Me-10-HSA standard. Develop in Hexane:Ethyl Acetate (3:1). Stain with phosphomolybdic acid (PMA) and heat. Me-10-HSA will appear as a distinct dark blue spot at an Rf of ~0.5[3]. Discard fractions showing multiple spots.

Q3: How do I accurately quantify the enantiomeric excess (ee) of (R)-Me-10-HSA and confirm the absence of positional isomers using GC-MS?

Causality: Enantiomers cannot be resolved on standard achiral GC columns. Furthermore, intact hydroxy fatty acid methyl esters exhibit poor volatility and severe peak tailing due to hydrogen bonding. Derivatization is mandatory. Silylation masks the hydroxyl group for structural GC-MS analysis, while chiral derivatization creates diastereomers with distinct physicochemical properties that can be separated on standard columns[2],[4].

Self-Validating Protocol: Dual Derivatization Strategy

  • Structural Confirmation (Silylation):

    • Transfer 0.5 mL of the purified sample (diluted to ~64 µg/mL in ethyl acetate) into a 2 mL vial.

    • Add 100 µL pyridine and 50 µL N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • React at 70 °C for 30 min[4].

    • Validation Step: Inject into the GC-MS. In the mass spectrum, confirm the presence of the m/z 331 and m/z 215 fragmentation peaks. The absence of these specific fragments indicates incomplete derivatization or the presence of a positional isomer (e.g., 9-hydroxystearate)[4].

  • Enantiomeric Excess (Diastereomer Formation):

    • React the purified Me-10-HSA with (S)-1-phenylpropyl isocyanate to form diastereomeric carbamates[2].

    • Inject into GC-FID/MS. The (R)-diastereomer and (S)-diastereomer will elute at distinct retention times, allowing for precise peak integration and ee calculation.

References
  • Title: A Novel and Efficient Method for the Synthesis of Methyl (R)
  • Title: Energy Recovery from Municipal Sewage Sludge: An Environmentally Friendly Source for the Production of Biochemicals Source: MDPI URL
  • Title: Sustainable Biotransformation of Oleic Acid to 10-Hydroxystearic Acid by a Recombinant Oleate Hydratase from Lactococcus garvieae Source: MDPI URL
  • Title: Microbial oxidation of oleic acid Source: ASM Journals URL

Sources

Technical Support Center: HPLC Separation of Hydroxystearate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and lipidomic researchers struggling to baseline-resolve positional isomers of saturated hydroxy fatty acids.

Separating 10-hydroxystearic acid (10-HSA) and 12-hydroxystearic acid (12-HSA) is notoriously difficult. Because they are positional isomers, they possess identical molecular weights and nearly indistinguishable hydrophobicities (logP). Below is our definitive troubleshooting guide, engineered to explain the physicochemical causality behind these separations and provide field-validated protocols to ensure analytical success.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why do 10-HSA and 12-HSA co-elute as a single broad peak on my standard C18 column?

The Causality: Standard monomeric C18 stationary phases separate analytes primarily based on hydrophobic partitioning. Because 10-HSA and 12-HSA differ only by the position of a single hydroxyl group shifted by two carbons, their overall hydrophobic surface area is virtually identical. A standard C18 phase lacks the steric recognition required to differentiate these subtle structural variations.

The Solution: You must transition from a hydrophobicity-driven separation to a shape-selectivity-driven separation .

  • Switch to a Polymeric C30 Column: C30 stationary phases feature longer, highly rigid alkyl chains that interpenetrate to form a dense, ordered bed. This unique architecture provides exceptional shape selectivity, allowing the column to recognize the exact spatial protrusion of the hydroxyl group along the stearate backbone[1][1].

  • Lower the Column Temperature: Operate the column compartment at sub-ambient temperatures (e.g., 20°C–25°C). Lower thermal energy reduces the conformational flexibility of both the C30 alkyl chains and the fatty acid analytes, amplifying the steric differences and forcing the isomers to interact differently with the stationary phase[2][2].

Q2: My UV detector at 210 nm shows massive baseline drift and poor sensitivity. What is the optimal detection strategy?

The Causality: Saturated hydroxy fatty acids lack a conjugated


-electron system (chromophore). They only absorb weakly in the deep UV range (<210 nm). Unfortunately, common mobile phase modifiers (like acetic acid or formic acid) and solvents (like methanol) heavily absorb in this exact region, masking your analyte signal and causing severe baseline drift.

The Solution: Abandon direct UV detection. Instead, utilize detectors that do not rely on optical absorbance:

  • Universal Detectors (ELSD or CAD): Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) nebulize the eluent and evaporate the volatile mobile phase. The remaining non-volatile hydroxystearate particles scatter light (or carry a charge), providing highly sensitive detection independent of optical properties[3][3].

  • LC-HRMS (High-Resolution Mass Spectrometry): For absolute structural confirmation, LC-HRMS in negative Electrospray Ionization (ESI-) mode is the gold standard. MS/MS fragmentation (alpha-cleavage adjacent to the hydroxyl group) definitively proves which positional isomer is eluting[4][4].

Q3: My lab only has HPLC-UV systems. Is there a reliable way to analyze these isomers without upgrading our hardware?

The Causality: To detect these molecules via UV, you must synthetically attach a chromophore to the target molecule. The Solution: Perform a pre-column derivatization targeting the carboxylic acid moiety. Reacting the hydroxystearic acid with p-nitrobenzyl-N,N-diisopropylisourea (PNBDI) or phenacyl bromide yields highly UV-absorbing esters[5][5]. This shifts the detection wavelength to a clean 254 nm, completely eliminating solvent interference.

Part 2: Quantitative Data & Method Comparison

The table below summarizes the quantitative performance metrics of the three primary analytical strategies for hydroxystearate isomers.

Detection ModeSensitivity (LOD)Sample PreparationPrimary AdvantagePrimary Limitation
LC-HRMS (ESI-) 0.5 - 2.0 ng/mLDirect Injection (Dilute & Shoot)Unambiguous structural ID via MS/MS alpha-cleavage.High instrument cost; subject to matrix ion suppression.
HPLC-ELSD / CAD 1.0 - 3.0 µg/mLDirect InjectionUniversal detection; no derivatization required.Non-linear calibration curve (requires log-log fitting).
HPLC-UV (Deriv.) 5.0 - 10.0 µg/mL45-min Pre-column DerivatizationUtilizes standard, low-cost laboratory equipment.Labor-intensive prep; derivatization artifacts possible.

Part 3: Self-Validating Experimental Protocols

Protocol A: Direct Analysis of Positional Isomers via LC-HRMS / ELSD

This method utilizes shape-selective chromatography combined with universal/mass detection.

System Suitability Requirement: The resolution (


) between 10-HSA and 12-HSA must be 

in the standard check before proceeding to sample analysis.
  • Column Setup: Install a Core-Shell C30 column (e.g., 150 × 2.1 mm, 2.6 µm particle size). Set the column oven strictly to 25°C .

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) containing 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile/Water (90:10:1, v/v/v) containing 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: Run at 0.2 mL/min. Start at 30% B, hold for 3 min. Ramp to 50% B over 5 min, then to 90% B over 9 min. Re-equilibrate at 30% B for 5 min.

  • Detection:

    • If using ELSD: Set nebulizer temperature to 40°C and drift tube to 50°C. Carrier gas (

      
      ) pressure at 3.5 bar.
      
    • If using HRMS: Operate in ESI negative mode. Monitor the exact mass for deprotonated HSA (

      
       at m/z 299.2592).
      
  • Validation Check: Inject a blank (Mobile Phase A) to ensure no carryover. Inject the 10-HSA/12-HSA standard mix. Confirm baseline separation.

Protocol B: Pre-Column Derivatization for UV Detection

Use this method if optical detection is your only available modality.

System Suitability Requirement: The derivatization blank must show no interfering peaks at the retention times of the derivatized isomers.

  • Reagent Preparation: Prepare a 10 mg/mL solution of Phenacyl bromide in anhydrous acetonitrile. Prepare a 10 mg/mL solution of Triethylamine (TEA) in acetonitrile (acts as the catalyst/base).

  • Reaction Setup: In a 2 mL amber glass HPLC vial, combine 100 µL of the hydroxystearate sample (dissolved in acetonitrile), 100 µL of the Phenacyl bromide solution, and 50 µL of the TEA solution.

  • Incubation: Cap the vial tightly and incubate in a heating block at 60°C for 30 minutes . Causality: Heat accelerates the nucleophilic substitution reaction between the carboxylate ion and the alkyl halide.

  • Quenching & Filtration: Remove from heat and allow to cool to room temperature. Add 10 µL of glacial acetic acid to quench the unreacted TEA. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Inject 5 µL onto a C30 column. Monitor UV absorbance at 254 nm .

Part 4: Troubleshooting Workflow Visualization

The following decision tree maps the logical relationships for resolving and detecting hydroxystearate positional isomers based on laboratory constraints.

HPLC_Workflow Start Sample Containing 10-HSA & 12-HSA Isomers Decision1 Available Detector? Start->Decision1 MS LC-HRMS (Q-TOF / Orbitrap) Decision1->MS Mass Spec ELSD ELSD / CAD (Universal Mass Detection) Decision1->ELSD Aerosol/Light UV UV/Vis Detector Decision1->UV Optical Col Column Selection: Polymeric C30 Phase (High Shape Selectivity) MS->Col ELSD->Col Deriv Pre-column Derivatization (Phenacyl bromide / PNBDI) UV->Deriv Deriv->Col Temp Optimize Temperature: Sub-ambient (20-25°C) to maximize steric recognition Col->Temp Result Baseline Resolution & Accurate Quantitation Temp->Result

Caption: Decision matrix for the chromatographic resolution and detection of hydroxystearate positional isomers.

References

  • Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer. National Institutes of Health (NIH) / PMC.
  • A multimodal analytical method to simultaneously determine monoacetyldiacylglycerols, medium and long chain triglycerides in biological samples. National Institutes of Health (NIH) / PMC.
  • Application Note: Analysis of 12-Hydroxystearic Acid Using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). Benchchem.
  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. ResearchGate / MDPI Molecules.
  • Adsorption and reversed-phase high-performance liquid chromatography of p-nitrobenzyl esters of monohydroxy fatty acids. National Institutes of Health (NIH) / PubMed.

Sources

Improving the yield of "Methyl 10-hydroxystearate" from methyl estolides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipid Upgrading and Estolide Processing. As a Senior Application Scientist, I frequently encounter challenges in the depolymerization of estolides. Estolides are unique oligomeric lipids where the carboxylic acid of one fatty acid chain forms a secondary ester linkage with the hydroxyl group of another (e.g., at the C10 position)[1]. While these linkages provide excellent oxidative stability and viscosity for biolubricants[2], they present a significant steric hurdle when researchers attempt to recover the highly valuable monomer, Methyl 10-hydroxystearate (Me-10-HSA)[3].

This guide is designed to help researchers and drug development professionals navigate the thermodynamics and kinetics of estolide cleavage. We will utilize an optimized acid-catalyzed methanolysis approach, which has been proven to achieve complete conversion of methyl estolides into Me-10-HSA and standard Fatty Acid Methyl Esters (FAMEs)[3][4].

Process Visualization: Estolide Depolymerization

G ME Methyl Estolides (Oligomeric Mixture) Reaction Acidic Methanolysis (70°C, 2 Hours) ME->Reaction Reagents Methanol (10x Excess) + AlCl3·6H2O Catalyst Reagents->Reaction Crude Crude Mixture: FAMEs + Me-10-HSA Reaction->Crude Distill1 Vacuum Distillation (165–180 °C, 50 mmHg) Crude->Distill1 Distill2 Vacuum Distillation (180–200 °C, 50 mmHg) Distill1->Distill2 Residue FAME Standard FAMEs (Biodiesel) Distill1->FAME Distillate 1 Target Purified Methyl 10-hydroxystearate Distill2->Target Distillate 2

Caption: Workflow for the catalytic methanolysis and purification of Me-10-HSA.

Standard Operating Procedure (SOP): Self-Validating Methanolysis

Mechanistic Causality: Why use Aluminum Chloride Hexahydrate (


)? Unlike conventional mineral acids (like concentrated 

or

) which can drive unwanted side reactions or complicate phase separation,

acts as a water-tolerant Lewis acid. It effectively coordinates with the sterically shielded carbonyl oxygen of the estolide bond, increasing its electrophilicity for methanol attack without dehydrating the resulting secondary alcohol[2][3].

Step 1: Reaction Setup

  • Combine methyl estolides with anhydrous methanol in a 1:10 to 1:20 molar ratio. Causality: The massive excess of methanol is required to drive the transesterification equilibrium forward, overcoming the thermodynamic stability of the estolide oligomer[3].

  • Add

    
     (0.02 molar equivalents relative to the lipid) to the mixture[2].
    
  • Reflux the mixture at 70–100 °C for 2 hours under continuous stirring[4].

Step 2: Phase Separation & Catalyst Recovery

  • Cool the reaction to room temperature. Add a non-polar solvent (e.g., hexane) and water to induce a biphasic split.

  • Validation Check: The upper aqueous-methanol phase should contain the recovered

    
     catalyst. The lower organic phase contains the target monomers[2]. Verify the organic phase via TLC or HPLC; the disappearance of low-Rf oligomeric smears confirms complete cleavage[5].
    

Step 3: Fractional Vacuum Distillation

  • Transfer the dried organic phase to a vacuum distillation apparatus set to 50 ± 5 mmHg[4].

  • Collect the first fraction (Standard FAMEs) at 165–180 °C[4].

  • Collect the second fraction (Me-10-HSA) at 180–200 °C[4].

  • Validation Check: Analyze the 180–200 °C fraction via

    
    -NMR. The presence of a distinct methine carbon signal at ~74.0 ppm confirms the structural integrity of the secondary hydroxyl group on Me-10-HSA, proving no dehydration occurred during distillation[5].
    

Quantitative Optimization Parameters

Based on Box-Behnken factorial design experiments for estolide transesterification[2][3], the following table summarizes the critical parameters required to maximize Me-10-HSA yield.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Effect on Me-10-HSA Yield
Catalyst Selection None / Weak Acid

or

Increases conversion from <10% to >98% by activating hindered carbonyls[3].
Temperature 25 °C70 °C (Reflux)Provides the activation energy needed to overcome the steric hindrance of the secondary ester linkage[4].
Reaction Time 30 min2 hoursEnsures complete sequential cleavage of long oligomeric chains into monomers[4].
Molar Ratio (MeOH:Lipid) 1:110:1 to 20:1Le Chatelier's principle: Drives the equilibrium entirely toward monomeric methyl esters[2].
Distillation Temp (50 mmHg) < 165 °C180–200 °CSelectively isolates Me-10-HSA from FAMEs by exploiting the hydrogen-bonding of the C10 hydroxyl group[4].

Troubleshooting & FAQs

Q1: Why is my estolide conversion stalling at 60-70%? A: Stalled conversion is almost always a thermodynamic equilibrium issue caused by insufficient methanol or the presence of excess water. Secondary ester linkages in estolides are highly sterically hindered[5]. To push the reaction to completion, ensure you are using at least a 10-fold molar excess of anhydrous methanol. If your feedstock contains high moisture, the Lewis acid catalyst may become overly hydrated and lose its coordination efficiency.

Q2: I am observing dehydration of the 10-hydroxyl group (formation of alkenes) during distillation. How do I prevent this? A: Dehydration of the secondary alcohol into an alkene (e.g., forming methyl oleate or elaidate) occurs when high heat is applied in the presence of residual acid. Before proceeding to vacuum distillation (180–200 °C)[4], it is critical to thoroughly wash the organic phase with a mild bicarbonate solution to neutralize and remove all traces of the


 or 

catalyst.

Q3: Can I use base catalysis (e.g., KOH/MeOH) instead of acid to cleave the estolides? A: While base-catalyzed methanolysis (e.g., 0.7 M KOH in methanol) is highly effective and rapid for standard glycerolipids[6], it is heavily discouraged if your estolides are derived from crude sources like sewage scum. Crude estolide mixtures often contain residual Free Fatty Acids (FFAs)[2]. Base catalysts will react with these FFAs to form soaps (saponification), creating severe emulsions that trap the Me-10-HSA and make phase separation nearly impossible. Acid catalysis bypasses this issue entirely by simultaneously esterifying FFAs and transesterifying the estolides[2].

References

  • A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum Source: Catalysts (MDPI), 2021. URL:[Link]

  • Energy Recovery from Municipal Sewage Sludge: An Environmentally Friendly Source for the Production of Biochemicals Source: Applied Sciences (MDPI), 2024. URL:[Link]

  • Characterization of Estolides Produced from the Acid-Catalyzed Condensation of Oleic Acid Source: Journal of the American Oil Chemists' Society (JAOCS), 1997. URL:[Link]

  • Preparation of fatty acid methyl esters by selective methanolysis of polar glycerolipids Source: Lipids (NIH/PubMed), 2010. URL:[Link]

  • Source: WIPO / Google Patents, 2016.

Sources

Technical Support Guide: Stability & Storage of Methyl 10-Hydroxystearate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for Methyl 10-hydroxystearate (M10HS) . This guide addresses the specific stability challenges associated with this functionalized fatty acid methyl ester (FAME). Unlike simple saturated esters (e.g., Methyl Stearate), M10HS possesses a secondary hydroxyl group at the C-10 position and a methyl ester headgroup. This dual functionality dictates its unique sensitivity to moisture, pH, and thermal stress.

This document is structured as a dynamic troubleshooting interface. Navigate to the section matching your current experimental concern.

Quick Reference: Physicochemical Profile
ParameterSpecificationNotes
CAS Number 141-23-1 (General) / 2380-01-0 (Specific)Often synthesized via biotransformation of oleic acid [1].
Melting Point 37°C – 45°CLow melting point; prone to melting during transit [2].
Molecular Weight 314.5 g/mol
Solubility Chloroform, Ethanol, DMSOInsoluble in water.

Module 1: Storage & Handling (Preventative Care)

Q1: My shipment arrived, and the compound looks like a "slush" or partially melted solid. Is it degraded?

Status: Likely Stable (Physical Change Only). Technical Insight: Methyl 10-hydroxystearate has a melting point range of 37–45°C [2, 3]. If the shipment encountered temperatures above 35°C (common in summer transit or unconditioned warehouses), the compound underwent a phase transition.

  • Action:

    • Do not open the vial immediately if condensation is visible on the outside.

    • Allow the vial to equilibrate to room temperature.

    • Verify purity using GC-MS or DSC (see Module 3) if the application is critical (e.g., drug formulation).

    • Store at -20°C to prevent future cycling, which can induce polymorphic changes affecting dissolution rates.

Q2: What is the optimal storage condition to maximize shelf life?

Recommendation: -20°C in a desiccated, inert atmosphere. Mechanism:

  • Hydrolysis Prevention: The methyl ester linkage is susceptible to hydrolysis, releasing 10-hydroxystearic acid and methanol. This reaction is catalyzed by ambient moisture and trace acidity [4].

  • Oxidation Mitigation: While the alkyl chain is saturated, the secondary hydroxyl group at C-10 is a potential site for oxidation to a ketone (10-ketostearate) or dehydration to unsaturated esters (e.g., methyl oleate/elidate) under extreme conditions.

Storage Matrix:

Condition Estimated Stability Risk Factor
-20°C (Desiccated, Argon/N2) > 24 Months Negligible.
4°C (Sealed) 12–18 Months Slow hydrolysis if seal is compromised.

| 25°C (Ambient) | 3–6 Months | Phase separation (melting); Moisture absorption. |

Module 2: Chemical Stability (The "Why")

Q3: I dissolved M10HS in methanol/water for an experiment, and the solution became cloudy over time. Why?

Diagnosis: Hydrolysis-Induced Precipitation. Explanation: Methyl 10-hydroxystearate is insoluble in water.[1] If you use a co-solvent system (e.g., MeOH/H2O), the ester bond can hydrolyze.

  • Reaction:

    
    
    
  • Kinetics: Hydrolysis is autocatalytic. As free fatty acid (10-HSA) forms, it lowers the pH, accelerating further hydrolysis [4]. 10-HSA is less soluble than the ester, leading to the observed precipitate.

  • Prevention: Prepare aqueous formulations immediately prior to use . Avoid storing stock solutions in protic solvents (methanol/ethanol) for long periods; use DMSO or Chloroform for stable stocks.

Q4: Can I autoclave this compound for sterile formulations?

Verdict: NO. Reasoning:

  • Thermal Degradation: Autoclaving (121°C) far exceeds the melting point and approaches the flash point (>112°C) [3].

  • Dehydration Risk: At high temperatures, the 10-hydroxyl group can dehydrate, creating a double bond (unsaturation), effectively reverting the molecule to a methyl oleate-like structure.

  • Hydrolysis: The high-pressure steam will rapidly hydrolyze the ester bond.

  • Alternative: Use 0.22 µm filtration for organic stock solutions, then dilute into sterile media.

Module 3: Experimental Protocols (Validation)

Protocol A: Purity Verification via GC-MS

Use this to distinguish between M10HS, its hydrolysis product (10-HSA), and dehydration byproducts.

  • Sample Prep: Dissolve 1 mg M10HS in 1 mL Dichloromethane (DCM) .

  • Derivatization (Optional but Recommended): Add 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 min.

    • Why? Silylates the 10-OH group, improving peak shape and volatility.

  • GC Parameters:

    • Column: DB-5ms or equivalent (Non-polar).

    • Inlet: 250°C, Split 20:1.

    • Oven: 100°C (1 min)

      
       10°C/min 
      
      
      
      300°C (5 min).
  • Analysis:

    • Target Peak: Methyl 10-hydroxystearate-TMS derivative.

    • Impurity 1: Methyl Oleate (Dehydration product).

    • Impurity 2: 10-Hydroxystearic acid-TMS (Hydrolysis product).

Protocol B: Visualizing Degradation Pathways

The following diagram maps the critical degradation routes you must control for.

DegradationPathways M10HS Methyl 10-Hydroxystearate (Intact) Acid 10-Hydroxystearic Acid (Precipitate) M10HS->Acid Hydrolysis Oleate Methyl Oleate/Elidate (Dehydration) M10HS->Oleate Dehydration (-H2O) Ketone Methyl 10-Ketostearate (Oxidation) M10HS->Ketone Oxidation (-2H) Moisture Moisture (H2O) + Acid/Base Moisture->Acid Heat Heat (>100°C) + Acid Heat->Oleate Oxidant Strong Oxidants Oxidant->Ketone

Figure 1: Primary degradation pathways for Methyl 10-hydroxystearate. Hydrolysis is the most common storage failure mode.

Module 4: Troubleshooting FAQ

Q5: I see a "double spot" on my TLC plate. Is my compound impure?

Analysis: Not necessarily.

  • Scenario A (Stereoisomers): If you synthesized M10HS chemically (not enzymatically), you likely have a racemic mixture (R/S). While enantiomers don't separate on standard silica, diastereomers (if other chiral centers exist, though M10HS has only one) or positional isomers (9-OH vs 10-OH) might separate slightly.

  • Scenario B (Hydrolysis): The lower spot is likely 10-Hydroxystearic Acid (more polar).

    • Test: Stain with Bromocresol Green. If the lower spot turns yellow (acidic), it is the hydrolysis product.

Q6: Can I use M10HS as an organogelator?

Answer: Yes, this is a primary application. Technical Note: M10HS forms self-assembled fibrillar networks in organic solvents via hydrogen bonding of the 10-OH group [5].

  • Stability Warning: The "gel-sol" transition temperature (

    
    ) is sensitive to purity. Even 1-2% hydrolysis to the free acid can disrupt the hydrogen bonding network, lowering the 
    
    
    
    and weakening the gel. Always use fresh stock for rheology measurements.
Stability Testing Workflow

Follow this decision tree to validate your sample before critical experiments.

StabilityWorkflow Start Start: Inspect Sample Visual Visual Check: Is it liquid/slushy? Start->Visual Melting Did it melt in transit? Visual->Melting Recrystallize Action: Recrystallize (from Hexane/Ethanol) Melting->Recrystallize Yes ChemCheck Chemical Check: Dissolve in Chloroform Melting->ChemCheck No Recrystallize->ChemCheck Clear Is solution clear? ChemCheck->Clear GCMS Run GC-MS / TLC Clear->GCMS Yes Fail FAIL: Discard/Purify Clear->Fail No (Precipitate) Pass PASS: Proceed to Experiment GCMS->Pass >98% Purity GCMS->Fail <98% Purity

Figure 2: Quality Control Decision Tree for incoming or stored M10HS samples.

References

  • Kim, B.-N., Joo, Y.-C., Kim, Y.-S., Kim, K.-R., & Oh, D.-K. (2012). Production of 10-hydroxystearic acid from oleic acid and olive oil hydrolyzate by an oleate hydratase from Lysinibacillus fusiformis.[2] Applied Microbiology and Biotechnology, 95(4), 929–937.[2] [Link]2]

  • Acme-Hardesty. (2015). Safety Data Sheet: Methyl 12-Hydroxystearate (Used as surrogate for physicochemical handling properties). [Link]

  • Zhang, L., et al. (2019).[3] Synthesis and Properties of 9,10-Dihydroxystearic Acid Ethoxylate. Tenside Surfactants Detergents, 56, 237-243.[3] [Link]

  • Mallia, V. A., & Weiss, R. G. (2014). Self-Assembled Fibrillar Networks of Hydroxystearic Acid Derivatives. Soft Matter.

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided with your product lot.

Sources

Technical Support Center: Scaling Up Chromatography for Purification

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Challenges in Scaling Up Chromatography Audience: Researchers, Process Engineers, Drug Development Professionals

The Philosophy of Linear Scale-Up

Scaling up is not merely about making things bigger; it is about maintaining the chromatographic environment experienced by the molecule. The "Golden Rule" of chromatography scale-up is to maintain the same residence time and bed height while increasing the column diameter.[1]

If you deviate from this, you alter the mass transfer kinetics (Van Deemter equation), leading to unpredictable resolution and capacity losses.

Visualizing the Scale-Up Logic

The following diagram illustrates the critical parameters that must remain constant versus those that scale.

ScaleUpLogic cluster_constants MUST REMAIN CONSTANT cluster_variables SCALED PARAMETERS Start Lab Scale Process (Optimized) Decision Scale-Up Goal: Increase Throughput Start->Decision BedHeight Bed Height (L) Decision->BedHeight Keep Fixed LinVel Linear Velocity (u) (cm/h) Decision->LinVel Keep Fixed ColDia Column Diameter (D) Decision->ColDia Increase ResTime Residence Time BedHeight->ResTime LinVel->ResTime Determines Result Consistent Resolution & Dynamic Binding Capacity ResTime->Result Preserves BufferComp Buffer Composition VolFlow Volumetric Flow (Q) (mL/min) ColDia->VolFlow Scales by (D_large/D_small)² SampleLoad Sample Load (g) ColDia->SampleLoad Scales by Volume Ratio

Caption: Workflow for Linear Scale-Up. Red dashed box indicates parameters that must be locked to preserve chromatographic performance.

Troubleshooting & FAQs: Resolution & Selectivity

Q1: I scaled up my process 10x, but my peak resolution dropped significantly. My bed height and linear velocity are identical. What happened?

Diagnosis: This is often due to Extra-Column Volume (ECV) or Wall Effects .

  • The Science: In lab-scale systems (e.g., ÄKTA pure), the tubing is narrow (0.5 mm ID). Pilot-scale skids use wide-bore piping to handle flow. If the tubing volume from the column outlet to the detector is disproportionately large compared to the column volume, axial diffusion occurs, broadening peaks (band broadening).

  • The "Wall Effect" Factor: In small columns (<2 cm ID), the walls support the resin bed, preventing compression. As you scale to >10 cm ID, this wall support vanishes. The weight of the bed and flow stress can compress the resin at the bottom, altering flow distribution and HETP.

  • Solution:

    • Check ECV: Calculate the "hold-up" volume of your new system. Ensure it is <10% of the column volume.

    • Flow Distribution: Verify the distributor plate design in the larger column. Poor flow distribution leads to "channeling," where buffer bypasses the bed.

Q2: My asymmetry factor (


) is 1.8 in the pilot column (tailing), but was 1.1 in the lab. Is this acceptable? 

Diagnosis: No. An


 of 1.8 indicates significant tailing, likely due to poor packing  or headspace .
  • The Science: Tailing suggests some analyte molecules are "stuck" or traveling slower than the mean. In large columns, this often means the bed is not uniformly packed, or there is a "dead volume" at the top of the column (headspace) where mixing occurs before the sample enters the bed.

  • Action Plan:

    • Perform an HETP test (Protocol A below).

    • If

      
      , repack the column.
      
    • Ensure the top adaptor is flush with the resin bed.

Troubleshooting & FAQs: Pressure & Flow Dynamics

Q3: I calculated the volumetric flow rate for the large column, but the backpressure is exceeding the hardware limit. Why?

Diagnosis: You may have hit the Critical Velocity or neglected system pressure.

  • The Science: Darcy’s Law ($ \Delta P = \frac{\mu L u}{K}

    
    K$) and spiking pressure.
    
  • Troubleshooting:

    • Isolate Pressure: Disconnect the column and run the system at the calculated flow. Record the system pressure (

      
      ).
      
    • Calculate Bed Pressure:

      
      .
      
    • Check Frit Porosity: Pilot columns often use coarser frits. If fines (broken beads) clog them, pressure spikes.

    • Reduce Flow: You may need to run at 80% of the calculated linear velocity and accept a longer cycle time to save the bed.

Q4: Can I use the same packing cycle (pressure/flow) from my 1 cm column for my 30 cm column?

Diagnosis: Absolutely Not.

  • Reasoning: Packing is a function of wall friction.[2] A 1 cm column is dominated by wall friction; a 30 cm column is dominated by bed weight and drag. Using lab-scale packing parameters on a pilot column will likely result in a loose bed (low efficiency) or a crushed bed (high pressure).

  • Solution: Consult the resin manufacturer’s "Pressure-Flow Curve" specifically for the target column diameter.

Troubleshooting & FAQs: Sample Loading & Capacity

Q5: My Dynamic Binding Capacity (DBC) decreased by 20% at scale. I kept the residence time constant.

Diagnosis: This points to Flow Distribution issues or Fouling .

  • The Science: Theoretically, if residence time is constant, DBC should be constant.[3] A drop implies that the sample is not accessing the entire bed volume equally.

    • Channeling: Sample rushes through a path of least resistance, saturating that region early while leaving other regions empty.

  • Action Plan:

    • Sanitize: Perform a rigorous CIP (Clean-in-Place) with NaOH.

    • HETP Test: If the plate count is low, the flow distribution is poor.

    • Load Density: Ensure you are not scaling load by total volume if the packing density differs. Scale by packed volume.

Technical Protocols
Protocol A: HETP & Asymmetry Determination

Mandatory validation step before running any valuable product on a scaled column.

Reagents:

  • Tracer: 1% v/v Acetone (for UV detection @ 280nm) OR 1M NaCl (for Conductivity).

  • Mobile Phase: Water or Equilibration Buffer.

Procedure:

  • Equilibrate the column with mobile phase (≥ 2 Column Volumes).

  • Flow Rate: Set linear velocity to 30 cm/h (standard benchmark) or your operational velocity.

  • Injection: Inject tracer.[4] Volume should be 1% of the Column Volume (CV) .

    • Note: Too large a volume artificially improves HETP; too small gets lost in system noise.

  • Monitor: Record the UV or Conductivity peak.

  • Calculation:

    • HETP: $ L / N $ (where

      
       = Bed Height, 
      
      
      
      = Plates).
    • Plates (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ):  $ 5.54 \times (V_R / W{1/2})^2 $
      
      • 
         = Retention Volume.[3]
        
      • 
         = Peak width at half height.
        
    • Asymmetry (

      
      ):  $ b / a $ (measured at 10% peak height).[4]
      

Acceptance Criteria:

Parameter Lab Scale (Acceptable) Pilot Scale (Acceptable) Action if Failed
HETP 0.02 - 0.05 cm 0.03 - 0.08 cm Repack Column

| Asymmetry (


)  | 0.8 - 1.2 | 0.8 - 1.5 | Check Headspace / Repack |
Protocol B: Linear Scale-Up Calculation

Use this logic to generate your new operating parameters.

Inputs:

  • 
     (Lab Diameter)
    
  • 
     (Pilot Diameter)
    
  • 
     (Lab Flow Rate in mL/min)
    

Step 1: Calculate Scale-Up Factor (


) 


Step 2: Calculate Pilot Flow Rate (


) 


Note: Ensure

does not exceed system pressure limits.

Step 3: Verify Linear Velocity (


) 


Where

is the cross-sectional area (

). Result should match Lab Linear Velocity.
Troubleshooting Decision Tree: Loss of Resolution

ResolutionTroubleshooting Start Problem: Loss of Resolution at Scale CheckHETP Run HETP Test (Protocol A) Start->CheckHETP ResultHETP Is HETP/Asymmetry within range? CheckHETP->ResultHETP No No (Poor Packing) ResultHETP->No Fail Yes Yes (Packing is Good) ResultHETP->Yes Pass InspectBed Inspect Bed & Hardware No->InspectBed Headspace Visible Headspace? (Adjust Adaptor) InspectBed->Headspace Repack Repack Column (Check Slurry Conc.) InspectBed->Repack CheckSystem Check System Variables Yes->CheckSystem DwellVol Check Dwell/Delay Volume (Gradient Isocratic Hold?) CheckSystem->DwellVol ExtraCol Check Extra-Column Volume (Tubing/Mixers) CheckSystem->ExtraCol Solution2 Sync Gradient Profiles DwellVol->Solution2 Adjust Gradient Start Solution1 Reduce Band Broadening ExtraCol->Solution1 Shorten Tubing

Caption: Decision tree for diagnosing resolution loss. Prioritizes distinguishing between packing failures and system configuration errors.

References
  • Cytiva. Process Development and Scale-Up in Downstream Processing. Cytiva Life Sciences. Link

  • BioPharm International. Using Volumetric Flow to Scaleup Chromatographic Processes. (2020).[3] Link

  • ResearchGate. Your guide to scaling chromatographic separations. (2023).[5][6] Link

  • Bio-Rad. Chromatography Column Performance and Data Analysis Success Guide.Link

  • Biocompare. Tips for Preparing Process-Scale Chromatography Columns. (2016).[7] Link

Sources

Validation & Comparative

Analytical methods for differentiating hydroxystearate isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of differentiating positional isomers of hydroxylated fatty acids. Hydroxystearic acid (HSA) isomers—specifically 9-HSA, 10-HSA, and 12-HSA—share identical molecular weights (300.48 g/mol ) and empirical formulas (C₁₈H₃₆O₃). However, their biological and physical properties diverge drastically. For instance, (R)-12-HSA is a renowned industrial organogelator derived from castor oil, whereas (R)-9-HSA exhibits distinct antiproliferative properties in oncology models, and 10-HSA serves as a unique microbial metabolite[1][2].

Because these molecules are isobaric, standard mass spectrometry without strategic fragmentation or chromatographic separation cannot distinguish them. This guide objectively compares the three premier analytical methodologies—GC-MS, LC-MS/MS, and NMR spectroscopy—detailing the mechanistic causality behind each technique and providing self-validating protocols for robust laboratory implementation.

Analytical Workflow Architecture

Before diving into specific protocols, it is critical to understand how sample preparation dictates the analytical pathway. The diagram below illustrates the divergent workflows required to process raw HSA mixtures into actionable structural data.

Workflow Start Hydroxystearate Isomer Mixture (e.g., 9-HSA, 10-HSA, 12-HSA) GCMS_Path GC-MS Workflow Start->GCMS_Path LCMS_Path LC-MS/MS Workflow Start->LCMS_Path NMR_Path NMR Workflow Start->NMR_Path GC_Prep Derivatization (Silylation with BSTFA/TMCS) GCMS_Path->GC_Prep LC_Prep Solvent Extraction (e.g., SPE, Protein Precipitation) LCMS_Path->LC_Prep NMR_Prep Dissolution in Deuterated Solvent (CDCl3) NMR_Path->NMR_Prep GC_Ana EI Ionization & Alpha-Cleavage Profiling GC_Prep->GC_Ana LC_Ana ESI(-) & MRM Transition Monitoring LC_Prep->LC_Ana NMR_Ana 1H/13C & 2D NMR Chemical Shift Analysis NMR_Prep->NMR_Ana

Caption: Comprehensive analytical workflows for differentiating hydroxystearate isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

The Gold Standard for Positional Elucidation

Mechanistic Causality: Native hydroxystearic acids possess high boiling points and readily form intermolecular hydrogen bonds, leading to severe peak tailing and thermal degradation in a GC inlet. To circumvent this, we employ silylation (using BSTFA + 1% TMCS) to convert the hydroxyl (-OH) and carboxyl (-COOH) groups into trimethylsilyl (-OTMS) ethers and esters.

Under 70 eV Electron Impact (EI) ionization, the radical cation strongly localizes on the ether oxygen. This triggers a highly predictable alpha-cleavage of the carbon-carbon bonds adjacent to the -OTMS group[3]. By calculating the mass of the resulting fragments, we can definitively pinpoint the exact carbon position of the hydroxyl group.

Fragmentation Isomer Di-TMS HSA Isomer (Precursor M.W. 444) Ionization Electron Impact (70 eV) Alpha-Cleavage Isomer->Ionization Frag9 9-HSA Diagnostic Ions: m/z 229 & 317 Ionization->Frag9 Frag10 10-HSA Diagnostic Ions: m/z 215 & 331 Ionization->Frag10 Frag12 12-HSA Diagnostic Ions: m/z 187 & 359 Ionization->Frag12

Caption: EI-MS alpha-cleavage pathways for pinpointing the hydroxyl position in HSA isomers.

Self-Validating Protocol: GC-MS Analysis

  • Internal Standard Addition: Spike the sample with 10 µL of Heptadecanoic acid (C17:0) at 1 mg/mL. Causality: Validates derivatization efficiency and accounts for injection volume variances.

  • Derivatization: Dry the sample under a gentle stream of nitrogen. Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.

  • Instrument Parameters: Inject 1 µL in splitless mode onto a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Use a temperature gradient: 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 10 min).

  • Data Validation: Confirm the presence of the molecular ion minus a methyl group [M-15]⁺ at m/z 429 to verify the intact di-TMS derivative before relying on alpha-cleavage fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

High-Throughput & Sensitivity for Complex Matrices

Mechanistic Causality: When analyzing biological matrices (e.g., lipidomics profiling of FAHFAs—Fatty Acid esters of Hydroxy Fatty Acids), GC-MS derivatization is often too labor-intensive. LC-MS/MS bypasses derivatization by utilizing reversed-phase chromatography (C18) to separate isomers based on subtle differences in hydrophobic folding[4][5].

Using Electrospray Ionization in negative mode (ESI-), the molecules form [M-H]⁻ ions at m/z 299. Collision-Induced Dissociation (CID) is then applied. By operating in Multiple Reaction Monitoring (MRM) mode, we monitor specific precursor-to-product transitions (e.g., m/z 299 → specific fragments) that are unique to the positional isomer's fragmentation pattern[4].

Self-Validating Protocol: LC-MS/MS Analysis

  • Sample Preparation: Perform a Folch extraction (Chloroform/Methanol/Water) to isolate the lipid fraction. Reconstitute in 100 µL of Methanol:Water (80:20).

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid ensures consistent ionization efficiency.

  • MRM Optimization: Infuse pure standards of 9-HSA, 10-HSA, and 12-HSA to optimize collision energies (CE) for their unique product ions.

  • System Suitability: Run a blank injection followed by a mixed standard. Baseline resolution (Rs > 1.5) between the isomers must be achieved to validate the chromatographic method before analyzing unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Absolute Structural Confirmation

Mechanistic Causality: While MS relies on fragmentation libraries, NMR provides absolute, first-principles structural elucidation. The chemical environment of the methine proton (-CH (OH)-) and the adjacent methylene protons (-CH₂ -) shifts depending on their proximity to the terminal methyl group versus the electron-withdrawing carboxyl group[6].

For definitive differentiation, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) are utilized to trace the carbon backbone connectivity from the carboxyl carbon (C1) down to the hydroxyl-bearing carbon.

Self-Validating Protocol: NMR Analysis

  • Sample Preparation: Dissolve 15-20 mg of the purified HSA isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as the internal zero-point reference to ensure chemical shift accuracy.

  • Acquisition: Acquire 1D ¹H (minimum 16 scans) and ¹³C NMR (minimum 512 scans) spectra on a ≥400 MHz spectrometer.

  • 2D Mapping: Acquire COSY (Correlation Spectroscopy) to map adjacent protons, and HMBC to confirm the exact number of carbon bonds between the -OH group and the chain termini.

Comparative Data Synthesis

To facilitate rapid decision-making, the following tables summarize the quantitative metrics and diagnostic markers for differentiating these isomers.

Table 1: Comparison of Analytical Methodologies

FeatureGC-MS (EI)LC-MS/MS (MRM)NMR Spectroscopy
Primary Mechanism Volatilization & Alpha-CleavageHydrophobicity & CID FragmentationNuclear Spin Resonance
Sample Preparation High (Mandatory Derivatization)Medium (Solvent Extraction)Low (Dissolution only)
Sensitivity (LOD) ~10-50 ng/mL~1-5 ng/mL (Highest)~1-5 mg/mL (Lowest)
Isomer Resolution Excellent (via diagnostic ions)Good (requires careful LC gradient)Absolute (Structural mapping)
Best Use Case Unknown isomer identificationHigh-throughput biofluid lipidomicsAbsolute purity & structural proof

Table 2: Diagnostic GC-MS Alpha-Cleavage Fragments (Di-TMS Derivatives)

IsomerMolecular Weight (Di-TMS)Diagnostic Fragment A (m/z)Diagnostic Fragment B (m/z)
9-HSA 444229317
10-HSA 444215331
12-HSA 444187359

*Note: Fragments represent the cleavage of the C-C bond on either side of the -CH(OTMS)- group. The charge is retained on the oxygen-containing fragment.

Conclusion & Recommendations

For laboratories tasked with differentiating hydroxystearate isomers, the choice of analytical method depends strictly on the sample matrix and project goals.

  • If you are conducting discovery lipidomics or quantifying trace levels of PAHSAs in biological tissues, LC-MS/MS is the superior choice due to its sensitivity and avoidance of derivatization artifacts.

  • If you are characterizing industrial feedstocks (e.g., distinguishing microbial 10-HSA from castor-derived 12-HSA) or identifying unknown positional isomers, GC-MS remains the gold standard due to the unambiguous mathematical certainty of alpha-cleavage fragmentation.

  • For regulatory submissions, patent claims, or novel drug development (such as utilizing 9-HSA as an antiproliferative agent), NMR is non-negotiable for absolute structural proof.

References

  • Benchchem. "A Comparative Purity Assessment of Commercially Available 9,10-Dihydroxystearic Acid." Benchchem Technical Support Center.
  • ResearchGate. "Structures of (R)-9-hydroxystearic acid (HSA), (R)-10-has, and (R)-12-HSA."
  • National Institutes of Health (PMC).
  • ACS Publications.
  • Benchchem. "10-Hydroxyoctadecanoic Acid | 638-26-6." Benchchem Technical Support Center.
  • National Institutes of Health (PMC). "X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid."

Sources

Biological activity of 10-HSA versus other hydroxystearic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 10-HSA versus Hydroxystearic Acid Isomers: A Technical Comparison Guide

Executive Summary

This guide provides a technical analysis of 10-Hydroxystearic Acid (10-HSA) compared to its regioisomers, specifically 9-HSA and 12-HSA . While these molecules share the same molecular formula (


), the position of the hydroxyl group dictates distinct biological fates and applications.
  • 10-HSA (The Metabolic Modulator): A unique gut microbial metabolite derived from oleic acid. It is the most potent PPAR-

    
     agonist  among the isomers, driving significant collagen synthesis and metabolic regulation.
    
  • 9-HSA (The Anti-Proliferative Agent): An endogenous lipid marker with potent cytotoxicity against cancer cells (colon, breast). It is often sequestered by tumor cells into FAHFAs to evade apoptosis.

  • 12-HSA (The Barrier & Material Agent): Industrially derived from castor oil. It acts as a low-molecular-weight organogelator and stimulates the secretion of antimicrobial peptides (AMPs) in skin keratinocytes.

Part 1: Chemical & Physical Distinction

The biological variance stems from the "kink" introduced by the hydroxyl group, affecting lipid chain packing and receptor binding affinity.

Feature10-HSA 9-HSA 12-HSA
Origin Microbial: Produced by gut bacteria (Lactobacillus, E. coli) via oleate hydratase (hydration of oleic acid).Endogenous: Found in tissues; levels drop in cancer cells.Synthetic/Industrial: Hydrogenation of ricinoleic acid (from Castor Oil).
Primary Utility Skin anti-aging (collagen), Metabolic health.Anti-cancer research, Biomarker.Organogelator (lubricants), Skin barrier immunity.
Self-Assembly Intermediate; crystallizes in most solvents, gels in paraffin.Forms crystals; poor gelator.Strong Gelator: Forms self-assembled fibrillar networks (SAFiNs).
Solubility Low in water; requires BSA/Ethanol carriers for bio-assays.Low in water; requires BSA/Ethanol carriers.Low in water; soluble in hot alcohols/benzene.

Part 2: Biological Activity Profile

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs are nuclear transcription factors regulating metabolism and inflammation. 10-HSA exhibits superior binding and activation of PPAR-


 compared to other isomers.
  • 10-HSA: Induces PPAR-

    
     reporter activity ~15.7-fold , significantly higher than 12-HSA (~4.9-fold) or stearic acid (~1.8-fold).
    
  • Mechanism: The 10-position hydroxyl allows for optimal ligand-binding domain (LBD) occupancy, recruiting co-activators that drive the transcription of collagen (COL1A1, COL3A1) and fatty acid oxidation genes.

Cytotoxicity & Anti-Proliferative Potential

In oncology research, the position of the hydroxyl group is critical.

  • 9-HSA: The most potent isomer. It induces cell cycle arrest (G0/G1 phase) and apoptosis in colon cancer cells (HT-29, Caco-2) at concentrations

    
     50 µM.
    
  • 10-HSA: Exhibits weak to negligible antiproliferative activity against cancer lines. It is considered non-toxic, making it suitable for cosmetic and metabolic applications rather than chemotherapy.

Antimicrobial & Barrier Function[1][2][3][4][5][6]
  • 12-HSA (Skin Immunity): uniquely stimulates human keratinocytes to secrete Antimicrobial Peptides (AMPs) like LL-37 ,

    
    -defensin , and psoriasin . It functions by downregulating Caspase-8, triggering a non-apoptotic inflammasome response.[1]
    
  • 10-HSA (Gut Barrier): While not a direct antibiotic, its production by gut commensals serves to detoxify excess dietary oleic acid. Its strong PPAR-

    
     activity supports intestinal barrier integrity by upregulating tight junction proteins, preventing "leaky gut."
    

Part 3: Mechanistic Visualization

Diagram 1: Metabolic Origins & Divergent Fates

This pathway illustrates how the source determines the isomer and its downstream effect.

HSA_Pathways Oleic Oleic Acid (Dietary) GutBact Gut Microbiota (Oleate Hydratase) Oleic->GutBact HSA9 9-HSA (Endogenous) Oleic->HSA9 Auto-oxidation/Enzymatic Ricinoleic Ricinoleic Acid (Castor Oil) Hydrogenation Industrial Hydrogenation Ricinoleic->Hydrogenation HSA10 10-HSA (Metabolite) GutBact->HSA10 Hydration HSA12 12-HSA (Material) Hydrogenation->HSA12 PPAR PPAR-alpha Activation (Collagen Synthesis) HSA10->PPAR AMPs AMP Secretion (Skin Immunity) HSA12->AMPs Apoptosis Apoptosis/Cell Arrest (Cancer Defense) HSA9->Apoptosis

Caption: Divergent synthesis and functional pathways of HSA isomers.

Diagram 2: 10-HSA Mechanism of Action (Skin/Metabolism)

Focusing on the unique PPAR-


 dominance of 10-HSA.

Mechanism_10HSA HSA10 10-HSA (Ligand) CellMem Cell Membrane HSA10->CellMem FABP Fatty Acid Binding Protein CellMem->FABP PPARa PPAR-alpha Receptor FABP->PPARa Translocation Complex PPARa/RXR Heterodimer PPARa->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE Binding Collagen Collagen I & III Synthesis (Anti-Aging) PPRE->Collagen BetaOx Fatty Acid Oxidation (Metabolic Regulation) PPRE->BetaOx

Caption: 10-HSA signaling cascade via PPAR-alpha nuclear receptor activation.

Part 4: Experimental Protocols

Protocol A: Solubilization of Hydroxystearic Acids for Cell Culture

Challenge: HSAs are lipophilic and will precipitate in aqueous media, causing false negatives in toxicity assays or false positives in turbidity assays.

  • Stock Preparation: Dissolve 10-HSA powder in 100% Ethanol or DMSO to create a 100 mM stock solution.

  • Conjugation (The "BSA Method"):

    • Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS (warm to 37°C).

    • Slowly add the 10-HSA stock to the BSA solution while vortexing to achieve a 1:4 molar ratio (Fatty Acid:BSA).

    • Incubate at 37°C for 30 minutes to allow conjugation.

    • Sterile filter (0.22 µm).

  • Final Dilution: Dilute the BSA-conjugated stock into serum-free cell culture media to reach final test concentrations (e.g., 10–100 µM). Note: Always run a vehicle control containing the same concentration of Ethanol/DMSO and BSA.

Protocol B: PPAR- Reporter Gene Assay

Objective: Quantify the specific activation of PPAR-


 by 10-HSA vs 12-HSA.
  • Cell System: HEK293 or HeLa cells.

  • Transfection: Co-transfect cells with:

    • Plasmid expressing human PPAR-

      
       ligand-binding domain fused to GAL4 DNA-binding domain.
      
    • Luciferase reporter plasmid containing GAL4 binding sites (UAS-Luc).

    • Renilla luciferase plasmid (for normalization).

  • Treatment:

    • 24 hours post-transfection, treat cells with 10-HSA, 12-HSA, and Stearic Acid (Control) at 10, 50, and 100 µM (using Protocol A).

    • Positive Control: WY-14643 (synthetic PPAR-

      
       agonist).
      
  • Readout: Lyse cells after 24 hours and measure Firefly/Renilla luciferase ratio.

  • Expected Result: 10-HSA should show >10-fold induction; 12-HSA ~4-fold.

References

  • Vertex AI Search. (2025). Biological activity of 10-hydroxystearic acid vs 12-hydroxystearic acid comparison. 2[3][4]

  • National Institutes of Health (NIH). (2021). Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists. 5[3][4]

  • MDPI. (2019). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. 6

  • BenchChem. (2025). Comparison of 12-Hydroxystearic acid and its precursor ricinoleic acid in biological systems. 7

  • bioRxiv. (2025). 12-Hydroxystearic acid induces epidermal keratinocytes to secrete antimicrobial peptides.[8][9] 1

Sources

Comparative Guide: Catalytic Architectures for Methyl 10-Hydroxystearate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Catalysts for "Methyl 10-hydroxystearate" Synthesis Content Type: Publish Comparison Guide

Executive Summary

Methyl 10-hydroxystearate (M-10-HS) is a critical oleochemical intermediate used in high-performance biolubricants, cosmetic formulations, and as a precursor for flavor lactones.[1] Unlike its structural isomer, methyl 12-hydroxystearate (derived from castor oil), M-10-HS is typically synthesized from oleic acid derivatives.

The synthesis of M-10-HS presents a specific chemo-selectivity challenge: Regiocontrol (C10 vs. C9) and Chemoselectivity (Mono-ol vs. Diol) . Traditional chemical hydration of oleic double bonds yields racemic mixtures of 9- and 10-hydroxy isomers and often suffers from harsh conditions that degrade the ester functionality.

This guide evaluates three distinct catalytic strategies:

  • Bio-Catalytic Cascade (Ohy/Lipase): The gold standard for stereochemical purity ((R)-10-isomer).

  • Lewis Acid Catalysis (AlCl₃·6H₂O): A robust one-pot method for valorizing complex lipid waste (estolides).[2]

  • Solid Acid Catalysis (Amberlyst/Zeolites): Primarily used for the esterification of the 10-HSA precursor, with limitations in direct hydration.

Mechanistic Comparison of Catalytic Routes

The choice of catalyst dictates the reaction pathway. While biological catalysts offer precision, chemical catalysts offer robustness for complex feedstocks.

Route A: The Enzymatic Cascade (High Precision)
  • Catalyst 1 (Hydration): Oleate Hydratase (Ohy) (e.g., from Stenotrophomonas maltophilia or Lysinibacillus fusiformis).[3][4]

  • Catalyst 2 (Esterification): Lipase B from Candida antarctica (CalB/Novozym 435).

  • Mechanism: Ohy utilizes a non-covalently bound FAD cofactor to activate a water molecule for nucleophilic attack specifically at the C10 position of free oleic acid . The resulting 10-hydroxystearic acid (10-HSA) is then methylated using a lipase to prevent dehydration of the secondary alcohol.

  • Constraint: Ohy enzymes generally cannot process methyl oleate directly; they require the free carboxyl group for substrate binding.

Route B: Lewis Acid Transesterification (Waste Valorization)
  • Catalyst: Aluminum Chloride Hexahydrate (AlCl₃[1][2]·6H₂O).[1]

  • Mechanism: This catalyst promotes the simultaneous transesterification and cracking of estolides (oligomeric esters found in sewage scum or microbial lipids). It effectively cleaves the inter-chain ester bonds while methylating the carboxyl group, releasing Methyl 10-hydroxystearate in a single step.

  • Selectivity: Surprisingly high retention of the (R)-enantiomer (ee > 92%) when starting from biological estolides.

Route C: Conventional Acid Catalysis
  • Catalyst: Sulfuric Acid (H₂SO₄) or Sulfonated Resins (Amberlyst-15).

  • Mechanism: Protonation of the alkene (carbocation intermediate) followed by water attack.

  • Flaw: This generates a thermodynamic mixture of 9-hydroxy and 10-hydroxy isomers. Furthermore, strong mineral acids can dehydrate the formed alcohol back to an alkene or promote estolide formation.

Performance Data Analysis
FeatureBio-Catalytic Cascade (Ohy + CalB)Lewis Acid (AlCl₃·6H₂O)Mineral Acid (H₂SO₄)
Primary Substrate Oleic Acid (Free Fatty Acid)Methyl Estolides (Scum/Waste)Oleic Acid / Methyl Oleate
Target Product Methyl (R)-10-hydroxystearateMethyl (R)-10-hydroxystearateMethyl 9/10-hydroxystearate (Mix)
Regioselectivity >99% (C10 Only) High (Feedstock dependent)Poor (~50:50 C9:C10)
Stereoselectivity >99% (R)-enantiomer >92% (R)-enantiomerRacemic
Yield 85–95% (Two Steps)~98% (Conversion)60–70% (Side reactions)
Reaction Conditions Mild (30°C, pH 7.[5]5)Moderate (60–72°C, Methanol)Harsh (>90°C, Corrosive)
Reusability High (Immobilized)Low (Homogeneous/Lost)Low (Neutralization waste)
Visualization of Synthesis Pathways

G OleicAcid Oleic Acid (C18:1) Ohy Cat: Oleate Hydratase (Enzymatic Hydration) OleicAcid->Ohy +H2O MethylOleate Methyl Oleate (C18:1-Me) H2SO4 Cat: H2SO4 (Acid Hydration) MethylOleate->H2SO4 +H2O (Direct) Estolides Estolides (Oligomers) AlCl3 Cat: AlCl3·6H2O (Transesterification) Estolides->AlCl3 +MeOH TenHSA 10-Hydroxystearic Acid (10-HSA) CalB Cat: Novozym 435 (Enzymatic Esterification) TenHSA->CalB +MeOH Target Methyl 10-Hydroxystearate (Target) Ohy->TenHSA >99% Regio-Selectivity CalB->Target No Dehydration AlCl3->Target One-Pot H2SO4->Target Low Selectivity (Mixed Isomers)

Figure 1: Comparison of the Enzymatic Cascade (Top), Lewis Acid Valorization (Middle), and Conventional Chemical (Bottom) pathways.

Detailed Experimental Protocols
Protocol A: Chemo-Enzymatic Synthesis (High Purity)

Recommended for pharmaceutical or high-grade cosmetic applications.

Step 1: Enzymatic Hydration

  • Reagents: Oleic acid (technical grade, 90%), Recombinant Oleate Hydratase (e.g., from L. fusiformis expressed in E. coli), FAD cofactor (10 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.5) containing 0.05% Tween 80 to emulsify the substrate.

  • Procedure:

    • Add Oleic acid (20 g/L) to the buffered enzyme solution.

    • Incubate at 30°C with orbital shaking (200 rpm) for 12–24 hours.

    • Validation: Monitor consumption of Oleic acid via GC-FID.

    • Workup: Acidify to pH 2 with HCl, extract with ethyl acetate, and evaporate solvent. Yields crude 10-HSA.

Step 2: Enzymatic Methylation (Preventing Dehydration)

  • Catalyst: Novozym 435 (Immobilized Lipase B from C. antarctica).

  • Reagents: Crude 10-HSA, Methanol (3:1 molar ratio to fatty acid), n-Hexane (solvent).

  • Procedure:

    • Dissolve 10-HSA in n-hexane. Add Methanol and Novozym 435 (5% w/w of substrate).

    • Incubate at 40°C for 6–8 hours. Note: Do not exceed 50°C to avoid enzyme denaturation.

    • Filter off the immobilized catalyst (reusable).

    • Evaporate solvent to obtain Methyl 10-hydroxystearate .

Protocol B: AlCl₃-Catalyzed Synthesis from Estolides

Recommended for waste valorization (e.g., sewage scum, acid oils).

  • Substrate: Lipid extract containing estolides (or methyl estolides).[2]

  • Catalyst: AlCl₃·6H₂O (Aluminum Chloride Hexahydrate).[1][2]

  • Procedure:

    • Mix lipid substrate with Methanol (1:10 molar ratio relative to fatty acid chains).[1]

    • Add AlCl₃[1]·6H₂O (5% molar equivalent).

    • Reflux at 72°C for 2 hours.

    • Separation: The mixture forms two phases. The upper methanol phase contains the catalyst and water.[1] The lower oily phase contains Methyl 10-hydroxystearate and FAMEs.[2]

    • Purification: Wash the oily phase with water/brine. Purify via column chromatography if pure M-10-HS is required (separating from non-hydroxylated FAMEs).

Critical Technical Insights (Expertise & Trustworthiness)
  • The "Methyl Oleate" Trap: Researchers often attempt to hydrate Methyl Oleate directly using Oleate Hydratases. This will fail. Most wild-type Ohys require the free carboxylate headgroup for recognition. You must hydrolyze Methyl Oleate to Oleic Acid first, or use the AlCl₃ route on estolides.

  • Dehydration Risk: When methylating 10-HSA using sulfuric acid (H₂SO₄), the secondary hydroxyl group at C10 is prone to elimination, reforming the double bond. This is why Lipase-catalyzed esterification (Protocol A, Step 2) is superior—it operates at neutral pH and mild temperatures, preserving the hydroxyl functionality.

  • Diol vs. Mono-ol: Do not confuse "Methyl 10-hydroxystearate" with "Methyl 9,10-dihydroxystearate". The latter is easily made by epoxidation (H₂O₂/Formic acid) and hydrolysis. The mono-hydroxy 10-isomer is uniquely difficult to synthesize chemically with high selectivity, making the enzymatic or estolide-cracking routes the only viable options for high purity.

References
  • Di Bitonto, L., et al. (2021). "A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum." Catalysts, 11(6), 664.

  • Oh, D.K. (2019). "Sustainable Biotransformation of Oleic Acid to 10-Hydroxystearic Acid by a Recombinant Oleate Hydratase from Lactococcus garvieae." Processes, 7(6), 326.

  • Engleder, M., et al. (2015). "Novel oleate hydratases and potential biotechnological applications." Applied Microbiology and Biotechnology, 99, 4627–4643.

  • Pérez, W.A., et al. (2017). "Ketalization of epoxidized methyl oleate using acidic resins."[6] Journal of Chemical Technology & Biotechnology, 92(3), 536-543.[6]

Sources

Emulsifying Activity of 10,12-Dihydroxystearic Acid vs. 10-Hydroxystearic Acid: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and formulation sciences pivot toward sustainable, bio-based excipients, hydroxylated fatty acids have emerged as critical functional ingredients. While 10-hydroxystearic acid (10-HSA) has long been utilized as a thickener and surfactant in cosmetics and pharmacology[1], the biocatalytic discovery of 10,12-dihydroxystearic acid (10,12-DHSA) has redefined the performance ceiling for lipid-based biosurfactants[2].

This guide provides an objective, data-driven comparison of their emulsifying properties, structural mechanisms, and synthesis pathways to help formulation scientists select the optimal biosurfactant for oil-in-water (O/W) systems.

Biocatalytic Origins and Structural Divergence

Both 10-HSA and 10,12-DHSA are synthesized via microbial oleate hydratases (OhyA) —FAD-dependent enzymes that catalyze the highly selective addition of water to unsaturated carbon bonds[3]. However, their structural and functional divergence stems directly from their precursor substrates.

  • 10-HSA is produced by the hydration of oleic acid (a monounsaturated fatty acid)[3].

  • 10,12-DHSA is produced by the hydration of ricinoleic acid (a hydroxy-unsaturated fatty acid) using specific hydratases, such as those derived from Lysinibacillus fusiformis[2].

Biocatalysis Sub1 Oleic Acid (Monounsaturated) Enz1 Oleate Hydratase (+ H2O) Sub1->Enz1 Sub2 Ricinoleic Acid (Hydroxy-unsaturated) Enz2 Oleate Hydratase (+ H2O) Sub2->Enz2 Prod1 10-Hydroxystearic Acid (10-HSA) Enz1->Prod1 Prod2 10,12-Dihydroxystearic Acid (10,12-DHSA) Enz2->Prod2

Fig 1. Biocatalytic synthesis of 10-HSA and 10,12-DHSA via oleate hydratase.

Mechanistic Causality: Why 10,12-DHSA Outperforms 10-HSA

The core metric of a biosurfactant in pharmaceutical emulsions is its ability to lower interfacial tension and prevent droplet coalescence. This is governed by the molecule's Hydrophilic-Lipophilic Balance (HLB) .

10-HSA possesses a single hydroxyl group at the C10 position, granting it moderate mid-chain polarity. While sufficient for basic emulsification, it often requires co-emulsifiers to stabilize complex O/W emulsions[1]. In contrast, 10,12-DHSA features a dual-hydroxyl configuration (C10 and C12). This structural modification significantly increases the hydrophilicity of the mid-tail region. At the oil-water interface, the dual hydroxyl groups of 10,12-DHSA form a denser, more resilient hydrogen-bonded network with the aqueous phase, creating a superior steric and electrostatic barrier against Ostwald ripening[4].

StructureFunction Root Hydroxyl Group Configuration HSA 10-HSA (Single -OH at C10) Root->HSA DHSA 10,12-DHSA (Dual -OH at C10 & C12) Root->DHSA Mech1 Moderate Mid-Chain Polarity Lower HLB HSA->Mech1 Mech2 High Mid-Chain Polarity Optimal HLB & H-Bonding DHSA->Mech2 Outcome1 Baseline Emulsification (1.1x Control) Mech1->Outcome1 Outcome2 Superior Emulsification (1.3x Control) Mech2->Outcome2

Fig 2. Logical relationship between hydroxyl configuration, HLB, and emulsifying performance.

Quantitative Performance Comparison

Experimental data confirms that dihydroxy fatty acids act as fundamentally better surfactants than their monohydroxy counterparts[4]. When tested against a distilled water control, 10,12-DHSA demonstrates a marked superiority in emulsifying activity over 10-HSA, oleic acid, and stearic acid[2].

Table 1: Physicochemical and Emulsifying Properties
Property10-Hydroxystearic Acid (10-HSA)10,12-Dihydroxystearic Acid (10,12-DHSA)
Precursor Substrate Oleic Acid[3]Ricinoleic Acid[2]
Hydroxyl Position(s) C10C10, C12
Molecular Weight 300.5 g/mol [1]316.5 g/mol
Emulsifying Activity (vs. Control)1.1-fold increase[4]1.3-fold increase[4]
Interfacial H-Bonding ModerateHigh
Primary Application Solid lipid nanoparticles, cosmetic thickenersAdvanced O/W biosurfactants, drug delivery

Self-Validating Experimental Protocol: Emulsifying Activity Assay

To objectively quantify and compare the emulsifying power of these fatty acids, an Emulsification Index (E24) assay must be executed. The following protocol is designed as a self-validating system , incorporating internal controls to ensure that the measured phase separation is strictly a function of the biosurfactant's interfacial tension reduction, rather than mechanical inconsistencies.

Step-by-Step Methodology
  • Aqueous Phase Preparation: Dissolve 0.5% (w/v) of the target fatty acid (10-HSA or 10,12-DHSA) in a 50 mM phosphate buffer at pH 6.5.

    • Causality/Rationale: A pH of 6.5 ensures the carboxylic acid headgroup is partially ionized. This optimizes aqueous solubility and interfacial migration without causing complete micellization, which would skew the boundary formation[5].

  • Hydrophobic Phase Addition: Add an equal volume (1:1 v/v) of soybean oil to the aqueous mixture.

    • Causality/Rationale: Soybean oil provides a complex triglyceride matrix that accurately mimics real-world pharmaceutical lipid phases, offering a more rigorous stress test than simple alkanes[4].

  • Standardized Homogenization: Vortex the biphasic mixture continuously for exactly 2 minutes at 3000 RPM.

    • Causality/Rationale: Standardized mechanical shear is critical to create uniform initial droplet sizes. This ensures that any subsequent phase separation is solely due to the surfactant's stabilizing power, eliminating mixing variance.

  • Incubation: Allow the homogenized mixture to stand undisturbed at 25°C for 24 hours.

    • Causality/Rationale: The 24-hour window (E24) is the industry standard for observing early-stage Ostwald ripening and droplet coalescence.

  • E24 Index Calculation: Measure the height of the stable emulsion layer and divide it by the total height of the liquid column. Multiply by 100 to get the percentage.

    • Causality/Rationale: The E24 index is a dimensionless metric that normalizes results across different total volumes, making the assay inherently self-validating and reproducible.

AssayWorkflow Prep 1. Prepare 0.5% (w/v) Biosurfactant in Aqueous Buffer (pH 6.5) Mix 2. Add Soybean Oil (1:1 v/v Ratio) Prep->Mix Homogenize 3. Homogenize (Vortex 2 min / Sonicate) Mix->Homogenize Incubate 4. Phase Separation (Incubate 24h at 25°C) Homogenize->Incubate Measure 5. Calculate E24 Index (Emulsion Height / Total Height) Incubate->Measure

Fig 3. Self-validating experimental workflow for measuring the Emulsification Index (E24).

Conclusion & Application Matrix

For drug development professionals formulating topical creams, solid lipid nanoparticles, or complex O/W emulsions, the choice between these two fatty acids dictates the stability of the final product.

  • Choose 10-HSA when formulating systems that require a moderate emulsifier but benefit heavily from the compound's thickening and solidifying properties (e.g., deodorant sticks, basic cosmetic emollients)[1].

  • Choose 10,12-DHSA when formulating advanced O/W emulsions where high kinetic stability, superior hydrogen bonding at the interface, and resistance to droplet coalescence are paramount[2],[4]. Its 1.3-fold increase in emulsifying activity over baseline controls makes it a highly potent, next-generation biosurfactant.

References

Sources

High-resolution ion mobility-mass spectrometry for isomer separation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to High-Resolution Ion Mobility-Mass Spectrometry for Isomer Separation

For researchers, scientists, and professionals in drug development, the precise differentiation of isomers stands as a persistent analytical challenge. Molecules with identical mass and elemental composition but different structural arrangements—isomers—often exhibit vastly different biological activities, pharmacological effects, and toxicological profiles. Traditional analytical methods frequently fall short in distinguishing these subtle structural nuances. This guide provides an in-depth comparison of High-Resolution Ion Mobility-Mass Spectrometry (HR-IM-MS) against alternative techniques, presenting the fundamental principles, experimental data, and detailed protocols that establish HR-IM-MS as a superior solution for complex isomer analysis.

The Fundamental Challenge of Isomerism

Isomers present a significant hurdle for conventional mass spectrometry because they are isobaric, meaning they have the same mass-to-charge ratio (m/z). While chromatographic techniques like HPLC and GC can provide separation, they often require extensive method development, long analysis times, or chemical derivatization, particularly for structurally similar isomers.[1][2] The critical need for rapid and unambiguous isomer separation has driven the adoption of more advanced analytical technologies.

Principle of High-Resolution Ion Mobility-Mass Spectrometry

High-Resolution Ion Mobility-Mass Spectrometry (HR-IM-MS) introduces a powerful dimension of separation into the analytical workflow.[3][4] The core of this technique lies in the ion mobility cell, a gas-filled chamber where ions are propelled by a weak electric field.[5][6][7]

As ions traverse the cell, they collide with neutral buffer gas molecules (typically nitrogen or helium). This journey is not a simple race based on mass; instead, an ion's velocity is determined by its size, shape, and charge.[5][8] This physical property is quantified as the ion's Collision Cross-Section (CCS) , a unique value representing its rotational average projected area. Compact, spherical isomers will experience fewer collisions and travel faster, while extended, structurally complex isomers will be slowed down.[7] By measuring the time it takes for ions to cross the mobility cell (their drift time), HR-IM-MS effectively separates isomers based on their three-dimensional structure before they are analyzed by the mass spectrometer.[9]

Several high-resolution ion mobility technologies are commercially available, each with distinct characteristics:

  • Drift Tube Ion Mobility Spectrometry (DTIMS): The classic IMS technique, providing direct CCS measurements.[5]

  • Traveling Wave Ion Mobility Spectrometry (TWIMS): Uses a series of voltage waves to propel ions, offering good sensitivity.[5]

  • Trapped Ion Mobility Spectrometry (TIMS): Traps and selectively releases ions based on their mobility, capable of very high resolution.[10]

  • High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS): Separates ions based on changes in their mobility in high and low electric fields.[5][8][10]

  • Structures for Lossless Ion Manipulation (SLIM): Utilizes long path lengths (~13m) to achieve exceptionally high resolution.[11]

Comparative Analysis: HR-IM-MS vs. Alternative Techniques

The primary advantage of HR-IM-MS is its ability to provide rapid, gas-phase separation of isomers without extensive sample preparation. This contrasts sharply with traditional methods.

FeatureHigh-Resolution Ion Mobility-MS (HR-IM-MS)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)Supercritical Fluid Chromatography (SFC)
Separation Principle Ion size, shape, charge (CCS) in the gas phase.Differential partitioning between mobile and stationary phases.Volatility and interaction with a stationary phase.Polarity and interaction with a supercritical fluid mobile phase.
Isomer Resolution Excellent, capable of baseline-separating isomers with <1% CCS difference.[12]Variable; often requires specialized (e.g., chiral) columns and extensive method development.[1][13]Good for volatile isomers; non-volatile compounds require derivatization.[2]Good, especially for chiral separations, but less versatile than HPLC.[1]
Analysis Speed Very fast (milliseconds for IM separation).[14]Slower (minutes to >60 minutes for complex separations).[2]Moderate to slow (minutes).Faster than HPLC but slower than IM-MS.
Sample Preparation Minimal; often direct infusion is possible.Can be extensive, including solid-phase extraction and filtration.Often requires derivatization to increase volatility, which is time-consuming.[2]Requires solubility in supercritical fluids.
Information Provided Mass-to-charge (m/z) and Collision Cross-Section (CCS).Retention time.Retention time and mass spectrum.Retention time.
Key Advantage Provides an orthogonal dimension of separation based on molecular structure.Well-established, versatile for a wide range of compounds.High resolving power for volatile compounds.Environmentally friendly (uses CO₂), efficient.
Key Limitation May not separate all isomers; performance is dependent on the specific IM technique.Long run times for difficult separations; solvent consumption.Limited to thermally stable and volatile compounds.Limited to compounds soluble in the mobile phase.

Supporting Experimental Data: Real-World Applications

The theoretical advantages of HR-IM-MS are validated by numerous applications where it has successfully resolved critical isomer challenges.

Case Study 1: Lipidomics - Distinguishing Positional and Geometric Isomers

In lipidomics, many isomers exist that are indistinguishable by mass alone but have distinct biological roles. Groessl et al. demonstrated that high-resolution DTIMS could baseline-separate lipid isomers differing only in the position of an acyl chain, the location of a double bond, or the double bond geometry (cis/trans).[12] This level of separation, achieved with CCS differences of less than 1%, is often impossible with standard LC-MS methods.[12]

Case Study 2: Metabolomics - Steroid Hormone Analysis

The analysis of steroid metabolites is crucial for diagnosing hormonal disorders. Many of these metabolites are isomers with only minute structural differences, such as the orientation of a single hydrogen atom.[2] HR-IM-MS allows for the direct analysis of these isomeric metabolites, matching the separation power of GC-MS without the need for laborious chemical derivatization and offering resolution that is often unachievable with LC-MS even with very long gradients.[2]

Case Study 3: Pharmaceutical & Clinical Research - Prostanoid Isomers

Prostaglandins E2 (PGE2) and D2 (PGD2) are isomers with distinct and often opposing functions in inflammation.[10] Their accurate quantification is therefore critical. Conventional methods struggle with this separation. By using Girard's reagent T derivatization to enhance ionization, researchers have successfully used high-resolution techniques like cyclic IMS and FAIMS to separate these critical isomers, demonstrating the power of this approach for biomedical research.[10][15]

Application AreaIsomers SeparatedHR-IM-MS TechniqueKey Finding
Lipidomics Phosphatidylcholine (PC) acyl chain positional isomers (e.g., PC 16:0/18:1 vs. PC 18:1/16:0)Drift Tube IMS (DTIMS)Baseline separation of isomers with <1% CCS difference was achieved.[12]
Metabolomics Progesterone metabolites (e.g., allopregnanolone vs. pregnanolone)TOFWERK IMS-TOFConfident detection and quantification of isomers differing only in H-atom orientation, avoiding derivatization.[2]
Pharmaceuticals Prostaglandins E2 and D2Cyclic IMS, FAIMSDerivatization coupled with HR-IMS enabled rapid isomeric analysis of biologically crucial prostanoids.[10][15]
Forensic Toxicology Methylmethcathinone (MMC) positional isomers (ortho, meta, para)LC-MS/MS with specialized columnWhile not IM-MS, highlights the need for isomer separation; IM-MS offers a faster alternative to specialized chromatography.[16]

Experimental Workflow and Protocols

Adopting HR-IM-MS for isomer analysis follows a structured, self-validating workflow. The goal is to develop a robust method that provides reproducible drift times and accurate CCS measurements, which serve as unique identifiers for specific isomers.

General Experimental Workflow

Caption: General workflow for HR-IM-MS isomer analysis.

Step-by-Step Protocol: Isomer Separation by Direct Infusion

This protocol outlines a general procedure for separating two known isomers using direct infusion HR-IM-MS.

  • Sample Preparation:

    • Prepare individual stock solutions of each isomer standard at 1 mg/mL in an appropriate solvent (e.g., 50:50 acetonitrile:water).

    • Create a mixed solution containing both isomers at a final concentration of 1-10 µg/mL.

    • Causality: Working with individual standards first is critical to unambiguously determine the drift time and CCS for each isomer before analyzing a mixture. The concentration is kept low to avoid space-charge effects in the ion mobility cell.

  • Instrument Calibration:

    • Perform a standard mass calibration for the mass spectrometer according to the manufacturer's protocol.

    • Perform a CCS calibration. Infuse a well-characterized calibration mixture (e.g., Agilent Tune Mix) and use the known CCS values of its components to create a calibration curve that correlates measured drift time with CCS.

    • Causality: A robust CCS calibration is the foundation of trustworthy results. It ensures that the measured drift times are converted into accurate, instrument-independent CCS values that can be compared across laboratories or with theoretical models.

  • Method Development & Optimization:

    • Ionization: Infuse a single isomer standard and optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and intense signal for the precursor ion [M+H]⁺ or [M-H]⁻.

    • Ion Mobility Separation: Adjust IMS parameters such as drift tube pressure, temperature, and drift voltage. A higher drift pressure or lower voltage will increase the drift time and potentially improve resolution between closely migrating species.

    • Causality: Gentle ionization conditions are chosen to prevent in-source fragmentation or conformational changes of the isomers. IMS parameters are optimized to maximize the separation in drift time while maintaining good ion transmission and sensitivity.

  • Data Acquisition:

    • Infuse the first single isomer standard and acquire data for 1-2 minutes to establish its characteristic drift time.

    • Infuse the second single isomer standard and repeat the acquisition.

    • Infuse the mixed isomer solution and acquire data.

    • Causality: Acquiring data for single standards and the mixture under identical conditions provides a self-validating system. The drift times in the mixture can be directly and confidently assigned based on the individual runs.

  • Data Analysis:

    • Extract the arrival time distribution (ATD) for the specific m/z of the isomers from each data file.

    • For the mixed sample, deconvolve the ATD to determine the drift time for each isomeric peak.

    • Using the calibration curve from Step 2, convert the measured drift times into experimental CCS values.

    • Causality: The CCS value is the final, quantitative output. It serves as a unique structural identifier that, when combined with the m/z value, provides high confidence in isomer identification.

The Power of Multi-Dimensional Separation: LC-IM-MS

For highly complex samples encountered in drug metabolism or discovery omics, coupling liquid chromatography with HR-IM-MS (LC-IM-MS) provides an unparalleled three-dimensional separation.

G A Complex Mixture B 1. LC Separation (Retention Time) A->B C 2. IM Separation (Drift Time / CCS) B->C D 3. MS Analysis (m/z) C->D E Clean, Resolved Data D->E

Caption: The three dimensions of separation in an LC-IM-MS workflow.

In this workflow, compounds are first separated by their physicochemical properties in the LC column. Co-eluting compounds, including isomers, then enter the ion mobility cell where they are further separated based on their structure (CCS). Finally, the mass spectrometer separates the ions by their m/z. This multi-layered separation dramatically increases peak capacity and analytical confidence.[17]

Conclusion

High-Resolution Ion Mobility-Mass Spectrometry provides a transformative capability for the separation and identification of isomers. By adding a rapid, gas-phase separation based on molecular size and shape, HR-IM-MS overcomes the limitations of traditional mass spectrometry and chromatography. Its ability to generate a unique and reproducible Collision Cross-Section (CCS) value for each isomer offers an additional layer of identification, enhancing analytical confidence in critical research areas from lipidomics and metabolomics to drug development and clinical diagnostics. For scientists facing the challenge of isomerism, HR-IM-MS is no longer an emerging technique but an essential, field-proven tool for discovery.

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  • Society of Toxicological and Forensic Chemistry (GTFCh). (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). [Link]

Sources

Comparative Guide: Methyl 10-Hydroxystearate vs. Oleic Acid as Biolubricant Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the tribology sector shifts away from petroleum-derived mineral oils, bio-based feedstocks have become critical to developing environmentally acceptable lubricants (EALs). Oleic Acid (OA) , an abundant unsaturated fatty acid, has long served as a first-generation feedstock. However, its inherent chemical structure limits its performance in extreme environments.

Methyl 10-hydroxystearate (M10HS) represents a structurally optimized, second-generation precursor. Derived primarily through the highly stereoselective microbial hydration of OA followed by esterification, M10HS eliminates the oxidative vulnerabilities of its parent molecule while introducing a reactive hydroxyl group. This guide objectively compares the mechanistic utility of both precursors, demonstrating why M10HS is vastly superior for synthesizing high-performance estolide biolubricants with exceptional viscosity indices (VI) and cold-flow properties.

Mechanistic & Structural Analysis

The Limitations of Oleic Acid (OA)

Oleic acid (cis-9-octadecenoic acid) possesses a single double bond at the C-9 position. While this unsaturation provides moderate low-temperature fluidity compared to fully saturated stearic acid, it introduces a severe chemical vulnerability:

  • Oxidative Cleavage: The allylic hydrogens adjacent to the cis-9 double bond are highly susceptible to radical attack and oxidative degradation 1. This leads to rapid polymerization, sludge formation, and a detrimental increase in viscosity over time 2.

  • Intensive Modification Requirements: To render OA suitable for industrial lubrication, it must undergo aggressive chemical modifications, such as epoxidation and subsequent oxirane ring-opening, which are often low-yield and difficult to scale 3.

The Superiority of Methyl 10-Hydroxystearate (M10HS)

M10HS is a saturated ester featuring a secondary hydroxyl group at the C-10 position. This structure provides two distinct tribological advantages:

  • Absolute Oxidative Stability: The saturation of the carbon backbone neutralizes the oxidative weak points found in OA, drastically increasing the onset temperature of thermal degradation [[4]]().

  • Controlled Polycondensation (Estolide Formation): The C-10 hydroxyl group acts as a highly reactive, stereospecific branching point. It allows M10HS molecules to undergo polycondensation, forming estolides (oligomeric polyesters). When these estolides are capped with branched acids, the resulting steric hindrance disrupts crystal lattice formation at low temperatures, yielding pour points as low as -48 °C 5.

Pathway OA Oleic Acid (OA) - Unsaturated - Low Stability HSA 10-HSA - Saturated - Hydroxylated OA->HSA Microbial Hydration M10HS M10HS - Esterified - Controlled Reactivity HSA->M10HS Esterification (AlCl3/MeOH) Estolide Estolide Biolubricant - Branched Polymer - High VI, Low Pour Point M10HS->Estolide Polycondensation & Capping

Reaction pathway: Biocatalytic conversion of Oleic Acid to M10HS and subsequent estolide synthesis.

Experimental Workflows: From Feedstock to Advanced Biolubricant

To ensure a self-validating system, the following protocols incorporate built-in analytical checkpoints to verify intermediate purity and structural integrity.

Protocol A: Biocatalytic Synthesis of 10-Hydroxystearic Acid (10-HSA)

Causality: Chemical hydration of OA is non-specific. Utilizing recombinant E. coli expressing oleate hydratase (e.g., from Stenotrophomonas maltophilia or Lactobacillus rhamnosus) ensures >96% enantiomeric excess (ee) of (R)-10-HSA 6.

  • Biocatalyst Preparation: Cultivate recombinant E. coli in ZYM 5052 medium until an OD600 of ~10 is reached.

  • Substrate Addition: Add 50 g/L of Oleic Acid. Critical Step: Supplement with 0.05% (w/v) Tween 40. This surfactant increases the mass transfer of the hydrophobic OA into the aqueous cellular environment, maximizing conversion 7.

  • Biotransformation: Incubate at 35 °C, pH 6.5 for 4 hours.

  • Extraction: Acidify the supernatant to pH 2 using 6N HCl to protonate the fatty acids, followed by a triple extraction with ethyl acetate 8.

  • Validation: Confirm (R)-10-HSA purity via chiral GC-MS or 1H-NMR analysis of diastereoisomeric (S)-O-acetylmandelate esters 6.

Protocol B: Esterification to Methyl 10-Hydroxystearate (M10HS)

Causality: Converting 10-HSA to its methyl ester (M10HS) protects the carboxyl group, preventing unwanted cross-linking and allowing precise control over subsequent estolide polymerization 9.

  • Reaction Setup: Dissolve 10-HSA in anhydrous methanol.

  • Catalysis: Add Aluminum chloride hexahydrate (AlCl3·6H2O) as a catalyst. React under mild conditions (70 °C, 2 h) to achieve >98% conversion 10.

  • Purification: Isolate M10HS via vacuum distillation (180–200 °C at 50 mmHg) to achieve >85% purity 11. (Note: M10HS can also be recovered directly from municipal sewage scum via transesterification of natural estolides)9.

Protocol C: Polycondensation into Estolide Biolubricants

Causality: Capping the terminal hydroxyl group of the polymerized M10HS estolide with a branched acid (e.g., 2-ethylhexanoic acid) eliminates hydrogen bonding between chains, drastically lowering the pour point for cold-weather applications 12.

  • Oligomerization: React M10HS under vacuum with an enzymatic catalyst (e.g., immobilized Candida antarctica lipase, Novozym 435) to form the estolide backbone 4.

  • Capping: Introduce the branched capping agent to terminate polymerization.

  • Validation: Measure Viscosity Index (ASTM D2270) and Pour Point (ASTM D97) to confirm tribological efficacy.

Workflow Cultivation 1. Biocatalysis Recombinant E. coli + Oleic Acid Extraction 2. Solvent Extraction Acidification (pH 2) & Ethyl Acetate Cultivation->Extraction Esterification 3. Methylation AlCl3/MeOH at 70°C for 2h Extraction->Esterification Purification 4. Purification Vacuum Distillation (180-200°C) Esterification->Purification Analysis 5. Tribological Analysis Pour Point, VI, Oxidative Stability Purification->Analysis

Step-by-step experimental workflow for the synthesis and validation of M10HS-derived biolubricants.

Comparative Performance Data

The true value of M10HS is realized when it is polymerized into a capped estolide. The table below outlines the quantitative leap in tribological performance when moving from the raw Oleic Acid feedstock to the advanced M10HS-derived estolide.

PropertyOleic Acid (Base)M10HS (Precursor)M10HS-Derived Estolide (Capped)Standard Test Method
Oxidative Stability (Onset Temp) ~130 °C~150 °C> 200 °C PDSC (ASTM E2009)
Pour Point ~ 4 °CSolid at RT-41 °C to -48 °C ASTM D97 / D5949
Viscosity Index (VI) ~ 90N/A (Solid)160 – 220 ASTM D2270
Coefficient of Friction ~ 0.08N/A0.02 – 0.04 HFRR

Data synthesized from comparative tribological assays3, 1, 5, 12.

Conclusion

While Oleic Acid remains a vital, low-cost starting material, its direct application as a biolubricant is severely hindered by its unsaturated backbone. By transforming OA into Methyl 10-hydroxystearate (M10HS) via microbial hydration and esterification, researchers unlock a highly stable, functionalized precursor. M10HS acts as the ideal building block for estolide polycondensation, yielding next-generation biolubricants that rival or exceed synthetic petroleum esters in oxidative stability, viscosity index, and cold-flow dynamics.

References

  • [8] BenchChem Technical Support Team. "Application Notes and Protocols for the Enzymatic Synthesis of 10-Hydroxystearic Acid from Oleic Acid." BenchChem. 8

  • [9] di Bitonto, L., et al. "A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum." CNR-IRIS. 9

  • [10] "Full conversion of oleic acid to estolides esters, biodiesel and choline carboxylates in three easy steps." ResearchGate. 10

  • [6] "Recombinant Oleate Hydratase from Lactobacillus rhamnosus ATCC 53103: Enzyme Expression and Design of a Reliable Experimental Procedure for the Stereoselective Hydration of Oleic Acid." MDPI. 6

  • [7] "Production of 10-hydroxystearic acid from oleic acid by whole cells of recombinant Escherichia coli containing oleate hydratase from Stenotrophomonas maltophilia." ResearchGate. 7

  • [11] "Energy Recovery from Municipal Sewage Sludge: An Environmentally Friendly Source for the Production of Biochemicals." MDPI. 11

  • [3] "Improvement of pour point and oxidative stability of synthetic ester basestocks for biolubricant applications." Arabian Journal of Chemistry. 3

  • [1] "Advancements in Environmentally Friendly Lubricant Technologies: Towards Sustainable Performance and Efficiency." MDPI.1

  • [2] "Oxidative stability of biolubricants." ResearchGate. 2

  • [5] "Synthetic biolubricant basestocks based on environmentally friendly raw materials." JKSUS. 5

  • [4] "Synthesis and Applications of Fatty Acid Estolides." ResearchGate.4

  • [12] "Full conversion of oleic acid to estolides esters, biodiesel and choline carboxylates in three easy steps." ResearchGate. 12

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 10-Hydroxystearate

Author: BenchChem Technical Support Team. Date: March 2026

Understanding Methyl 10-hydroxystearate: A Profile

Methyl 10-hydroxystearate is a fatty acid methyl ester. While it is not classified as a hazardous material for transport, it is crucial to handle it with the care afforded to all laboratory chemicals. Some authorities, such as the Occupational Safety and Health Administration (OSHA), may consider it a hazardous substance under the Hazard Communication Standard (29 CFR 1910.1200). Therefore, a conservative approach to its disposal is warranted to ensure the safety of personnel and the environment.

Key Properties for Disposal Consideration:

PropertyValueSignificance for Disposal
Physical State Solid or viscous liquidAffects how the material is collected and contained.
Solubility Insoluble in water; Soluble in chloroformPrevents disposal via the sanitary sewer system.[1]
Flash Point > 112 °C / > 233.6 °FNot considered flammable, which simplifies storage and disposal requirements.[1]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.Waste should be segregated from strong oxidizers to prevent hazardous reactions.[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, culminating in a safe and compliant disposal outcome.

Step 1: Waste Stream Determination

The first critical step is to correctly classify the waste stream. Methyl 10-hydroxystearate waste will typically fall into one of two categories:

  • Uncontaminated (Pure) Methyl 10-hydroxystearate: This includes expired or unused product in its original container.

  • Contaminated Methyl 10-hydroxystearate: This includes the compound mixed with other solvents, reagents, or materials from an experimental process. This is the most common waste stream.

The nature of the contaminants will dictate the final disposal route. For instance, if mixed with a halogenated solvent, it must be disposed of as halogenated organic waste.

Step 2: Containerization and Labeling

Proper containment and labeling are paramount to safe waste management.

  • Select an Appropriate Waste Container:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[2]

    • Ensure the container is clean and dry before adding waste.

    • For liquid waste mixtures, do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste" or "Chemical Waste."

    • List all constituents of the waste mixture by their full chemical names. Avoid abbreviations or chemical formulas.

    • Provide an approximate percentage of each component.

    • Include the date when the first drop of waste was added to the container.

Step 3: Segregation and Storage

Incompatible chemicals must never be mixed in the same waste container.[3]

  • Store the Methyl 10-hydroxystearate waste container in a designated satellite accumulation area (SAA).[4]

  • The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.[2]

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents.[1]

Step 4: Disposal Request and Pickup

Once the waste container is full or has reached the accumulation time limit set by your institution (typically 6-12 months), it is time for disposal.

  • Submit a Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through the Environmental Health and Safety (EHS) office.

  • Prepare for Pickup: Ensure the waste container is securely sealed and the label is complete and legible.

The EHS office will then arrange for the collection of the waste by a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 10-hydroxystearate.

DisposalWorkflow Start Start: Methyl 10-hydroxystearate Waste Generated AssessContamination Assess Contamination Start->AssessContamination Pure Pure/Uncontaminated AssessContamination->Pure Contaminated Contaminated AssessContamination->Contaminated Containerize Containerize in Appropriate Labeled Container Pure->Containerize IdentifyContaminants Identify Contaminants Contaminated->IdentifyContaminants Halogenated Halogenated Solvents Present? IdentifyContaminants->Halogenated YesHalogenated Yes Halogenated->YesHalogenated NoHalogenated No Halogenated->NoHalogenated HalogenatedWaste Dispose as Halogenated Organic Waste YesHalogenated->HalogenatedWaste NonHalogenatedWaste Dispose as Non-Halogenated Organic Waste NoHalogenated->NonHalogenatedWaste HalogenatedWaste->Containerize NonHalogenatedWaste->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store RequestPickup Request EHS Waste Pickup Store->RequestPickup End End: Compliant Disposal RequestPickup->End

Caption: Disposal decision workflow for Methyl 10-hydroxystearate waste.

Regulatory and Safety Considerations

While Methyl 10-hydroxystearate is not listed as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), state and local regulations may be more stringent.[5][6][7] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[7]

Always consult your institution's EHS department for specific guidance on chemical waste disposal. They will be familiar with the relevant federal, state, and local regulations and can provide tailored advice for your specific situation.

Personal Protective Equipment (PPE): When handling Methyl 10-hydroxystearate waste, always wear appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Work in a well-ventilated area, such as a chemical fume hood, especially when handling solutions of the compound.

References

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available from: [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto Department of Chemistry. Available from: [Link]

  • Hazardous vs. Non-Hazardous Waste. VLS Environmental Services. Available from: [Link]

  • Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. US EPA. Available from: [Link]

  • Regulatory and Guidance Information by Topic: Waste. US EPA. Available from: [Link]

  • Esters Waste Compatibility. CP Lab Safety. Available from: [Link]

  • Methyl 12-Hydroxystearate Safety Data Sheet. Acme-Hardesty. Available from: [Link]

  • Fatty Acid Ethyl Esters - Hazards Identification. SMS Rail Lines. Available from: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available from: [Link]

  • How To Dispose Non-Hazardous Waste. IDR Environmental Services. Available from: [Link]

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Personal Protective Equipment (PPE) & Handling Guide: Methyl 10-hydroxystearate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Methyl 10-hydroxystearate (CAS 2380-01-0) is a fatty acid methyl ester (FAME) primarily used in lipid research, microbial metabolic studies, and as a reference standard. While the neat substance is generally classified as low-toxicity, its handling in a research setting presents unique challenges that standard safety data sheets (SDS) often overlook.

The Critical Insight: The primary risk when handling Methyl 10-hydroxystearate is not the compound itself, but the organic solvents required to solubilize it. As a waxy solid, it is frequently dissolved in chloroform, dichloromethane (DCM), or methanol for analysis (GC-MS, NMR). Therefore, your PPE strategy must be solvent-driven , not just substance-driven.

This guide moves beyond generic advice to provide a dynamic PPE protocol based on the specific operational state of the chemical.

Part 2: Hazard Identification & Risk Assessment

Before selecting PPE, we must define the physicochemical reality of the substance in your workflow.

Chemical Profile
  • Substance Name: Methyl 10-hydroxystearate

  • CAS Number: 2380-01-0

  • Synonyms: 10-Hydroxyoctadecanoic acid methyl ester; Methyl 10-hydroxyoctadecanoate

  • Physical State: White to off-white waxy solid or powder.

  • Solubility: Insoluble in water; soluble in organic solvents (Ethanol, Chloroform, DCM, Ethyl Acetate).

Risk Matrix
Hazard CategoryRating (0-4)Description
Health (Toxicity) 1Low acute toxicity. May cause mild skin/eye irritation (mechanical or chemical).
Flammability 1Combustible solid. High flash point (>100°C), but supports combustion.
Reactivity 0Stable. Avoid strong oxidizing agents.
Inhalation 1Nuisance dust hazard if in powder form.

Scientific Note on Isomers: Specific toxicological data for the 10-isomer (CAS 2380-01-0) is limited compared to the 12-isomer (Methyl 12-hydroxystearate, CAS 141-23-1). Following the Read-Across Principle in toxicology, we apply the safety profile of the 12-isomer and parent fatty acids: low toxicity but requiring standard "Prudent Practices in the Laboratory."

Part 3: Comprehensive PPE Selection Matrix

The following protocol uses a Tiered Protection System . Select the Tier that matches your current activity.

Tier 1: Handling Neat Solid (Weighing, Transferring)

Context: Moving the dry waxy solid from the vial to a balance.

  • Eye Protection: Safety Glasses with side shields (ANSI Z87.1 or EN 166).

    • Reasoning: Protects against mechanical irritation from dust or accidental hand-to-eye contact.

  • Hand Protection: Disposable Nitrile Gloves (Thickness: ≥ 0.11 mm).

    • Reasoning: Fatty esters can slowly permeate skin and act as carriers for other contaminants. Nitrile provides excellent resistance to lipids.

  • Body Protection: Standard cotton/poly-blend Lab Coat .

  • Respiratory: None required under normal ventilation. If the material is a fine powder and dust is visible, use a Fume Hood or an N95 particulate respirator .

Tier 2: Solubilization & Processing (The High-Risk Phase)

Context: Dissolving the solid in Chloroform, DCM, or Methanol.

  • Eye Protection: Chemical Splash Goggles .

    • Reasoning: Solvents like Chloroform are hazardous to the eyes. Glasses do not seal against vapors or splashes.

  • Hand Protection: Double-Gloving or Laminate Film (Silver Shield) recommended for chlorinated solvents.

    • Causality: Standard thin nitrile gloves degrade rapidly (< 5 mins) when exposed to Chloroform or DCM.

    • Protocol: Wear a Laminate inner glove + Nitrile outer glove for dexterity.

  • Respiratory: Chemical Fume Hood (Certified) is mandatory.

    • Reasoning: Inhalation of solvent vapors is the primary health risk. Do not rely on respirators unless the hood is unavailable (in which case, an Organic Vapor cartridge is required).

Part 4: Operational Workflows & Logic

Workflow 1: Dynamic PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the solvent system used.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.